1-Phenoxyethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
56101-99-6 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-phenoxyethanol |
InChI |
InChI=1S/C8H10O2/c1-7(9)10-8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI Key |
XEFAJZOBODPHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
1-Phenoxyethanol's Bacterial Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenoxyethanol is a widely utilized antimicrobial preservative in pharmaceutical, cosmetic, and industrial applications.[1] Its broad-spectrum efficacy against a variety of bacteria stems from a multi-pronged mechanism of action, primarily targeting the integrity of the bacterial cell membrane, inhibiting essential macromolecular synthesis, and disrupting key enzymatic activities. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its bactericidal and bacteriostatic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanisms of Action
This compound's antimicrobial activity is not attributed to a single mode of action but rather a combination of effects that collectively lead to the inhibition of bacterial growth and cell death. The primary mechanisms are detailed below.
Disruption of Bacterial Cell Membrane Integrity
One of the principal actions of this compound is the disruption of the bacterial cell membrane.[1] This leads to a loss of the membrane's selective permeability, resulting in several detrimental consequences for the bacterium.
-
Increased Permeability and Leakage of Intracellular Components: Phenoxyethanol integrates into the lipid bilayer of the cell membrane, altering its structure and increasing its fluidity. This leads to the leakage of essential small molecules and ions from the cytoplasm, most notably potassium ions (K+).[2][3] The loss of this crucial ion disrupts the electrochemical gradients necessary for various cellular processes.
-
Dissipation of Membrane Potential: The bacterial cell membrane maintains a proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and motility. Phenoxyethanol acts as an uncoupler of oxidative phosphorylation, dissipating the proton gradient across the membrane.[4] This disruption of the PMF severely impairs the cell's energy metabolism.
Inhibition of Macromolecular Synthesis
This compound has been shown to directly interfere with the synthesis of essential macromolecules required for bacterial growth and replication.
-
Inhibition of DNA and RNA Synthesis: Studies have demonstrated that this compound can directly inhibit the biosynthesis of DNA and RNA.[2] The precise mechanism of this inhibition is not fully elucidated but is a significant contributor to its bacteriostatic effects at sub-lethal concentrations.
-
Inhibition of Protein Synthesis: While perhaps a secondary effect compared to DNA and RNA synthesis inhibition, phenoxyethanol can also impede protein synthesis. This effect becomes more pronounced at higher concentrations and contributes to the overall cessation of cellular functions.
Enzyme Inhibition
This compound can target and inhibit specific bacterial enzymes, further disrupting critical metabolic pathways.
-
Inhibition of Malate Dehydrogenase: A key target of phenoxyethanol is the enzyme malate dehydrogenase, a crucial component of the citric acid cycle (TCA cycle).[4] By inhibiting this enzyme, phenoxyethanol disrupts cellular respiration and energy production.
Quantitative Data: Antimicrobial Efficacy
The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
| Microorganism | Strain | MIC (μg/mL) |
| Escherichia coli | ATCC 8739 | 3600 |
| Pseudomonas aeruginosa | ATCC 9027 | 3200 |
| Staphylococcus aureus | ATCC 6538 | 8500 |
| Candida albicans | ATCC 10231 | 5400 |
| Aspergillus brasiliensis | ATCC 16404 | 3300 |
Visualizing the Mechanism and Workflows
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
References
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxyethanol, also known as ethylene glycol monophenyl ether, is an aromatic ether and a primary alcohol with the chemical formula C8H10O2.[1] It is a colorless, oily liquid with a faint rose-like scent.[1][2] This compound is found naturally in green tea but is typically synthesized for commercial use.[3][4] this compound is widely utilized in the pharmaceutical, cosmetic, and personal care industries as a preservative due to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[4][5][6] It also serves as a stabilizer in perfumes, a solvent for dyes, inks, and resins, and as a fixative for fragrances.[1][6][7] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral analysis of this compound.
Chemical Structure and Identification
This compound is characterized by a phenyl group (C6H5) connected to an ethanol group via an ether linkage. This structure confers both aromatic and alcohol functionalities to the molecule.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Phenoxyethan-1-ol[2] |
| Synonyms | Phenoxyethanol, Ethylene glycol monophenyl ether, Phenyl cellosolve, Rose ether[1][2] |
| CAS Number | 122-99-6[1] |
| EC Number | 204-589-7[1] |
| Molecular Formula | C8H10O2[1] |
| Molecular Weight | 138.17 g/mol [1] |
| InChI | InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2[8] |
| Canonical SMILES | C1=CC=C(C=C1)OCCO[8] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Appearance | Colorless, oily liquid[1][2] |
| Odor | Faint rose-like[1][2] |
| Melting Point | 11-14 °C[1][8] |
| Boiling Point | 247 °C[1][2] |
| Density | 1.102 g/cm³ at 20 °C[8][9] |
| Solubility in water | 26 g/kg[1][2] |
| Solubility in other solvents | Miscible with ethanol, glycerol, propylene glycol; Soluble in chloroform, diethyl ether, and alkali[1][2] |
| Vapor Pressure | 0.001 kPa[2] |
| logP (Octanol-Water Partition Coefficient) | 1.2[10] |
| Refractive Index (nD) | 1.534 at 20 °C[2] |
| Stability | Stable up to 85 °C and in a pH range of 3 to 10[1][11] |
Synthesis of this compound
The most common industrial method for synthesizing this compound is the hydroxyethylation of phenol, a variant of the Williamson ether synthesis.[2][3][7] This process involves the reaction of phenol with ethylene oxide in an alkaline medium.[3][12][13]
Synthesis Workflow
Experimental Protocols
Determination of Melting Point
The melting point of this compound, which is near room temperature, can be determined using a capillary tube method with a suitable cooling and heating apparatus.
-
Sample Preparation : A small amount of finely powdered, solid this compound (cooled below its melting point) is packed into a capillary tube.[14]
-
Apparatus Setup : The capillary tube is attached to a thermometer and placed in a heating/cooling bath (like a Thiele tube) or a digital melting point apparatus.[14]
-
Measurement : The sample is cooled until completely solid and then heated slowly (approximately 1-2 °C per minute) near the expected melting point.[14]
-
Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.
Determination of Boiling Point
The boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure.
-
Apparatus Setup : A small volume of this compound is placed in a test tube with an inverted capillary tube (sealed at the top). The test tube is attached to a thermometer and heated in a Thiele tube or similar heating apparatus.[4][15]
-
Heating : The apparatus is heated gently, and a stream of bubbles will emerge from the open end of the inverted capillary tube as the liquid boils.[15]
-
Measurement : The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][15]
Spectroscopic Analysis
-
Sample Preparation : For a neat liquid sample like this compound, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][13]
-
Data Acquisition : A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is obtained.[16]
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3).[17]
-
Data Acquisition : The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are then acquired.[17]
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, vaporized, and ionized, typically using Electron Ionization (EI) for a volatile compound like this compound.[9][18]
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[11]
Spectroscopic Data
Table 3: Spectroscopic Data for this compound
| Technique | Observed Peaks and Interpretation |
| ¹H NMR | δ (ppm) in CDCl3: ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~4.1 (t, 2H, -O-CH2-), ~3.9 (t, 2H, -CH2-OH), ~2.0 (s, 1H, -OH)[19] |
| ¹³C NMR | Expected shifts (ppm): ~158 (C-OAr), ~129 (Ar-CH), ~121 (Ar-CH), ~114 (Ar-CH), ~69 (-O-CH2-), ~61 (-CH2-OH) |
| IR Spectroscopy | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~3060 (C-H aromatic stretch), ~2930 (C-H aliphatic stretch), ~1600 & ~1500 (C=C aromatic stretch), ~1240 (asymmetric C-O-C ether stretch), ~1040 (C-O alcohol stretch)[17][18] |
| Mass Spectrometry (EI) | m/z: 138 (M+), 107 (M -CH2OH)+, 94 (C6H5OH)+, 77 (C6H5)+ |
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effect primarily by disrupting the bacterial cell membrane.[20] This action is not targeted at a specific signaling pathway but is a more general mechanism that compromises the cell's integrity.
Safety and Toxicology
This compound is considered safe for use in cosmetic products at a maximum concentration of 1%.[5][16] It is not a primary skin irritant or sensitizer in clinical studies and is not considered phototoxic. High doses in animal studies have shown systemic effects, but these exposure levels are significantly higher than those experienced by consumers of products containing this compound.[5][21]
Conclusion
This compound is a well-characterized compound with a stable chemical structure and a range of useful physicochemical properties. Its primary application as a preservative is supported by its broad-spectrum antimicrobial activity. The synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic techniques. This guide provides essential technical information for professionals in research, development, and formulation who utilize this versatile compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. quora.com [quora.com]
- 6. The main use of phenoxyethanol [sprchemical.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. scribd.com [scribd.com]
- 11. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ursinus.edu [ursinus.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 19. Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pennwest.edu [pennwest.edu]
Spectroscopic analysis of 1-Phenoxyethanol (NMR, IR, Mass Spec)
Spectroscopic Analysis of 2-Phenoxyethanol: A Technical Guide
Introduction
2-Phenoxyethanol (C₈H₁₀O₂) is a glycol ether widely utilized in various industries, serving as a preservative in cosmetics and pharmaceuticals, a solvent for inks and resins, a fixative in perfumes, and an anesthetic in aquaculture.[1][2][3] Its broad-spectrum antimicrobial properties and chemical stability make it a valuable component in numerous formulations.[2][4] Accurate identification and characterization of 2-Phenoxyethanol are critical for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Phenoxyethanol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the interpretation of spectral data, experimental protocols, and the logical workflow for structural elucidation, tailored for researchers, scientists, and drug development professionals.
Note: The compound is commonly known as 2-Phenoxyethanol, its IUPAC name. It is synthesized by the reaction of phenol with ethylene oxide in an alkaline medium.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Phenoxyethanol provides information on the number of different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent like chloroform (CDCl₃). The key signals are summarized in the table below.[6]
Table 1: ¹H NMR Data for 2-Phenoxyethanol in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.26 | Multiplet | 2H | Ar-H (meta) |
| ~6.99 - 6.92 | Multiplet | 3H | Ar-H (ortho, para) |
| ~4.12 | Triplet | 2H | O-CH₂-CH₂-OH |
| ~3.98 | Triplet | 2H | O-CH₂-CH₂-OH |
| ~2.0 - 3.0 | Broad Singlet | 1H | -OH |
Data sourced from various spectral databases recorded at different frequencies.[6]
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.
Table 2: ¹³C NMR Data for 2-Phenoxyethanol in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 158.6 | Ar-C (quaternary, C-O) |
| 129.5 | Ar-C (meta) |
| 121.2 | Ar-C (para) |
| 114.6 | Ar-C (ortho) |
| 69.4 | O-C H₂-CH₂-OH |
| 61.5 | O-CH₂-C H₂-OH |
Data sourced from spectral databases.[7][8]
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of 2-Phenoxyethanol is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-Phenoxyethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or 500 MHz spectrometer.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
IR Spectral Data
The IR spectrum of 2-Phenoxyethanol shows characteristic absorption bands corresponding to its alcohol, ether, and aromatic functionalities.
Table 3: Key IR Absorption Bands for 2-Phenoxyethanol
| Frequency (cm⁻¹) | Intensity | Bond Vibration / Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded alcohol) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic sp²) |
| 3000 - 2850 | Medium | C-H Stretch (Aliphatic sp³) |
| 1600, 1500 | Medium-Strong | C=C Stretch (Aromatic ring) |
| 1250 - 1020 | Strong | C-O Stretch (Aryl ether and primary alcohol) |
| 900 - 675 | Strong | C-H Bend ("oop", out-of-plane) (Aromatic) |
Data interpreted from spectral databases and standard IR correlation charts.[9][10]
Experimental Protocol for IR Spectroscopy
For a liquid sample like 2-Phenoxyethanol, the spectrum is typically obtained using the thin-film method:
-
Sample Preparation: Place one or two drops of neat 2-Phenoxyethanol onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
First, run a background scan with the empty beam path to record the spectrum of atmospheric CO₂ and water vapor.
-
Run the sample scan to obtain the absorbance spectrum of 2-Phenoxyethanol. The software automatically subtracts the background spectrum.
-
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Mass Spectral Data
The electron ionization (EI) mass spectrum of 2-Phenoxyethanol shows a molecular ion peak and several characteristic fragment ions.
Table 4: Major Ions in the Mass Spectrum of 2-Phenoxyethanol
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 138 | 39 | [C₈H₁₀O₂]⁺ (Molecular Ion) |
| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 77 | 24 | [C₆H₅]⁺ (Phenyl cation) |
| 66 | 10 | [C₅H₆]⁺ |
| 45 | 9 | [CH₂CH₂OH]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center and other databases.[6][11]
Fragmentation Pathway
Under electron ionization, 2-Phenoxyethanol undergoes characteristic fragmentation. The most prominent pathway involves the cleavage of the ether bond to produce the base peak at m/z 94, corresponding to the stable phenol radical cation.[12] Further fragmentation of the aromatic ring leads to other common ions.
Caption: Proposed Mass Spectrometry Fragmentation Pathway of 2-Phenoxyethanol.
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like 2-Phenoxyethanol.
-
Sample Preparation: Prepare a dilute solution of 2-Phenoxyethanol (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms).
-
A temperature program is used to separate the components of the mixture. For a pure sample, this step ensures it enters the mass spectrometer at a predictable time.
-
-
MS Analysis:
-
As 2-Phenoxyethanol elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron Ionization (EI) is commonly used, where molecules are bombarded with 70 eV electrons.
-
The resulting ions (molecular ion and fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Integrated Spectroscopic Workflow
The combination of NMR, IR, and MS provides complementary information that leads to the unambiguous structural confirmation of 2-Phenoxyethanol. The logical workflow for this integrated analysis is depicted below.
Caption: Integrated Workflow for Spectroscopic Analysis.
The spectroscopic analysis of 2-Phenoxyethanol using NMR, IR, and MS provides a complete picture of its molecular structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (hydroxyl, ether, aromatic ring), and mass spectrometry determines the molecular weight and characteristic fragmentation patterns. Together, these techniques offer a robust and reliable methodology for the identification and quality assessment of 2-Phenoxyethanol, which is essential for its application in the pharmaceutical and chemical industries.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]
- 3. 2-Phenoxyethanol | 122-99-6 [chemicalbook.com]
- 4. 2-Phenoxyethanol (EPH) cas no. 122-99-6 | UniVOOK Chemical [univook.com]
- 5. 2-Phenoxyethanol [drugfuture.com]
- 6. 2-Phenoxyethanol(122-99-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Phenoxyethanol(122-99-6) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Phenoxyethanol(122-99-6) IR Spectrum [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Ethanol, 2-phenoxy- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 1-Phenoxyethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of 1-Phenoxyethanol (also known as 2-phenoxyethanol, ethylene glycol monophenyl ether) in a variety of common organic solvents. This document is intended to be a critical resource for professionals in research, scientific, and drug development fields who utilize this compound in their formulations and require a detailed understanding of its solubility characteristics.
Introduction to this compound
This compound is a versatile glycol ether with a faint aromatic odor. It is widely used in the pharmaceutical, cosmetic, and personal care industries as a preservative, solvent, and stabilizer.[1][2][3] Its efficacy in these roles is often intrinsically linked to its solubility in the formulation's solvent system. A comprehensive knowledge of its solubility is therefore paramount for formulation development, ensuring product stability, and optimizing performance.
Qualitative and Quantitative Solubility of this compound
This compound exhibits a broad range of solubility in organic solvents, a characteristic attributable to its molecular structure which contains both a polar hydroxyl group and a non-polar phenyl group. This amphiphilic nature allows it to be miscible with many common organic solvents.
The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that for many solvents, this compound is described as "miscible," indicating that it is soluble in all proportions. In such cases, a specific quantitative value is not applicable.
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) at 20°C | Citation(s) |
| Acetone | Ketone | Miscible | Not Applicable | [4][5] |
| Ethanol (95-96%) | Alcohol | Miscible | Not Applicable | [4][5] |
| Glycerin (Glycerol) | Polyol | Miscible | Not Applicable | [2][4][5][6] |
| Propylene Glycol | Glycol | Miscible | Not Applicable | [2][6] |
| Diethyl Ether | Ether | Soluble | Data not available | [5] |
| Chloroform | Halogenated Hydrocarbon | Soluble | Data not available | [7] |
| Isopropyl Palmitate | Ester | Soluble | ~3.8 (1 in 26) | [8] |
| Mineral Oil | Hydrocarbon | Slightly Soluble | ~0.7 (1 in 143) | [8] |
| Peanut Oil | Triglyceride | Slightly Soluble | ~2.0 (1 in 50) | [4][5] |
| Olive Oil | Triglyceride | Slightly Soluble | Data not available | [4][5] |
| Water | Inorganic | Slightly Soluble | ~2.4 - 2.7 | [1][9][10][11][12] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of this compound solubility in an organic solvent, based on the widely used shake-flask method. This protocol is a general guideline and may require optimization based on the specific solvent and available analytical instrumentation.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by sampling at different time points until the concentration of this compound in the solution remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature to allow undissolved material to settle.
-
To separate the undissolved solute, centrifuge the vial at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining particulate matter.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve of known this compound concentrations in the specific solvent should be used for quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents, crucial for its effective application in pharmaceutical and cosmetic formulations. While extensive qualitative data confirms its miscibility with many common polar organic solvents, there is a need for more comprehensive quantitative data across a wider range of solvents and temperatures. The provided experimental protocol offers a robust framework for researchers to determine these specific solubility values, thereby enabling more precise and stable formulation development.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]
- 3. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 4. himedialabs.com [himedialabs.com]
- 5. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]
- 6. lotioncrafter.com [lotioncrafter.com]
- 7. macsenlab.com [macsenlab.com]
- 8. phexcom.com [phexcom.com]
- 9. madarcorporation.com [madarcorporation.com]
- 10. bioalkemia.com [bioalkemia.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. makingcosmetics.com [makingcosmetics.com]
Unveiling the Thermal Degradation Profile of 1-Phenoxyethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition of 1-phenoxyethanol, a widely utilized solvent and preservative in the pharmaceutical and cosmetic industries. Understanding its behavior at elevated temperatures is crucial for ensuring product stability, safety, and regulatory compliance. This document provides a comprehensive overview of its decomposition products, the methodologies for their analysis, and the potential degradation pathways.
Executive Summary
This compound, upon thermal stress, is anticipated to decompose into a variety of smaller molecules. While direct, comprehensive quantitative studies on its thermal decomposition are not extensively available in public literature, analysis of its constituent chemical moieties—the phenyl group and the ethylene glycol chain—along with data from related compounds like phenolic resins and other glycol ethers, allows for a predictive assessment of its primary decomposition products. The principal products expected from the pyrolysis of this compound include phenol, acetaldehyde, benzene, and smaller gaseous molecules such as carbon monoxide, carbon dioxide, and methane. The formation of these products is highly dependent on the temperature and the presence of oxygen.
Predicted Thermal Decomposition Products
Based on the analysis of related chemical structures, the thermal decomposition of this compound is likely to yield the products listed in the tables below. The quantitative data presented is extrapolated from studies on phenolic resins and ethylene glycol derivatives and should be considered as a predictive guide.
Table 1: Primary Decomposition Products
| Product Name | Chemical Formula | Boiling Point (°C) | Expected Formation Temperature Range (°C) | Notes |
| Phenol | C₆H₅OH | 181.7 | 400 - 600 | Primary product from the cleavage of the ether bond. |
| Acetaldehyde | CH₃CHO | 20.2 | 400 - 600 | Formed from the ethylene glycol portion of the molecule.[1] |
| Benzene | C₆H₆ | 80.1 | > 600 | Secondary product from the decomposition of phenol. |
| Toluene | C₇H₈ | 110.6 | > 600 | Minor product, potentially from secondary reactions. |
Table 2: Gaseous Decomposition Products
| Product Name | Chemical Formula | Formation Temperature Range (°C) | Notes |
| Carbon Monoxide | CO | > 500 | Incomplete combustion product. |
| Carbon Dioxide | CO₂ | > 500 | Complete combustion product. |
| Methane | CH₄ | > 600 | From the breakdown of the ethyl group. |
| Water | H₂O | > 300 | A common product of thermal decomposition. |
Proposed Thermal Decomposition Pathway
The thermal degradation of this compound likely proceeds through a primary cleavage of the ether linkage, which is the most labile bond in the molecule. This initial fragmentation is followed by subsequent decomposition of the resulting products at higher temperatures.
Experimental Protocols for Thermal Decomposition Analysis
The identification and quantification of thermal decomposition products are typically achieved through a combination of analytical techniques. The most common and powerful method is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A small, precise amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) within a pyrolyzer. This rapid heating ensures that the decomposition is representative of pyrolysis rather than slow thermal degradation.
-
Gas Chromatography (GC) Separation: The resulting volatile fragments are swept by the carrier gas into a GC column. The column separates the components based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.
-
Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern. This mass spectrum acts as a "fingerprint" for each compound, which can be identified by comparison to a spectral library (e.g., NIST).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of this compound and the temperature ranges at which decomposition occurs.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve shows the percentage of weight loss versus temperature, indicating the onset of decomposition and the different stages of degradation. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during the thermal decomposition in real-time.
Methodology:
-
The TGA experiment is conducted as described above.
-
The gaseous effluent from the TGA furnace is continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer.
-
FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.
-
By correlating the FTIR spectra with the weight loss events from the TGA, the chemical nature of the evolved gases at different decomposition stages can be identified.
Conclusion
While a definitive quantitative profile of the thermal decomposition of this compound requires specific experimental investigation, a robust predictive model can be constructed based on the known degradation pathways of its constituent chemical structures. The primary decomposition products are expected to be phenol and acetaldehyde, with further degradation at higher temperatures yielding aromatic compounds and various gases. For professionals in research, development, and quality control, the application of analytical techniques such as Py-GC-MS, TGA, and TGA-FTIR is essential for a thorough understanding of the thermal stability and decomposition profile of this compound in their specific formulations and processes. This knowledge is paramount for ensuring the safety, efficacy, and stability of pharmaceutical and cosmetic products.
References
In-Vitro Cytotoxicity Profile of 2-Phenoxyethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyethanol is a widely utilized preservative in cosmetics, pharmaceuticals, and industrial products, prized for its broad-spectrum antimicrobial activity.[1][2][3][4] Its primary function is to prevent the growth of bacteria, yeasts, and molds in product formulations.[1][4] While generally considered safe for topical use at regulated concentrations (typically up to 1.0% in cosmetic products), its effects at the cellular level warrant a thorough understanding, particularly for in-vitro research and the development of new formulations.[1][5][6] This technical guide provides an in-depth overview of the in-vitro cytotoxicity profile of 2-phenoxyethanol, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant cellular processes.
Core Concepts in 2-Phenoxyethanol Cytotoxicity
The in-vitro cytotoxic effects of 2-phenoxyethanol are primarily characterized by a dose-dependent decrease in cell viability.[7][8] At lower concentrations, it tends to induce apoptosis, or programmed cell death, while at higher concentrations, it leads to necrosis, a form of cell injury resulting in the premature death of cells in living tissue by autolysis.[7][8] This distinction is critical for interpreting cytotoxicity data and understanding the compound's mechanism of action at a cellular level.
Key cytotoxic endpoints observed in response to 2-phenoxyethanol exposure include:
-
Reduced Cell Viability: A decrease in the number of living, healthy cells in a population.
-
Induction of Apoptosis: Characterized by hallmarks such as DNA fragmentation, caspase activation, and phosphatidylserine externalization.[7][8]
-
Induction of Necrosis: Typically observed at higher concentrations and associated with loss of membrane integrity.[7][8]
-
Alterations in Cell Morphology: Changes in the physical structure of cells, such as atrophy.[5]
-
Genotoxicity: While some studies suggest a lack of significant genotoxic effects at certain concentrations in human lymphocytes, others have noted chromosomal aberrations in plant-based models.[2][9][10]
-
Inhibition of Signaling Pathways: For instance, a reduction in the activity of the Akt signaling pathway has been reported in immortalized human meibomian gland epithelial cells.[5]
Quantitative Cytotoxicity Data
The following tables summarize the quantitative data on the in-vitro cytotoxicity of 2-phenoxyethanol across various cell lines and experimental conditions.
Table 1: IC50 Values of 2-Phenoxyethanol in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 Value |
| HaCaT (Human Keratinocytes) | MTT | Not Specified | ~0.200% |
| HDFa (Human Dermal Fibroblasts) | MTT | Not Specified | ~0.200% |
| HepG2 (Human Liver Carcinoma) | MTT | Not Specified | ~0.200% |
| Human Dermal Fibroblasts | Neutral Red Uptake (NRU) | Not Specified | Not explicitly stated, but cytotoxicity observed. |
Note: The IC50 value of ~0.200% was reported as a general finding across the three cell lines in the cited study.[6][11]
Table 2: Concentration-Dependent Effects of 2-Phenoxyethanol on HL60 Cells
| Concentration Range (%) | Observed Effect |
| 0.01 - 0.5 | Induction of Apoptosis |
| 1 | Induction of Necrosis |
Data extracted from a study on human promyelocytic leukemia HL60 cells after a brief (10-minute) exposure followed by a 0-24 hour observation period.[7][8]
Table 3: Cytotoxic Effects of 2-Phenoxyethanol on Human Lymphocytes
| Concentration (µg/mL) | Observed Effect |
| 12.5 | No significant genotoxic effect |
| 25 | Significant decrease in mitotic index (cytotoxic effect) |
| 50 | Significant decrease in mitotic index (cytotoxic effect) |
This study concluded that 2-phenoxyethanol did not show genotoxic effects at the tested concentrations but did exhibit a slight cytotoxic effect at higher doses.[2][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of cytotoxicity studies. Below are summaries of standard protocols for assays commonly used to evaluate the in-vitro effects of 2-phenoxyethanol.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]
Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate to allow for cell attachment.[15]
-
Compound Treatment: Expose the cells to various concentrations of 2-phenoxyethanol for a defined period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[15]
-
Solubilization: Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO, isopropanol).[11][15]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[13][16][17]
Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability assay that assesses the ability of living cells to incorporate the supravital dye neutral red into their lysosomes.[18][19][20][21]
Principle: Viable cells take up neutral red via active transport and accumulate it in their lysosomes.[18][19] Non-viable cells are unable to retain the dye. The amount of dye released from the viable cells after extraction is proportional to the number of living cells.[18]
General Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with 2-phenoxyethanol as described for the MTT assay.[22]
-
Neutral Red Incubation: Incubate the cells with a medium containing neutral red for approximately 2-3 hours.[21][22]
-
Washing and Dye Extraction: Wash the cells to remove excess dye and then extract the incorporated dye using a destain solution (e.g., a mixture of ethanol and acetic acid).[22]
-
Absorbance Measurement: Quantify the extracted neutral red by measuring the absorbance at approximately 540 nm.[18][22]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][23][24]
Principle: LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[23][24] The released LDH catalyzes a reaction that results in the production of a colored formazan product, which can be measured spectrophotometrically.[24][25]
General Protocol:
-
Cell Seeding and Treatment: Culture cells and expose them to 2-phenoxyethanol.[15] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[15]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[15]
-
LDH Reaction: Add the LDH assay reagent to the supernatant.[15]
-
Incubation and Absorbance Measurement: Incubate for a specified time to allow for the colorimetric reaction to proceed, and then measure the absorbance at the recommended wavelength (e.g., 490 nm).[15][25]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways mediating 2-phenoxyethanol-induced cytotoxicity are not fully elucidated in the available literature, the observed cellular responses of apoptosis and necrosis provide a framework for understanding its potential mechanisms.
Conceptual Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in-vitro cytotoxicity of a compound like 2-phenoxyethanol.
Caption: Experimental workflow for in-vitro cytotoxicity testing of 2-phenoxyethanol.
Dose-Dependent Induction of Apoptosis and Necrosis
The dual effect of 2-phenoxyethanol, inducing apoptosis at low concentrations and necrosis at high concentrations, is a key aspect of its cytotoxic profile.[7][8] This relationship can be visualized as follows:
Caption: Dose-dependent cell death pathways induced by 2-phenoxyethanol.
Conclusion
The in-vitro cytotoxicity of 2-phenoxyethanol is well-documented, demonstrating a clear dose-dependent effect on cell viability. At lower concentrations, it primarily triggers apoptosis, while higher concentrations lead to necrosis. This biphasic response has been observed across multiple cell lines, including those of human origin. The provided IC50 values and concentration-effect data offer valuable benchmarks for researchers. Standardized protocols for MTT, NRU, and LDH assays are robust methods for quantifying these cytotoxic effects. While the overarching mechanisms of apoptosis and necrosis are understood to be involved, further research is needed to delineate the specific molecular signaling pathways that are modulated by 2-phenoxyethanol in different cell types. This guide serves as a comprehensive resource for professionals engaged in the safety assessment and development of products containing 2-phenoxyethanol, providing a solid foundation for further in-vitro investigation.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revistas.usp.br [revistas.usp.br]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. assaygenie.com [assaygenie.com]
- 19. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 20. re-place.be [re-place.be]
- 21. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. qualitybiological.com [qualitybiological.com]
- 23. caymanchem.com [caymanchem.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Potential: A Historical and Technical Guide to the Discovery of 1-Phenoxyethanol's Properties
For Immediate Release
A comprehensive technical guide detailing the historical discovery and scientific underpinnings of 1-Phenoxyethanol's key properties has been compiled for researchers, scientists, and drug development professionals. This document traces the journey from its initial synthesis to the foundational studies that established its roles as a potent antimicrobial agent and an effective anesthetic.
This in-depth guide provides a meticulous historical research perspective on this compound, a compound that has become a staple in the pharmaceutical and cosmetic industries. The document highlights the seminal research that first brought its significant biological activities to light, offering a valuable resource for understanding its development and application.
I. Historical Milestones in the Discovery of this compound's Properties
This compound, also known as ethylene glycol monophenyl ether, was first synthesized in 1896 by W. H. Perkin Jr. and his graduate student Edward Haworth .[1] Initially, its utility was explored in the industrial sector, and from the 1920s, it was commercially available as a solvent for cellulose acetate under the trademark "Phenyl cellosolve".[1] However, its biological properties, which would later define its primary applications, remained undiscovered for several decades.
The foray of this compound into the biological sciences began in the mid-20th century. It was introduced as a preservative in cosmetic formulations in the 1950s, marking a significant turning point in its application.[2] Its adoption in this role grew substantially, particularly as concerns arose regarding other preservatives like parabens.
II. The Dawn of Antimicrobial Efficacy: The Seminal Work of H. Berry (1944)
The first scientifically documented evidence of this compound's antimicrobial properties can be traced back to a pivotal 1944 study by H. Berry. This research was the first to report the antibacterial activity of what was then referred to as "the phenyl ether of ethylene glycol" against Pseudomonas aeruginosa.[3] This discovery laid the groundwork for its eventual widespread use as a preservative.
Experimental Protocol: Evaluation of Bactericidal Activity (Berry, 1944)
The following methodology is reconstructed based on the standard practices of the era for evaluating bactericidal efficacy.
Objective: To determine the bactericidal concentration of the phenyl ether of ethylene glycol against a suspension of Bacterium coli.
Methodology:
-
Preparation of Bacterial Suspension: A standardized suspension of Bacterium coli was prepared to ensure a consistent bacterial load for each experiment.
-
Preparation of Test Solutions: A series of dilutions of the phenyl ether of ethylene glycol were prepared in a suitable sterile medium.
-
Inoculation: A standard volume of the bacterial suspension was added to each dilution of the test compound. A control tube containing the bacterial suspension without the test compound was also prepared.
-
Incubation: The inoculated tubes were incubated at a controlled temperature for a specified period to allow for bactericidal action.
-
Assessment of Viability: After incubation, a sample from each tube was subcultured onto a nutrient agar plate.
-
Observation: The plates were incubated, and the presence or absence of bacterial growth was recorded to determine the minimum concentration of the compound that resulted in the complete killing of the bacteria.
Quantitative Data: Bactericidal Concentrations
The following table summarizes the key quantitative findings from early investigations into the antimicrobial activity of this compound.
| Microorganism | Test | Concentration (%) | Result | Reference |
| Pseudomonas aeruginosa | Bacteriostatic | - | Unusual properties reported | Berry, 1944[3] |
| Bacterium coli | Bactericidal | - | Effective | Berry, 1948[4] |
III. A Gentle Anesthetic Emerges: The Pioneering Research of Sehdev et al. (1963)
Nearly two decades after its antimicrobial properties were noted, a new application for this compound emerged in the field of aquatic biology. In 1963, H. S. Sehdev, J. R. McBride, and U. H. M. Fagerlund published the first detailed account of 2-Phenoxyethanol's efficacy as a general anesthetic for fish, specifically for sockeye salmon.[5] This foundational study established its potential for safely immobilizing fish for handling and transport.
Experimental Protocol: Determination of Anesthetic Efficacy in Sockeye Salmon (Sehdev et al., 1963)
Objective: To determine the effective and lethal concentrations of 2-Phenoxyethanol as an anesthetic for sockeye salmon at various temperatures.
Methodology:
-
Test Subjects: Yearling sockeye salmon (Oncorhynchus nerka) were used for the experiments.
-
Anesthetic Solutions: A range of concentrations of 2-Phenoxyethanol were prepared in water baths maintained at specific temperatures (1.1°C, 7.2°C, and 12.8°C).
-
Induction of Anesthesia: Fish were individually placed in the anesthetic solutions, and the time to reach total loss of equilibrium was recorded.
-
Recovery: After a set period of anesthesia, fish were transferred to fresh, well-aerated water, and the time to regain normal posture and swimming ability was measured.
-
Lethal Concentration Determination: Fish were exposed to various concentrations for a prolonged period to determine the lethal dose.
Quantitative Data: Anesthetic and Lethal Concentrations
The following table presents the key quantitative data on the anesthetic properties of 2-Phenoxyethanol from the seminal study by Sehdev et al. (1963).
| Temperature (°C) | Anesthetic Concentration (ml/l) | Time to Anesthesia (min) | Time to Recovery (min) | Lethal Concentration (ml/l) |
| 1.1 | 0.40 | 3-4 | 5-7 | >0.50 |
| 7.2 | 0.30 | 3-4 | 5-7 | >0.40 |
| 12.8 | 0.25 | 3-4 | 5-7 | >0.35 |
IV. Mechanism of Action: A Dual-Pronged Approach
Subsequent research has elucidated the mechanisms through which this compound exerts its biological effects. Its antimicrobial action is primarily attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. At sub-lethal concentrations, it has also been shown to inhibit DNA and RNA synthesis.
As an anesthetic, this compound is believed to act as a central nervous system depressant. It is absorbed through the gills of fish and induces a state of reversible immobilization.
V. Visualizing the Discovery and Mechanisms
To further clarify the historical timeline and the scientific principles behind this compound's properties, the following diagrams have been generated.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The evaluation of the bactericidal activity of ethylene glycol and some of its monoalkyl ethers against Bacterium coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 4. actavet.vfu.cz [actavet.vfu.cz]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of 2-Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyethanol is a widely utilized preservative in cosmetics, pharmaceuticals, and other industrial applications, valued for its broad-spectrum antimicrobial activity. Given its widespread human exposure, a thorough evaluation of its genotoxic and mutagenic potential is crucial for ensuring consumer and occupational safety. This technical guide provides a comprehensive overview of the key genotoxicity and mutagenicity studies conducted on 2-Phenoxyethanol, presenting available quantitative data, detailed experimental protocols, and visual representations of the testing workflows.
Executive Summary of Genotoxicity Findings
An extensive battery of in vitro and in vivo genotoxicity studies has been conducted on 2-Phenoxyethanol. The overwhelming weight of evidence from these studies indicates that 2-Phenoxyethanol is not genotoxic or mutagenic.[1][2][3][4] Standard assays, including the bacterial reverse mutation assay (Ames test), in vitro chromosome aberration assay, and in vivo mammalian erythrocyte micronucleus test, have consistently yielded negative results.[1]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Summary of Findings
Experimental Protocol: Bacterial Reverse Mutation Assay
Objective: To evaluate the mutagenic potential of 2-Phenoxyethanol using the Salmonella typhimurium reverse mutation assay.
Test System:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538. These strains are selected to detect different types of point mutations.
-
Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction for simulating mammalian metabolism.
Methodology:
-
Dose Preparation: 2-Phenoxyethanol was dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a range of concentrations.
-
Plate Incorporation Method:
-
0.1 mL of an overnight culture of the respective bacterial strain was mixed with 0.1 mL of the test article solution at various concentrations (e.g., 50, 150, 500, 1500, and 5000 µ g/plate ) and 0.5 mL of S9 mix or phosphate buffer (for tests without metabolic activation).
-
2.0 mL of molten top agar was added to the mixture.
-
The entire mixture was poured onto the surface of a minimal glucose agar plate.
-
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate was counted.
-
Controls:
-
Negative Control: Solvent-treated plates.
-
Positive Controls: Known mutagens for each strain, both with and without S9 activation, were used to validate the assay's sensitivity.
-
Data Analysis: The mutagenic potential was evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A substance is generally considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible, statistically significant increase at one or more concentrations.
In Vitro Mammalian Chromosome Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Summary of Findings
Studies on 2-Phenoxyethanol using Chinese Hamster Ovary (CHO) cells and human peripheral blood lymphocytes have not shown any clastogenic (chromosome-breaking) effects.[5][6] In a study on human lymphocytes, cells were treated with 2-Phenoxyethanol at concentrations of 12.5, 25, and 50 µg/mL. No statistically significant increase in the frequency of chromosomal aberrations was observed compared to the solvent control group.[5][6]
Experimental Protocol: Chromosome Aberration Test in Human Lymphocytes
Objective: To assess the potential of 2-Phenoxyethanol to induce chromosomal aberrations in cultured human peripheral blood lymphocytes.
Test System:
-
Cell Type: Human peripheral blood lymphocytes obtained from healthy donors.
-
Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.
Methodology:
-
Cell Culture Initiation: Lymphocyte cultures were initiated from whole blood in a complete culture medium supplemented with phytohemagglutinin (PHA) to stimulate cell division.
-
Exposure:
-
Cultures were treated with 2-Phenoxyethanol at various concentrations (e.g., 12.5, 25, and 50 µg/mL) for a short duration (e.g., 3-4 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.
-
-
Cell Harvest:
-
A spindle inhibitor (e.g., colcemid) was added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Cells were harvested at an appropriate time after the initiation of treatment (e.g., 20-24 hours).
-
-
Slide Preparation: Harvested cells were treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: Slides were stained (e.g., with Giemsa), and metaphase spreads were analyzed under a microscope for the presence of structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).
-
Controls:
-
Negative Control: Solvent-treated cultures.
-
Positive Controls: Known clastogens (e.g., Mitomycin C without S9, Cyclophosphamide with S9) were used to ensure the validity of the test system.
-
Data Analysis: The number of cells with chromosomal aberrations and the types of aberrations were recorded for each concentration. Statistical analysis was performed to determine if there was a significant increase in aberrations in the treated groups compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test
The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed erythrocytes.
Summary of Findings
2-Phenoxyethanol was evaluated in a mouse micronucleus test.[1] Mice were administered total doses of 300, 600, or 1200 mg/kg body weight. The results showed no significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of the treated animals compared to the control group. This indicates that 2-Phenoxyethanol is not clastogenic or aneugenic in vivo under the conditions of this study.
Experimental Protocol: Mouse Micronucleus Test
Objective: To determine the potential of 2-Phenoxyethanol to induce micronuclei in the bone marrow erythrocytes of mice.
Test System:
-
Animal Model: Swiss CD-1 mice.
-
Route of Administration: Intraperitoneal injection or oral gavage.
Methodology:
-
Dosing: Animals were administered 2-Phenoxyethanol, typically in two equal doses separated by 24 hours, at multiple dose levels (e.g., total doses of 300, 600, and 1200 mg/kg).
-
Bone Marrow Sampling: At 24 hours after the final dose, animals were euthanized, and bone marrow was flushed from the femurs.
-
Slide Preparation: The bone marrow cells were centrifuged, and smears were prepared on microscope slides.
-
Staining: The slides were stained with a dye that differentiates between polychromatic erythrocytes (PCEs - immature red blood cells) and normochromatic erythrocytes (NCEs - mature red blood cells), such as May-Grünwald and Giemsa.
-
Microscopic Analysis: A specific number of PCEs (e.g., 2000 per animal) were scored for the presence of micronuclei. The ratio of PCEs to NCEs was also determined as an indicator of bone marrow toxicity.
-
Controls:
-
Negative Control: Vehicle-treated animals.
-
Positive Control: A known clastogen (e.g., cyclophosphamide) was used to validate the assay.
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups was compared to that in the negative control group using appropriate statistical methods. A significant, dose-related increase in the frequency of micronucleated PCEs is considered a positive result.
Other Relevant Studies
Mouse Lymphoma Assay (MLA)
Conclusion
References
- 1. scribd.com [scribd.com]
- 2. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety review of phenoxyethanol when used as a preservative in cosmetics [ouci.dntb.gov.ua]
- 6. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of 2-Phenoxyethanol in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 2-phenoxyethanol in various animal models, with a primary focus on rat studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of 2-phenoxyethanol, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows.
Executive Summary
2-Phenoxyethanol (PE), a widely used preservative and solvent, is readily absorbed following oral and dermal administration in animal models.[1][2] Upon entering systemic circulation, it undergoes extensive metabolism, primarily to its major metabolite, phenoxyacetic acid (PAA).[1][2] The kidneys are the principal route of elimination, with the majority of an administered dose being excreted in the urine as metabolites.[1][2] This guide synthesizes the available quantitative data and experimental protocols to provide a detailed understanding of the biotransformation and disposition of 2-phenoxyethanol.
Pharmacokinetics
The pharmacokinetic profile of 2-phenoxyethanol is characterized by rapid absorption and elimination. The following sections and tables summarize the key pharmacokinetic parameters observed in animal studies.
Absorption
2-Phenoxyethanol demonstrates high bioavailability following both oral and dermal exposure. Oral bioavailability in rats has been reported to be between 75% and 98%.[3] Dermal absorption is also significant, with in vivo studies in rats showing greater than 85% absorption after occlusive application.[3]
Distribution
Following absorption, 2-phenoxyethanol and its primary metabolite, PAA, are distributed to various tissues. The steady-state tissue-to-plasma concentration ratio (Kp) provides insight into the extent of tissue distribution. In rats, the Kp for 2-phenoxyethanol was found to be greater than unity in the kidney, spleen, heart, brain, and testis, indicating a higher concentration in these tissues compared to plasma.[4] Conversely, the Kp was lower than 0.6 in the lung and liver.[4] For the metabolite PAA, the Kp ratio was higher than unity in the kidney, liver, lung, and testis.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, in rats following various routes of administration.
Table 1: Pharmacokinetic Parameters of 2-Phenoxyethanol in Rats
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Dermal | 30 mg | 1,130 ± 240 | 2.0 | 10,900 ± 1,800 | [1][2] |
| Dermal | 100 mg | 2,780 ± 560 | 4.0 | 36,400 ± 7,200 | [1][2] |
| Intravenous | 0.2 mg/kg | - | - | 133 ± 15 | [5] |
| Intravenous | 0.5 mg/kg | - | - | 345 ± 45 | [5] |
| Intravenous | 2 mg/kg | - | - | 1,480 ± 180 | [5] |
Table 2: Pharmacokinetic Parameters of Phenoxyacetic Acid (PAA) in Rats Following 2-Phenoxyethanol Administration
| Route of Administration | Dose of 2-PE | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Dermal | 30 mg | 4,230 ± 890 | 8.0 | 66,700 ± 13,500 | [1][2] |
| Dermal | 100 mg | 12,100 ± 2,500 | 8.0 | 205,000 ± 41,000 | [1][2] |
| Intravenous | 0.2 mg/kg | - | - | 290 ± 40 | [5] |
| Intravenous | 0.5 mg/kg | - | - | 780 ± 110 | [5] |
| Intravenous | 2 mg/kg | - | - | 3,450 ± 450 | [5] |
Metabolism
The biotransformation of 2-phenoxyethanol is a critical aspect of its pharmacokinetic profile. The primary metabolic pathway involves the oxidation of the ethanol side chain to form phenoxyacetic acid.
Metabolic Pathway
The metabolism of 2-phenoxyethanol is primarily a two-step process. First, alcohol dehydrogenase and aldehyde dehydrogenase enzymes are thought to be involved in the oxidation of 2-phenoxyethanol to phenoxyacetaldehyde, which is then rapidly converted to phenoxyacetic acid.[6] Phenoxyacetic acid is the major metabolite and is further conjugated to some extent before excretion. Other minor metabolites have also been identified.
Excretion
The primary route of excretion for 2-phenoxyethanol and its metabolites is via the urine. In a dermal mass balance study in rats using radiolabelled 2-phenoxyethanol, approximately 73.03% of the administered dose was recovered in the urine within 48 hours, while only 0.66% was found in the feces.[1][2] This indicates efficient renal clearance of the compound and its metabolites.
Table 3: Urinary Excretion of 2-Phenoxyethanol and its Metabolites in Rats
| Route of Administration | Dose | Compound | % of Dose Excreted in Urine (48h) | Reference |
| Dermal | Not Specified | Total Radioactivity | 73.03 | [1][2] |
| Oral | Not Specified | Phenoxyacetic Acid | ~77 | [7] |
| Oral | Not Specified | 4-Hydroxyphenoxyacetic Acid | ~12 | [7] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this guide, providing a framework for conducting similar pharmacokinetic studies.
In Vivo Dermal Absorption Study (Adapted from OECD Guideline 427)
This protocol describes a typical in vivo dermal absorption study in rats to determine the pharmacokinetic profile of a topically applied substance like 2-phenoxyethanol.[8]
-
Animal Model: Male Sprague-Dawley rats are commonly used.[5] Animals are acclimatized for at least one week prior to the study.
-
Dose Preparation and Application:
-
The test substance (e.g., 2-phenoxyethanol) is prepared in a suitable vehicle, often reflecting a formulation for human use.
-
The day before dosing, the fur on the dorsal area of the rats is clipped.[9]
-
A specific dose of the substance is applied uniformly to a defined area of the clipped skin (e.g., 10 cm²).[9]
-
The application site is often covered with a non-occlusive or semi-occlusive dressing to prevent ingestion of the test substance.[9]
-
-
Blood Sampling:
-
Urine and Feces Collection:
-
Animals are housed in metabolism cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-24h, 24-48h).[1]
-
-
Sample Analysis:
-
Concentrations of the parent compound and its metabolites in plasma and urine are determined using a validated analytical method, such as LC-MS/MS.[4]
-
Oral Gavage Pharmacokinetic Study
This protocol outlines a standard procedure for an oral pharmacokinetic study in rats.[10]
-
Animal Model: As with dermal studies, male Sprague-Dawley rats are a common choice.[5] Animals are typically fasted overnight before dosing.[5]
-
Dose Administration:
-
The test substance is dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).
-
A specific volume of the dosing solution is administered directly into the stomach using a ball-tipped gavage needle. The volume is calculated based on the animal's body weight (typically 5-10 mL/kg).[10]
-
-
Blood Sampling:
-
Blood collection follows the same procedure and time points as described for the dermal study.
-
-
Sample Analysis:
-
Plasma samples are processed and analyzed as previously described.
-
Analytical Method: LC-MS/MS for 2-Phenoxyethanol and Phenoxyacetic Acid
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of 2-phenoxyethanol and PAA in biological matrices.[4][11]
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[5]
-
Urine: Urine samples are often diluted with mobile phase or water before direct injection into the LC-MS/MS system.[5]
-
-
Chromatographic Conditions:
-
A C18 reverse-phase column is typically used for separation.
-
The mobile phase usually consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.[11]
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions for 2-phenoxyethanol and PAA, as well as an internal standard, are monitored for quantification.[11]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetics and metabolism of 2-phenoxyethanol in animal models. The data clearly indicate that 2-phenoxyethanol is well-absorbed through both oral and dermal routes, extensively metabolized primarily to phenoxyacetic acid, and efficiently excreted in the urine. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a robust foundation for scientists and researchers in the fields of toxicology, pharmacology, and drug development. This information is critical for conducting safety assessments and for understanding the systemic exposure and biological fate of this widely used compound.
References
- 1. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. series.publisso.de [series.publisso.de]
- 4. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of e… [ouci.dntb.gov.ua]
- 8. oecd.org [oecd.org]
- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 10. research.fsu.edu [research.fsu.edu]
- 11. researchgate.net [researchgate.net]
1-Phenoxyethanol's Effect on Viral Envelope Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenoxyethanol (2-phenoxyethanol) is a widely utilized broad-spectrum antimicrobial preservative in cosmetic, pharmaceutical, and vaccine formulations.[1][2][3] Its efficacy against bacteria and yeasts is well-documented and is attributed to its ability to disrupt cell membrane integrity.[4][5][6] This technical guide provides an in-depth analysis of the putative mechanism by which this compound affects the integrity of viral envelopes, a critical component for the infectivity of numerous pathogenic viruses. While direct quantitative virucidal data against a wide range of enveloped viruses is not extensively available in peer-reviewed literature, this guide synthesizes the existing evidence on its interaction with lipid membranes to postulate its virucidal mechanism. Furthermore, it outlines detailed experimental protocols for evaluating its virucidal efficacy and presents logical workflows for its investigation.
Introduction
Enveloped viruses, such as influenza viruses, herpesviruses, and coronaviruses, are characterized by a lipid bilayer envelope derived from the host cell, which is essential for viral entry into new host cells. The integrity of this envelope is paramount for the virus's infectivity. Agents that can disrupt this lipid membrane are effective virucidal agents. This compound, a glycol ether, possesses amphiphilic properties that suggest a mechanism of action involving interaction with and disruption of lipid bilayers. This guide explores this mechanism and provides the necessary framework for its experimental validation.
Proposed Mechanism of Action on Viral Envelope Integrity
The primary virucidal action of this compound against enveloped viruses is hypothesized to be the disruption of the viral lipid envelope. This is inferred from its well-documented effects on bacterial cell membranes. Studies have shown that this compound and its combinations lead to the leakage of cellular constituents in bacteria, a clear indicator of compromised membrane integrity.[4][5][6] A study on plant cells also indicated that phenoxyethanol can cause lipid peroxidation, further supporting its disruptive effect on lipid membranes.
The amphiphilic nature of the this compound molecule, with its hydrophilic hydroxyl group and lipophilic phenyl and ether groups, allows it to partition into the lipid bilayer of the viral envelope. This intercalation is proposed to alter the physical properties of the membrane, leading to:
-
Increased Membrane Fluidity: Insertion of this compound molecules between the phospholipid molecules of the envelope can disrupt the ordered packing of the lipid tails, increasing the fluidity of the membrane. This can compromise the function of embedded viral glycoproteins that are essential for host cell recognition and entry.
-
Loss of Osmotic Stability: The disruption of the lipid bilayer can lead to the formation of pores or transient holes, causing a loss of osmotic balance and leakage of the virion's internal contents.
-
Inhibition of Membrane Fusion: By altering the biophysical properties of the viral envelope, this compound may inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.
No evidence currently suggests that this compound interacts with cellular signaling pathways to inhibit viral entry. The mechanism is believed to be a direct, non-specific biophysical disruption of the viral envelope.
Caption: Proposed mechanism of this compound's virucidal action.
Quantitative Data on Antimicrobial Efficacy
| Microorganism | Test Compound(s) | Concentration(s) | Contact Time | Log Reduction | Reference |
| Escherichia coli | This compound (PE) + Ethylhexylglycerin (EHG) | 0.675% PE + 0.075% EHG | 30 min | > 5 | [4] |
| Escherichia coli | This compound (PE) | 0.675% | 30 min | Insignificant | [4] |
| Staphylococcus aureus | Diphtheria, Tetanus, and Pertussis (adsorbed) vaccine with this compound | Not specified | Not specified | Effective inactivation | [1] |
| Gram-negative and Gram-positive bacteria, and yeast | Diphtheria, Tetanus, and Pertussis (adsorbed) vaccine with this compound | Not specified | Not specified | Effective inactivation | [1] |
Experimental Protocols for Virucidal Efficacy Testing
To evaluate the virucidal activity of this compound against enveloped viruses, standardized quantitative assays should be employed. The following are detailed, representative protocols based on established methodologies such as EN 14476.[7]
Quantitative Suspension Test (Phase 2, Step 1)
This test evaluates the virucidal activity of a substance in a liquid suspension.
4.1.1. Materials
-
Test Virus: A representative enveloped virus (e.g., Vaccinia virus, Influenza A virus, Herpes Simplex Virus Type 1).
-
Cell Line: A cell line permissive to the test virus for titration (e.g., Vero cells for Herpes Simplex Virus).
-
Test Substance: this compound solutions at various concentrations.
-
Interfering Substance: A solution to simulate clean or dirty conditions (e.g., 0.3 g/L bovine albumin for clean conditions).
-
Neutralizer: A solution to stop the virucidal action of the test substance without harming the virus (e.g., Dey-Engley neutralizing broth).
-
Culture Medium: Appropriate for the cell line.
-
96-well cell culture plates.
-
Incubator with controlled temperature and CO2.
4.1.2. Methodology
-
Virus Preparation: Propagate the test virus in the appropriate cell line and harvest the virus stock. Determine the initial virus titer using a TCID50 (50% Tissue Culture Infective Dose) assay.
-
Test Procedure: a. In a sterile tube, mix 1 part of the interfering substance with 1 part of the virus suspension. b. Add 8 parts of the this compound test solution to the mixture. c. Incubate for a defined contact time (e.g., 5, 15, 30, 60 minutes) at a specified temperature (e.g., 20°C).
-
Neutralization: At the end of the contact time, add a portion of the mixture to the neutralizer to stop the action of the this compound.
-
Viral Titration: Perform serial 10-fold dilutions of the neutralized mixture and inoculate onto the permissive cell line in a 96-well plate.
-
Incubation and Observation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE). Observe the wells for the presence or absence of CPE.
-
Calculation: Calculate the viral titer (TCID50/mL) using the Spearman-Kärber method. The log reduction is calculated as the difference between the log10 of the initial viral titer and the log10 of the viral titer after treatment with this compound. A log reduction of ≥ 4 is typically considered effective virucidal activity.
Caption: Workflow for a quantitative suspension test.
Quantitative Carrier Test (Phase 2, Step 2)
This test evaluates the virucidal activity on a non-porous surface, simulating real-world conditions.
4.2.1. Materials
-
Same as for the suspension test.
-
Carriers: Stainless steel discs or other non-porous surfaces.
4.2.2. Methodology
-
Carrier Preparation: Clean and sterilize the carriers.
-
Inoculation: Apply a defined volume of the virus suspension (mixed with an interfering substance) onto the surface of the carrier and allow it to dry in a controlled environment.
-
Treatment: Apply a defined volume of the this compound test solution to the dried virus film on the carrier.
-
Contact Time: Allow the test substance to act for a specified contact time.
-
Elution and Neutralization: Transfer the carrier to a tube containing culture medium with a neutralizer and vortex to elute and neutralize the remaining virus.
-
Viral Titration: Determine the viral titer of the eluate using a TCID50 assay as described in the suspension test protocol.
-
Calculation: Calculate the log reduction by comparing the viral titer from the treated carriers to that from control carriers treated with a placebo (e.g., sterile water).
Caption: Workflow for a quantitative carrier test.
Conclusion
This compound is a broad-spectrum antimicrobial agent with a strong theoretical basis for its virucidal activity against enveloped viruses through the disruption of the viral lipid envelope. While direct quantitative data from peer-reviewed studies is limited, its known effects on bacterial membranes provide a compelling argument for its mechanism of action. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to systematically evaluate and validate the virucidal efficacy of this compound and formulations containing it. Further research is warranted to generate specific data on its activity against a wider range of clinically relevant enveloped viruses to fully substantiate its role as a virucidal agent.
References
- 1. The antimicrobial activity of phenoxyethanol in vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]
- 3. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol | PLOS One [journals.plos.org]
- 5. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Mechanical Insights into the Electronic Structure of 1-Phenoxyethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the electronic structure of 1-Phenoxyethanol (C8H10O2), a widely used preservative and antimicrobial agent in pharmaceutical and cosmetic formulations.[1][2][3][4][5] Understanding the electronic properties of this molecule at a quantum level is crucial for predicting its reactivity, stability, and potential interactions with biological systems, thereby aiding in drug development and safety assessments.
Introduction to the Electronic Structure of this compound
This compound is an organic molecule characterized by a phenyl ring and a hydroxyethyl (B10761427) group linked by an ether bond.[1][2][5] Its electronic structure, governed by the arrangement and energies of its molecular orbitals, dictates its chemical behavior. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful computational lens to probe these properties with high accuracy.[6][7] This guide outlines the theoretical foundation, computational methodology, and expected outcomes of such an investigation.
Computational Methodology
A robust computational protocol is essential for obtaining reliable theoretical data. The following methodology represents a standard approach for the quantum mechanical characterization of a molecule like this compound.
Geometry Optimization
The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Protocol:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional. This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.
-
Environment: The calculations can be performed in the gas phase to represent an isolated molecule or using a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the effects of a solvent like water.
Electronic Properties Calculation
Once the optimized geometry is obtained, a "single-point" calculation is performed using the same level of theory and basis set to compute the electronic properties of the molecule. This includes the energies of the molecular orbitals, the distribution of electron density, and the molecular electrostatic potential.
Predicted Electronic Structure Data
The following tables summarize the kind of quantitative data that would be generated from the quantum mechanical calculations described above. Note: The values presented here are illustrative and represent typical expected outcomes for a molecule of this nature.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-O (ether) | 1.37 | |
| O-C (ethyl) | 1.43 | |
| C-C (ethyl) | 1.52 | |
| C-O (alcohol) | 1.42 | |
| C-H (aromatic, avg.) | 1.08 | |
| C-H (aliphatic, avg.) | 1.09 | |
| **Bond Angles (°) ** | ||
| C-O-C (ether) | 118.5 | |
| O-C-C (ethyl) | 108.2 | |
| C-C-O (alcohol) | 110.1 | |
| Dihedral Angles (°) | ||
| C-O-C-C | 178.5 | |
| O-C-C-O | 65.2 |
Table 2: Key Electronic Properties (Illustrative)
| Property | Value | Unit |
| Total Energy | -499.12345 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -0.21 | eV |
| HOMO-LUMO Gap | 6.64 | eV |
Table 3: Mulliken Atomic Charges (Illustrative)
| Atom | Charge (e) |
| O (ether) | -0.58 |
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.42 |
| C (aromatic, attached to O) | +0.25 |
| C (aliphatic, attached to ether O) | +0.15 |
| C (aliphatic, attached to hydroxyl O) | +0.05 |
Visualization of Computational Workflow and Molecular Properties
Visual representations are crucial for understanding the relationships between different aspects of the computational study.
Caption: Computational workflow for the quantum mechanical analysis of this compound.
References
- 1. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]
- 5. echemi.com [echemi.com]
- 6. 1.2 Electronic structure calculations [web.ornl.gov]
- 7. arxiv.org [arxiv.org]
An In-depth Technical Guide on the Interaction of 1-Phenoxyethanol with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenoxyethanol is a widely utilized preservative in pharmaceutical and cosmetic formulations, valued for its broad-spectrum antimicrobial activity and favorable safety profile.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, a process fundamentally governed by its interaction with the lipid bilayer.[1] This technical guide provides a comprehensive overview of the core principles underlying the interaction of this compound with lipid bilayers. It delves into the effects of this compound on membrane biophysical properties, details the experimental methodologies used to characterize these interactions, and presents a mechanistic model of its action. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's function at the membrane level.
Introduction
This compound (ethylene glycol monophenyl ether) is an aromatic ether alcohol that functions as an effective preservative against a wide range of gram-positive and gram-negative bacteria, as well as yeasts and molds.[2][3] Its efficacy is attributed to its ability to compromise the integrity of the microbial cell membrane, leading to a cascade of events that ultimately result in cell death.[4][5] Understanding the specific interactions of this compound with the fundamental component of the cell membrane—the lipid bilayer—is crucial for optimizing its use in formulations and for the development of novel antimicrobial agents.
This guide will explore the biophysical consequences of this compound's association with lipid bilayers, focusing on key parameters such as membrane fluidity, phase behavior, and permeability.
Mechanism of Interaction with Lipid Bilayers
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the structure and function of the cell membrane. While the complete picture is still under investigation, a key aspect of its mechanism involves partitioning into the lipid bilayer, which leads to a series of biophysical alterations.
The proposed mechanism involves the following key steps:
-
Partitioning and Accumulation: this compound, being an amphipathic molecule with both a polar hydroxyl group and a nonpolar phenyl ring, can readily partition from the aqueous phase into the hydrophobic core of the lipid bilayer.
-
Disruption of Lipid Packing: The insertion of this compound molecules between the phospholipid acyl chains disrupts the ordered packing of the lipids. This increases the fluidity of the membrane.
-
Increased Permeability: The disruption of the lipid packing creates transient pores and defects in the membrane, leading to an increase in its permeability to ions and other small molecules. This can disrupt the electrochemical gradients essential for cellular function.
-
Inhibition of Membrane Proteins: The altered lipid environment can also indirectly affect the function of integral membrane proteins, such as enzymes and transporters, which are crucial for cellular processes.[1]
dot
Effects on Lipid Bilayer Properties: Quantitative Data
The interaction of this compound with lipid bilayers leads to measurable changes in their biophysical properties. While direct quantitative data for this compound is limited in the readily available scientific literature, the following sections outline the expected effects based on its chemical structure and the known actions of similar membrane-active compounds. The tables below are structured to be populated with data as it becomes available from future research.
Alteration of Membrane Phase Behavior
Differential Scanning Calorimetry (DSC) is a key technique to study the effect of molecules on the phase transitions of lipid bilayers. The main phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. The enthalpy of this transition (ΔH) is related to the energy required to disrupt the ordered packing of the lipid acyl chains.
Table 1: Effect of this compound on the Phase Transition of DPPC Liposomes (Hypothetical Data)
| This compound Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0 | 41.4 | 8.7 |
| 5 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
| 20 | Data Not Available | Data Not Available |
Note: This table is a template. Specific quantitative data from peer-reviewed studies on this compound is needed for completion.
Impact on Membrane Fluidity
Fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common method to assess membrane fluidity. A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to a more fluid membrane environment.
Table 2: Effect of this compound on the Fluorescence Anisotropy of DPH in POPC Vesicles (Hypothetical Data)
| This compound Concentration (mM) | Fluorescence Anisotropy (r) |
| 0 | 0.25 |
| 10 | Data Not Available |
| 25 | Data Not Available |
| 50 | Data Not Available |
Note: This table is a template. Specific quantitative data from peer-reviewed studies on this compound is needed for completion.
Induction of Membrane Permeability
The ability of a compound to increase the permeability of a lipid bilayer can be quantified using a calcein leakage assay. Calcein is a fluorescent dye that is entrapped in liposomes at a self-quenching concentration. Leakage of calcein into the surrounding buffer results in an increase in fluorescence.
Table 3: this compound-Induced Calcein Leakage from Egg PC Liposomes (Hypothetical Data)
| This compound Concentration (mM) | % Calcein Leakage (at 30 min) |
| 0 | < 1% |
| 10 | Data Not Available |
| 25 | Data Not Available |
| 50 | Data Not Available |
Note: This table is a template. Specific quantitative data from peer-reviewed studies on this compound is needed for completion.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with lipid bilayers.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic properties of lipid bilayers.
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film of dipalmitoylphosphatidylcholine (DPPC) by evaporating the organic solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing the desired concentration of this compound by vortexing above the lipid's Tm (approximately 50°C for DPPC).
-
To obtain large unilamellar vesicles (LUVs), subject the resulting multilamellar vesicle (MLV) suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
DSC Measurement:
-
Load the liposome suspension into an aluminum DSC pan and seal it. Use the same buffer solution (with the corresponding this compound concentration) as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected pre-transition (e.g., 20°C for DPPC).
-
Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the main transition (e.g., 60°C for DPPC).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the pre-transition and main phase transition.
-
Determine the main transition temperature (Tm) as the temperature at the peak maximum of the main transition.
-
Calculate the transition enthalpy (ΔH) by integrating the area under the main transition peak.
-
dot
Fluorescence Anisotropy
This technique measures changes in membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.
Protocol:
-
Liposome Preparation:
-
Prepare LUVs of a chosen lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in a suitable buffer.
-
Incorporate a fluorescent probe, such as DPH, into the liposomes by adding a small aliquot of a concentrated stock solution of the probe in an organic solvent to the liposome suspension and incubating for at least 30 minutes at room temperature in the dark. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
-
Fluorescence Measurement:
-
Place the liposome suspension in a quartz cuvette in a spectrofluorometer equipped with polarizers.
-
Add the desired concentration of this compound to the cuvette and incubate for a set period.
-
Excite the sample with vertically polarized light at the excitation maximum of the probe (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation polarization at the emission maximum of the probe (e.g., ~430 nm for DPH).
-
Repeat the measurement with horizontally polarized excitation light to determine the G-factor (G = IHV / IHH).
-
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
A decrease in the anisotropy value indicates an increase in membrane fluidity.
-
dot
Calcein Leakage Assay
This assay quantifies the increase in membrane permeability induced by a substance.[3][6]
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film as described for DSC.
-
Hydrate the lipid film with a solution of calcein at a self-quenching concentration (e.g., 50-100 mM) in a suitable buffer.[3]
-
Form LUVs by extrusion.
-
Remove the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the same buffer without calcein.[3]
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded liposomes in the buffer to a suitable concentration in a fluorescence cuvette.
-
Record the baseline fluorescence (F0) for a few minutes.
-
Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence (Ft) over time.
-
After the leakage reaches a plateau or at the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to lyse all the liposomes and release all the entrapped calcein. Record the maximum fluorescence (Fmax).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time (t) using the following equation: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100
-
dot
Conclusion
This compound exerts its antimicrobial action by interacting with and disrupting the lipid bilayer of microbial cell membranes. This interaction leads to an increase in membrane fluidity and permeability, ultimately compromising the integrity of the cell. While the general mechanism is understood, there is a need for more detailed quantitative studies using model lipid bilayer systems to fully elucidate the biophysical parameters of this interaction. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be invaluable for the rational design of more effective and safer formulations in the pharmaceutical and cosmetic industries.
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Polyphenol–Lipid Interactions: Chemical Methods, Molecular Aspects and Their Effects on Membrane Structures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Phenoxyethanol as a Preservative in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the sterility of cell culture media is paramount for the reliability and reproducibility of in vitro studies. Bacterial, fungal, and yeast contamination can lead to erroneous experimental results and significant loss of time and resources. While aseptic techniques are the primary defense against contamination, the use of preservatives in stock solutions and media can provide an additional layer of protection, particularly for long-term experiments or in high-throughput settings.
1-Phenoxyethanol (also known as ethylene glycol monophenyl ether) is a broad-spectrum preservative effective against a wide range of gram-positive and gram-negative bacteria, as well as yeasts and molds.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes.[1][4] While extensively used in cosmetics and pharmaceutical products at concentrations up to 1%, its application in sensitive cell culture systems requires careful consideration of its cytotoxic potential.[2][5]
These application notes provide a comprehensive protocol for the use of this compound as a preservative in cell culture media, including recommended concentrations, cytotoxicity data for common cell lines, and procedures for efficacy testing.
Data Presentation
Cytotoxicity of this compound on Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound for different cell lines, providing a crucial reference for determining safe-use concentrations.
| Cell Line | Cell Type | Assay | IC50 | Reference |
| HaCaT | Human Keratinocyte | MTT & NRU | ~0.200% (v/v) | [6] |
| HDFa | Human Dermal Fibroblast | MTT & NRU | ~0.200% (v/v) | [6] |
| HepG2 | Human Liver Carcinoma | MTT & NRU | ~0.200% (v/v) | [6] |
| Human Lymphocytes | Primary Blood Cells | Mitotic Index | Significant decrease at 25 µg/mL (0.0025%) and 50 µg/mL (0.005%) | [7][8] |
Note: IC50 values can vary depending on the assay method, exposure time, and specific cell culture conditions. It is strongly recommended to perform a dose-response curve for your specific cell line of interest.
Antimicrobial Efficacy of this compound
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Pseudomonas aeruginosa | Gram-negative bacteria | 0.32% | [1] |
| Staphylococcus aureus | Gram-positive bacteria | 0.85% | [1] |
| Candida albicans | Yeast | 0.54% | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) this compound Stock Solution
Due to the limited solubility of this compound in water (approximately 2.6 g/100 mL), a stock solution in a solvent compatible with cell culture is recommended.[9] Dimethyl sulfoxide (DMSO) is a common choice.
Materials:
-
This compound (cell culture grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile biosafety cabinet, add 1 g of this compound to a 15 mL sterile conical tube.
-
Add 99 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.[10]
-
Sterile-filter the 1% (w/v) stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 2-8°C, protected from light.
Diagram: Workflow for Stock Solution Preparation
Figure 1. Workflow for preparing a 1% this compound stock solution.
Protocol 2: Determination of Cytotoxicity (IC50) using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on a chosen cell line to establish a safe working concentration.
Materials:
-
Adherent cells of interest (e.g., HeLa, HEK293, CHO)
-
Complete cell culture medium
-
1% (w/v) this compound stock solution (from Protocol 1)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Serial Dilution Preparation: Prepare serial dilutions of the 1% this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.001% to 0.5% (v/v). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared dilutions of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Diagram: MTT Assay Workflow
Figure 2. Workflow for determining the IC50 of this compound.
Protocol 3: Preservative Efficacy (Challenge) Test for Cell Culture Media
This protocol is adapted from standard pharmacopeial methods to assess the effectiveness of this compound in preventing microbial growth in cell culture media.[1][11]
Materials:
-
Cell culture medium supplemented with a non-toxic concentration of this compound (determined from Protocol 2).
-
Control cell culture medium (without preservative).
-
Cultures of challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).
-
Sterile saline or PBS.
-
Tryptic Soy Agar (TSA) and Sabouraud Dextrose Agar (SDA) plates.
-
Sterile containers.
-
Incubator.
Procedure:
-
Inoculum Preparation: Prepare suspensions of each challenge microorganism in sterile saline to a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL.
-
Inoculation: Inoculate separate containers of the preserved and control media with each microorganism to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubation: Incubate the inoculated media at 20-25°C.
-
Sampling and Plating: At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container. Perform serial dilutions in sterile saline and plate on TSA (for bacteria) or SDA (for fungi).
-
Colony Counting: Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms.
-
Data Analysis: Calculate the log reduction in microbial concentration from the initial count for each time point. Compare the results to acceptance criteria (e.g., from USP <51>).
Diagram: Preservative Challenge Test Workflow
Figure 3. Workflow for the preservative efficacy (challenge) test.
Potential Effects on Cellular Signaling Pathways
While this compound is primarily considered a membrane-disrupting agent for microbes, at sub-lethal concentrations, it may have off-target effects on mammalian cell signaling. Oxidative stress, a potential consequence of exposure to xenobiotics, can influence pathways such as MAPK and NF-κB.
Diagram: Potential Influence of this compound on Signaling Pathways
Figure 4. Hypothesized influence on cellular signaling pathways.
It is recommended that researchers validate the effect of their chosen this compound concentration on key signaling pathways relevant to their experimental system, for instance, by examining the phosphorylation status of proteins like ERK or the degradation of IκBα via Western blotting.[12][13][14][15]
Conclusion
This compound can be a useful preservative for cell culture media when used at appropriate, empirically determined concentrations. It is crucial for researchers to perform their own cytotoxicity and efficacy testing to validate its use for their specific cell lines and applications. By following the detailed protocols provided in these application notes, scientists can confidently prepare and utilize this compound-preserved media, thereby enhancing the security and reliability of their cell culture experiments.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. revistas.usp.br [revistas.usp.br]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 12. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-Phenoxyethanol in Cosmetic Formulations
Introduction
1-Phenoxyethanol is a widely utilized preservative in cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial activity, good stability, and non-volatility.[1][2] It is effective against a range of gram-negative bacteria and is also used as a fungicide, often in combination with other preservatives like parabens.[2][3] To ensure product safety and adhere to regulatory limits—for instance, the European Union permits a maximum concentration of 1% (w/w) in cosmetic products—a reliable and accurate analytical method for its quantification is essential.[1][4] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in various cosmetic formulations.
Principle
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. This compound is separated from other matrix components based on its hydrophobicity. The quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a known concentration standard. This method is selective, reproducible, and suitable for routine quality control analysis.[4]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 99%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (HPLC grade), Water (HPLC or Milli-Q grade).
-
Chemicals: Orthophosphoric acid, Formic acid.
-
Cosmetic Samples: Creams, lotions, gels, or other formulations.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[4] The following conditions have been validated for the successful separation and quantification of this compound.
| Parameter | Condition 1 | Condition 2 |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm particle size[4][5] | C8, 150 x 4.6 mm, 5 µm particle size[6] |
| Mobile Phase | Isocratic: Acetonitrile:Water (50:50, v/v)[4][5] | Isocratic: Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v), pH adjusted to 3.0 with formic acid[2][6] |
| Flow Rate | 1.0 mL/min[4][5][6] | 1.0 mL/min[2][6] |
| Column Temperature | 30°C[4][5] | Ambient or 35°C[2][6] |
| Detection Wavelength | 270 nm[4][5] | 258 nm[2][6] |
| Injection Volume | 10 - 20 µL | 10 µL[2][6] |
| Run Time | Approx. 10 minutes | Approx. 15 minutes |
Preparation of Solutions
a) Mobile Phase Preparation:
-
Condition 1: Mix equal volumes of HPLC-grade acetonitrile and water. Degas the solution for 20 minutes using sonication or vacuum filtration.[4]
-
Condition 2: Mix acetonitrile, tetrahydrofuran, and water in the specified ratio (21:13:66). Adjust the pH to 3.0 ± 0.05 with formic acid. Degas before use.[6]
b) Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
c) Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
A typical linearity range is between 0.125 mg/mL and 0.375 mg/mL.[4][5] Another study demonstrated linearity from 20-140% of a 0.75 mg/mL analytical concentration.[2]
d) Sample Preparation:
-
Accurately weigh about 0.1 g of the cosmetic sample (e.g., cream, lotion) into a 10 mL volumetric flask.[7]
-
Add a suitable solvent (e.g., ethanol, methanol, or mobile phase) to dissolve the sample.[6][7] For a cream formulation, dissolving in the acetonitrile-water mix (50:50, v/v) to a target concentration of 0.25 mg/mL is effective.[4]
-
Sonicate if necessary to ensure complete dissolution and extraction of this compound.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial before injection.[7]
Analysis Workflow
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]
-
System Suitability: Perform replicate injections (n=5 or 6) of a standard solution to check for system suitability parameters like retention time repeatability (%RSD), peak area precision, tailing factor, and theoretical plates.[2]
-
Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solutions using the linear regression equation derived from the calibration curve.
Data Presentation
The performance of the HPLC method is summarized in the tables below. These values are representative of a validated method and should be verified during in-lab validation.
Table 1: System Suitability and Chromatographic Performance
| Parameter | Typical Value |
| Retention Time (tR) for this compound | ~4.5 min[6] |
| Tailing Factor (T) | < 1.5[4] |
| Theoretical Plates (N) | > 4000[2] |
| Resolution from adjacent peaks | > 2.0[6] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.125 - 0.375 mg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999[2][6] |
| Accuracy (% Recovery) | 99.76% - 102.86%[2][4][5] |
| Precision (% RSD, Intra-day & Inter-day) | < 1.0%[2][6] |
| Limit of Detection (LOD) | 31.25 ng/mL[4][5] |
| Limit of Quantification (LOQ) | 125.0 ng/mL[4][5] |
| Specificity | No interference observed from placebo or matrix components at the retention time of this compound.[4] |
| Robustness | Method is robust against minor changes in flow rate and column temperature.[4] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantification of this compound in cosmetic samples.
Caption: HPLC analysis workflow for this compound quantification.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Phenoxyethanol and Parabens | SCION [scioninstruments.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
Application of 1-Phenoxyethanol in Vaccine and Biologic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxyethanol (2-phenoxyethanol) is a widely utilized preservative in multi-dose vaccine and biologic formulations.[1][2][3][4][5] Its primary function is to prevent microbial contamination after the vial has been opened, ensuring the safety and integrity of the product throughout its use.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in this context, with a focus on its antimicrobial efficacy, impact on protein stability, and methods for its quantification and analysis.
Physicochemical Properties and Mechanism of Action
This compound is a colorless, oily liquid with a faint rose-like scent.[6] It is a glycol ether and a phenol ether, and it is chemically stable across a wide range of pH values.[6] Its antimicrobial activity stems from its ability to disrupt the cell membrane of microorganisms, leading to the leakage of intracellular components and inhibition of essential enzymes.[7] It exhibits a broad spectrum of activity against gram-negative and gram-positive bacteria, as well as yeasts.[8]
Application in Vaccine and Biologic Formulations
Antimicrobial Preservative
The most common application of this compound in parenteral products is as a preservative in multi-dose formulations to inhibit the growth of microorganisms that may be inadvertently introduced during product withdrawal.[1]
Table 1: Examples of Vaccines and Biologics Containing this compound
| Product Name (Example) | Product Type | Concentration of this compound | Reference |
| Prevnar 13® (multi-dose vial) | Pneumococcal Conjugate Vaccine | 4 mg/dose | [9] |
| Adacel® | Tetanus, Diphtheria, and Pertussis (Tdap) Vaccine | 3.3 mg/0.5 mL dose | [9] |
| Certain Polio Vaccines | Inactivated Polio Vaccine | Not specified | [5][10][11] |
| Havrix® | Hepatitis A Vaccine | 2.5 µL per dose | [12] |
| Diphtheria, Tetanus, and Pertussis (DTP) Vaccine | Combined Vaccine | Not specified | [13] |
Impact on Protein Stability and Aggregation
While an effective preservative, this compound can influence the stability of the active protein ingredient. It has been shown to induce protein aggregation, a critical quality attribute to monitor in biologic formulations.[14] The propensity for aggregation is dependent on the specific protein, the concentration of this compound, and other formulation components.
One study on a model protein, cytochrome c, demonstrated that this compound can enhance partial protein unfolding, which may trigger aggregation.[14] The study also showed a concentration-dependent effect, where increasing the concentration of this compound led to a decrease in the midpoint temperature of aggregation.[14] The order of aggregation induction for several common preservatives was found to be: m-cresol > phenol > benzyl alcohol > phenoxyethanol > chlorobutanol.[14]
Logical Relationship: this compound and Protein Aggregation
Caption: Pathway of this compound-induced protein aggregation.
Impact on Immunogenicity
The inclusion of excipients in vaccine formulations necessitates an evaluation of their impact on the immunogenicity of the active antigen. Studies on a DTaP vaccine showed no significant difference in safety and immunogenicity when this compound was used as a stabilizer compared to thimerosal.[15] Similarly, a study on the Sabin inactivated poliomyelitis vaccine concluded that this compound had no effect on its potency and safety.[5] A clinical trial with a 13-valent pneumococcal conjugate vaccine (PCV13) in a multi-dose vial containing 2-phenoxyethanol found it to be safe and non-inferior in its immunogenic response compared to the single-dose syringe formulation without the preservative.[16]
Experimental Protocols
Quantification of this compound in Formulations
A robust and validated analytical method is crucial for the quality control of this compound concentration in the final product. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
Protocol: Quantification of this compound by Reverse-Phase HPLC [17]
-
Instrumentation:
-
UHPLC or HPLC system with a UV detector.
-
C18 column (e.g., Waters Symmetry C18, 150 × 4.6 mm, 5 µm).[17]
-
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound in Milli-Q water.
-
Create a calibration curve by preparing a series of standards at different concentrations (e.g., 0.07 mg/mL to 1.1 mg/mL) by diluting the stock solution.[17]
-
-
Sample Preparation:
-
Dilute the vaccine or biologic sample with the mobile phase to a concentration within the range of the calibration curve.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak by its retention time.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.[17]
-
Experimental Workflow: HPLC Quantification
Caption: HPLC workflow for this compound quantification.
Preservative Efficacy Testing (PET)
Preservative Efficacy Testing, also known as the Antimicrobial Effectiveness Test, is performed to ensure that the preservative system is effective in preventing the proliferation of microorganisms. The protocols are detailed in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][13][14][19]
Protocol: Preservative Efficacy Test (Based on USP <51> and Ph. Eur. 5.1.3) [1][6][7][13][14][17][19][20][21]
-
Test Microorganisms:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Inoculum Preparation:
-
Inoculation of the Product:
-
Incubation and Sampling:
-
Enumeration:
-
Determine the number of viable microorganisms in each sample using standard plate count methods.
-
Incorporate a suitable neutralizer for this compound in the plating medium or dilution blanks to prevent inhibition of microbial growth.
-
-
Acceptance Criteria:
-
The effectiveness of the preservative is determined by the log reduction in the microbial count from the initial inoculum level at each time point. The specific criteria vary based on the pharmacopeia and the product category.
-
Table 2: Antimicrobial Effectiveness Test Acceptance Criteria (Parenteral Products)
| Pharmacopeia | Organism | 7 Days | 14 Days | 28 Days | Reference |
| USP <51> | Bacteria | ≥ 1.0 log reduction | ≥ 3.0 log reduction | No increase | [6] |
| Yeast and Molds | No increase | No increase | No increase | [6] | |
| Ph. Eur. (A Criteria) | Bacteria | ≥ 2.0 log reduction | ≥ 3.0 log reduction | No increase | [1] |
| Fungi | - | ≥ 2.0 log reduction | No increase | [1] |
Experimental Workflow: Preservative Efficacy Test
Caption: Workflow for Preservative Efficacy Testing (PET).
Analysis of Protein Aggregation and Stability
Several biophysical techniques can be employed to assess the impact of this compound on protein stability and aggregation.
Protocol: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC) [18][22][23][24][25]
-
Instrumentation:
-
HPLC or UHPLC system with a UV or other suitable detector (e.g., multi-angle light scattering - MALS).
-
Size-exclusion column appropriate for the size range of the protein monomer and its aggregates.
-
-
Mobile Phase:
-
A buffer that is compatible with the protein and does not cause further aggregation or dissociation of aggregates on the column.
-
-
Sample Preparation:
-
Prepare samples of the biologic in the formulation buffer with and without varying concentrations of this compound.
-
Incubate the samples under relevant stress conditions (e.g., elevated temperature, agitation) for different time points.
-
-
Analysis:
-
Inject the samples onto the SEC column.
-
Monitor the elution profile. The monomer will elute as a main peak, while aggregates will elute earlier as high molecular weight species (HMWS) and fragments as low molecular weight species (LMWS).
-
Quantify the percentage of monomer, aggregates, and fragments by integrating the peak areas.
-
Protocol: Analysis of Protein Conformational Changes by Circular Dichroism (CD) Spectroscopy [1][6][13][23][26]
-
Instrumentation:
-
Circular Dichroism Spectropolarimeter.
-
-
Sample Preparation:
-
Prepare samples of the protein in a suitable buffer with and without this compound. The buffer should have low absorbance in the far-UV region.
-
The protein concentration should be optimized to give a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the CD spectra in the far-UV region (e.g., 190-260 nm) to analyze secondary structure.
-
Record spectra at different temperatures to assess thermal stability.
-
-
Data Analysis:
-
Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare the spectra of the protein with and without this compound to detect any conformational changes.
-
Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm) as a function of temperature to determine the melting temperature (Tm), which is an indicator of conformational stability.
-
Protocol: Analysis of Thermal Stability by Differential Scanning Calorimetry (DSC) [4][9][17][25][27][28]
-
Instrumentation:
-
Differential Scanning Calorimeter.
-
-
Sample Preparation:
-
Prepare the protein solution and a matching buffer blank. The presence of this compound in the sample should also be present in the reference buffer.
-
-
Data Acquisition:
-
Scan the samples over a defined temperature range at a constant scan rate (e.g., 60°C/hour).[17]
-
-
Data Analysis:
-
The resulting thermogram will show one or more endothermic peaks corresponding to the unfolding of the protein's domains.
-
The temperature at the apex of the peak is the melting temperature (Tm), a measure of the protein's thermal stability.
-
The area under the peak corresponds to the enthalpy of unfolding (ΔH).
-
Compare the Tm and ΔH values of the protein with and without this compound to assess its impact on thermal stability.
-
Considerations for Formulation Development
-
Concentration Optimization: The concentration of this compound should be optimized to provide adequate antimicrobial efficacy while minimizing its potential to cause protein aggregation.[6]
-
Excipient Interactions: The interaction of this compound with other excipients in the formulation, such as surfactants (e.g., polysorbates), should be evaluated as it can affect both preservative efficacy and protein stability.[8][16][19][29][30][31]
-
pH and Buffer System: The antimicrobial activity of this compound is effective over a broad pH range, but the overall stability of the biologic will be highly dependent on the pH and the chosen buffer system.
-
Container Closure System: The potential for interaction between this compound and the container closure system should be assessed to ensure no leaching or adsorption occurs that could impact the product's quality and safety.
Conclusion
This compound is a valuable preservative for multi-dose vaccine and biologic formulations, offering broad-spectrum antimicrobial activity. However, its potential to impact protein stability, particularly by inducing aggregation, requires careful consideration and thorough evaluation during formulation development. The protocols and application notes provided herein offer a framework for researchers and drug development professionals to effectively utilize and characterize this compound in their formulations, ensuring the development of safe, stable, and efficacious products.
References
- 1. CD Spectroscopy of Protein Conformational Changes | MtoZ Biolabs [mtoz-biolabs.com]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. Vaccine - Wikipedia [en.wikipedia.org]
- 4. Stability of Monoclonal Antibodies as Solid Formulation for Auto-Injectors: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.msu.edu [cris.msu.edu]
- 6. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Development of multidose thermotolerant formulations of a vector-based Covid-19 vaccine candidate, NDV-HXP-S in different product formats: Stability and preservative efficacy study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. formulation.org.uk [formulation.org.uk]
- 9. tainstruments.com [tainstruments.com]
- 10. Immunogenicity Case Studies and Clinical Management 2018 Pegs Summit [pegsummit.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of antimicrobial preservatives on partial protein unfolding and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunogenicity Case Studies and Clinical Management conference - Aug. 31-Sept. 1 | Virtual [pegsummit.com]
- 16. Protein Formulations Containing Polysorbates: Are Metal Chelators Needed at All? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 19. tarjomefa.com [tarjomefa.com]
- 20. Role of partial protein unfolding in alcohol-induced protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Brief Case Studies for Better Understanding Immunogenicity - AAPS Newsmagazine [aapsnewsmagazine.org]
- 22. Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. frontierspartnerships.org [frontierspartnerships.org]
- 25. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 26. researchgate.net [researchgate.net]
- 27. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. theses.gla.ac.uk [theses.gla.ac.uk]
- 29. In-Use Interfacial Stability of Monoclonal Antibody Formulations Diluted in Saline i.v. Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Phenoxyethanol as a Fixative in Fish Histology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Phenoxyethanol as a potential alternative to formalin for the fixation of fish tissues in histological studies. While not as widely documented as traditional fixatives, this compound presents several advantages, primarily related to its lower toxicity and potential for better preservation of tissue softness.
Introduction
Histological examination is a cornerstone of fish biology, disease diagnostics, and toxicological studies. The primary step in this process is fixation, which aims to preserve tissues in a life-like state, preventing autolysis and putrefaction. For decades, formalin has been the gold standard for fixation. However, its toxicity and harsh effects on tissues have prompted a search for safer and more effective alternatives. This compound (also known as 2-phenoxyethanol or Phenoxetol) has emerged as a promising candidate, particularly for the long-term preservation of anatomical specimens. Its application in routine fish histology for microtomy and subsequent staining is an area of growing interest.
Advantages and Disadvantages of this compound as a Fixative
A clear understanding of the pros and cons of this compound is crucial for its effective implementation in fish histology.
| Feature | This compound | Formalin (10% Neutral Buffered) |
| Toxicity | Low toxicity, safer for personnel.[1] | Known carcinogen and irritant. |
| Tissue Hardening | Tissues remain soft and flexible. | Causes significant tissue hardening and brittleness. |
| Morphological Preservation | Good to excellent for routine histology (H&E staining).[1] | Excellent, the established standard for comparison. |
| Antigenicity Preservation | Limited specific data for fish; may offer advantages over cross-linking fixatives. | Can mask antigens, often requiring antigen retrieval techniques. |
| Nucleic Acid Integrity | Limited specific data for fish; theoretically better than cross-linking fixatives. | Causes significant cross-linking and fragmentation of DNA and RNA.[2][3] |
| Penetration Rate | Slower than formalin. | Rapid penetration. |
| Cost | Generally low. | Low. |
| Odor | Faint, pleasant odor. | Pungent, irritating odor. |
Experimental Protocols
The following protocols are based on existing literature for human and fish tissues and should be optimized for specific fish species and target tissues.
Anesthesia and Euthanasia
Prior to fixation, fish should be anesthetized and then euthanized. 2-Phenoxyethanol itself can be used as an anesthetic for fish.
-
Anesthetic Bath: Prepare a solution of 200-500 µL/L of 2-phenoxyethanol in the fish's holding water.
-
Procedure: Immerse the fish in the anesthetic bath until opercular movements cease.
-
Euthanasia: Following anesthesia, euthanize the fish by an approved method, such as a lethal overdose of the anesthetic or cervical transection.
Fixation Protocol with this compound
This protocol is adapted from studies on human tissues and should be considered a starting point for optimization.[1]
Reagents:
-
1% this compound solution:
-
10 ml this compound
-
990 ml Distilled water or phosphate-buffered saline (PBS)
-
Procedure:
-
Tissue Dissection: Immediately after euthanasia, dissect the target organs. The tissue thickness should ideally be no more than 5 mm to ensure proper fixative penetration. For whole small fish, open the body cavity to allow the fixative to reach the internal organs.
-
Immersion: Place the tissue samples in a volume of 1% this compound solution that is at least 10-20 times the volume of the tissue.
-
Fixation Time: Fix for 24-48 hours at room temperature. For denser tissues, a longer fixation time may be necessary. Gentle agitation can improve fixation.
-
Post-Fixation: After fixation, transfer the tissues to 70% ethanol for storage before processing.
Tissue Processing and Embedding
Following fixation, the tissues can be processed using a standard histology workflow.
-
Dehydration: Gradually dehydrate the tissue through a series of increasing ethanol concentrations (e.g., 70%, 80%, 95%, 100%).
-
Clearing: Remove the ethanol with a clearing agent such as xylene.
-
Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and then embed it in a paraffin block.
Sectioning and Staining
-
Sectioning: Cut thin sections (4-6 µm) from the paraffin block using a microtome.
-
Staining: Mount the sections on glass slides and stain with standard histological stains, such as Hematoxylin and Eosin (H&E).
Visualization of Workflows and Concepts
Standard Fish Histology Workflow
The following diagram illustrates the key stages of a typical fish histology workflow, where this compound can be used as the primary fixative.
Conceptual Comparison: this compound vs. Formalin
This diagram illustrates the key comparative aspects of this compound and Formalin as fixatives in histology.
Expected Results and Further Considerations
-
Morphology: Tissues fixed in this compound are expected to show good cellular and architectural preservation, comparable to formalin for routine H&E staining.[1] The primary advantage is the maintenance of tissue softness, which can be beneficial for certain applications.
-
Immunohistochemistry (IHC): The impact of this compound on antigenicity in fish tissues is not well-documented. As it is not a cross-linking fixative, it may theoretically offer better preservation of some epitopes compared to formalin. However, validation with specific antibodies is essential.
-
Molecular Studies: The preservation of DNA and RNA in fish tissues fixed with this compound has not been extensively studied. Given the detrimental effects of formalin on nucleic acids, this compound could be a superior choice for studies combining histology with molecular analyses.[2][3] However, this requires empirical validation.
Recommendations for Implementation:
-
Pilot Studies: Before adopting this compound for large-scale studies, it is highly recommended to conduct a pilot study comparing it with your current formalin-based protocol.
-
Tissue-Specific Optimization: The optimal fixation time and procedure may vary depending on the fish species and the specific tissue being examined.
-
Validation for Downstream Applications: If IHC or molecular techniques are planned, thorough validation of these methods on this compound-fixed tissues is crucial.
Conclusion
This compound presents a viable and safer alternative to formalin for the fixation of fish tissues for histological analysis, particularly for routine morphological studies. Its key advantages are low toxicity and the preservation of tissue flexibility. While further research is needed to fully characterize its effects on antigenicity and nucleic acid integrity in fish tissues, the available evidence suggests it is a promising fixative that warrants consideration by researchers in the field.
References
Standard Operating Procedure for Handling 1-Phenoxyethanol in a BSL-2 Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed Standard Operating Procedure (SOP) for the safe handling of 1-Phenoxyethanol within a Biosafety Level 2 (BSL-2) laboratory environment. Adherence to these guidelines is crucial to minimize risks to personnel, the environment, and experimental integrity.
Scope and Applicability
This SOP applies to all laboratory personnel who handle, store, or dispose of this compound in BSL-2 designated areas. It covers procedures from receipt of the chemical to its final disposal.
Hazard Identification and Risk Assessment
This compound is a colorless, oily liquid commonly used as a preservative and solvent. While it is a valuable reagent, it presents several hazards that require careful management, especially in a BSL-2 environment where biological agents are also present.
Primary Hazards:
-
Harmful if swallowed: May cause nausea, vomiting, and diarrhea.[1][2][3]
-
Causes serious eye irritation: Contact can result in significant eye damage.[1][2][3][4][5][6]
-
Skin and Respiratory Irritant: May cause skin irritation and respiratory tract irritation upon exposure.[3] Prolonged or repeated skin contact can lead to allergic reactions such as eczema.
-
Nervous System Effects: Ingestion, particularly in infants, has been linked to central nervous system depression.[7]
In a BSL-2 lab, the primary additional risk involves the potential for this compound to interact with biological agents or to compromise containment procedures.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₂ | [3] |
| CAS Number | 122-99-6 | [1][3] |
| Molecular Weight | 138.17 g/mol | [8] |
| Appearance | Clear, colorless, oily liquid | [5][9] |
| Odor | Faintly aromatic, rose-like | [8][9] |
| Boiling Point | 245.2°C (473.4°F) | [10] |
| Melting Point | 14°C (57.2°F) | [10] |
| Flash Point | 121°C (250°F) (Closed Cup) | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | [9] |
| Acute Oral Toxicity (LD50) | 1260 mg/kg (Rat) | [10] |
| Acute Dermal Toxicity (LD50) | 5000 mg/kg (Rabbit) | [8][10] |
Experimental Protocols: Safe Handling in a BSL-2 Laboratory
Required Personal Protective Equipment (PPE)
Standard BSL-2 PPE must be worn at all times when handling this compound.[11]
-
Lab Coat: A dedicated, buttoned lab coat.[12]
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.[13] Do not wear gloves outside of the laboratory.[13]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][5] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[14]
General Handling Procedures
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] For procedures with a high potential for aerosol generation (e.g., vortexing, sonicating), work must be performed inside a certified biological safety cabinet (BSC).[11][13]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]
-
Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[1][2][13] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][13]
-
Transport: When transporting this compound outside of the immediate work area, use a sealed, secondary container to prevent spills.[12]
Storage Requirements
-
Store this compound in a cool, dry, and well-ventilated place.[4][5]
-
Store away from incompatible materials, such as strong oxidizing agents.[2][5]
-
Ensure storage containers are properly labeled with the chemical name and hazard warnings.
Emergency Procedures
Spill Response
A workflow for handling a this compound spill is detailed below. For any large spill (greater than 50 mL) or a spill outside of a containment device, evacuate the area and contact the facility's Environmental Health & Safety (EHS) office immediately.[15]
Caption: Workflow for handling a this compound spill.
Detailed Spill Cleanup Protocol (for incidental, small spills <50mL):
-
Alert Personnel: Immediately alert others in the vicinity.[16]
-
Don PPE: Put on appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.[16]
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[1][16] Start from the outside of the spill and work inwards to prevent spreading.[17]
-
Collection: Once absorbed, carefully scoop the material into a designated, leak-proof container labeled for hazardous chemical waste.[1][16]
-
Decontamination: Clean the spill area thoroughly with soap and water.[18]
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to institutional guidelines.[16]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash affected skin with plenty of soap and water.[2][4] If skin irritation or a rash occurs, seek medical attention.[19]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If symptoms occur, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[1][2] Call a poison control center or seek medical attention immediately.[1]
Waste Disposal
All this compound waste, including contaminated materials from spill cleanups, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and non-corrodable container.[1][5]
-
Do not mix this compound waste with biological waste unless it has been properly decontaminated.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][20] Consult with your institution's EHS department for specific procedures.
References
- 1. scribd.com [scribd.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. safecosmetics.org [safecosmetics.org]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 10. hmdb.ca [hmdb.ca]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Basics of Biosafety Level 2 | Office of Clinical and Research Safety [vumc.org]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. sc.edu [sc.edu]
- 15. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. medline.com [medline.com]
- 20. scribd.com [scribd.com]
Application Notes and Protocols for Determining the Effective Concentration of 1-Phenoxyethanol for Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxyethanol is a widely utilized antimicrobial preservative in a variety of pharmaceutical and cosmetic formulations.[1] Its broad-spectrum activity against bacteria and fungi, coupled with its chemical stability and favorable safety profile at regulated concentrations, makes it an effective choice for preventing microbial contamination and spoilage.[2][3] The primary mechanism of action of this compound is the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death.[4][5]
These application notes provide detailed protocols for determining the effective concentration of this compound using standard antimicrobial susceptibility testing methods. The included methodologies and data will assist researchers, scientists, and drug development professionals in evaluating the antimicrobial efficacy of this compound in their specific applications.
Data Presentation: Efficacy of this compound
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | MIC (%) | Reference(s) |
| Aspergillus niger | ATCC 16404 | 3300 | 0.33% | [6] |
| Candida albicans | ATCC 10231 | 5400 | 0.54% | [6] |
| Escherichia coli | ATCC 8739 | 3600 | 0.36% | [6] |
| Pseudomonas aeruginosa | ATCC 9027 | 3200 | 0.32% | [6] |
| Staphylococcus aureus | ATCC 6538 | 8500 | 0.85% | [6] |
| Cutibacterium acnes | ATCC6919 (phylotype IA1) | 5000 | 0.5% | [7] |
| Cutibacterium acnes | CCSM0331 (phylotype II) | 5000 | 0.5% | [7] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms.
| Microorganism | Strain | MBC (µg/mL) | MBC (%) | Reference(s) |
| Bacteroides gingivalis | N/A | 10000 | 1% | [8] |
| Fusobacterium nucleatum | N/A | 10000 | 1% | [8] |
| Eikenella corrodens | N/A | 10000 | 1% | [8] |
| Wolinella recta | N/A | 10000 | 1% | [8] |
| Gram-positive bacteria (various) | N/A | ≥4000 | ≥0.4% | [9] |
| Gram-negative bacteria (various) | N/A | ≥4000 | ≥0.4% | [9] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO, or the broth medium itself). The final concentration of the solvent should not affect microbial growth.
-
Preparation of Microbial Inoculum:
-
From a pure overnight culture, suspend a few colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[10]
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[11]
-
This will result in a range of concentrations of this compound across the wells.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well (except for the sterility control well). This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half.
-
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the microbial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of broth only (no inoculum or this compound).
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35 ± 2 °C for most bacteria) for 16-20 hours.[10]
-
Reading the MIC: After incubation, determine the MIC as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed as a follow-up to the MIC test to determine the concentration of this compound that kills the microorganisms.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).
-
Incubate the agar plate under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate.
Mandatory Visualizations
References
- 1. boerlind.com [boerlind.com]
- 2. ulprospector.com [ulprospector.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phexcom.com [phexcom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Stable 1-Phenoxyethanol Solutions in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxyethanol is a versatile excipient widely utilized in topical pharmaceutical and cosmetic formulations. Its primary functions include acting as a preservative, a solvent, and a penetration enhancer, contributing to the overall stability and efficacy of the final product.[1][2][3] These application notes provide a comprehensive guide to formulating stable topical solutions using this compound, complete with experimental protocols and data presentation to aid in research and development.
This compound is a colorless, oily liquid with a faint rose-like scent.[1] It is chemically stable and effective over a broad pH range (3-10).[4] Its established safety profile for topical applications at concentrations up to 1% makes it a favorable choice in formulation development.[5]
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in topical formulations.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Odor | Faint rose-like | [1] |
| Boiling Point | 247 °C | |
| Melting Point | 14 °C | [6] |
| Solubility in Water | 24 g/L at 20°C | [2] |
| Solubility in other solvents | Miscible with ethanol, acetone, and glycerol. Slightly soluble in peanut and olive oil. | [6] |
| Maximum Approved Concentration (Cosmetics) | 1.0% | [1][5] |
This compound as a Solvent for Active Pharmaceutical Ingredients (APIs)
This compound's utility as a solvent is crucial for dissolving APIs intended for topical delivery. While specific solubility data in this compound is not always readily available, it is known to be a good solvent for many compounds. The following table provides example solubility data for common APIs in various solvents to guide initial formulation screening.
| Active Pharmaceutical Ingredient (API) | API Class | Solubility in Ethanol (mg/mL) | Solubility in DMSO (mg/mL) | Aqueous Solubility | References |
| Ibuprofen | NSAID | ~60 | ~50 | Poor (<1 mg/mL) | [7][8] |
| Hydrocortisone | Corticosteroid | ~15 | ~20 | Very slightly soluble (0.28 mg/mL) | [9][10] |
| Ketoconazole | Antifungal | ~5 | ~2 | Practically insoluble | [11][12] |
Protocol for Determining API Solubility in this compound:
A standardized protocol to determine the equilibrium solubility of an API in this compound is essential for formulation development.
Objective: To determine the saturation solubility of a given API in this compound at a controlled temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (pharmaceutical grade)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with hotplate
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the API powder to a series of vials.
-
Accurately pipette a known volume of this compound into each vial.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin temperature).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid material.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solids.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved API in the diluted samples using a validated HPLC method.
-
Calculate the solubility of the API in this compound in mg/mL.
This compound as a Penetration Enhancer
This compound can enhance the penetration of APIs through the stratum corneum, the outermost layer of the skin. While the exact mechanism is not fully elucidated, it is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin.[13][14]
Caption: Proposed mechanism of this compound as a skin penetration enhancer.
Experimental Protocols
Preparation of a Stable this compound Topical Solution
This protocol outlines the steps for preparing a basic topical solution with this compound as a solvent and preservative.
Objective: To prepare a stable and clear topical solution of a model API.
Materials:
-
Model API (e.g., Ibuprofen)
-
This compound
-
Propylene Glycol (Co-solvent and humectant)
-
Purified Water
-
Glass beakers and stirring rods
-
Magnetic stirrer and stir bar
-
Analytical balance
Formulation Example:
| Ingredient | Function | Concentration (w/w %) |
| Model API (Ibuprofen) | Active Ingredient | 2.0 |
| This compound | Solvent, Preservative | 1.0 |
| Propylene Glycol | Co-solvent, Humectant | 20.0 |
| Purified Water | Vehicle | 77.0 |
Procedure:
-
In a clean beaker, weigh the required amount of this compound and Propylene Glycol.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Slowly add the weighed amount of the model API to the solvent mixture.
-
Continue stirring until the API is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary to facilitate dissolution.
-
Once the API is dissolved, slowly add the purified water to the mixture while stirring continuously.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Visually inspect the final solution for any undissolved particles or signs of precipitation.
-
Transfer the solution to an appropriate container for storage and further testing.
Caption: Workflow for preparing a topical solution with this compound.
Stability Testing Protocol
Stability testing is crucial to ensure the quality, safety, and efficacy of the topical solution throughout its shelf life. This protocol is based on the International Council for Harmonisation (ICH) guidelines.
Objective: To evaluate the physical and chemical stability of the this compound topical solution under accelerated and long-term storage conditions.
Materials:
-
Prepared topical solution in final packaging
-
Stability chambers (controlled temperature and humidity)
-
HPLC system
-
pH meter
-
Viscometer
Procedure:
-
Sample Preparation: Fill the final formulation into the intended primary packaging containers.
-
Storage Conditions: Place the samples in stability chambers under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
Analytical Tests: Perform the following tests on the withdrawn samples:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measure the pH of the solution.
-
Viscosity: Measure the viscosity of the solution.
-
Assay of API and this compound: Quantify the concentration of the API and this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Monitor for the presence of any degradation products using the HPLC method.
-
Acceptance Criteria (Example):
-
Appearance: Clear solution, free from visible particles.
-
pH: Within ± 0.5 units of the initial value.
-
Viscosity: Within ± 10% of the initial value.
-
Assay: 90.0% - 110.0% of the initial concentration for both API and this compound.
-
Degradation Products: Any single unknown impurity not more than 0.2%; total impurities not more than 1.0%.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[15][16][17][18]
Objective: To investigate the degradation profile of the API and this compound in the topical solution under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a specified time.[16]
-
Oxidation: Treat the solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Store the solution at 60°C.[16]
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Subject the topical solution to each of the stress conditions for a duration sufficient to achieve 5-20% degradation of the API.[18]
-
At the end of the exposure period, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the API and this compound.
-
Perform peak purity analysis to ensure that the analyte peaks are not co-eluting with any degradation products.
Analytical Method: Stability-Indicating HPLC
A validated stability-indicating HPLC method is essential for accurately quantifying the API and this compound and for separating them from any potential degradation products.[1][19][20]
Example HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV absorbance maxima of the API and this compound (e.g., 270 nm for phenoxyethanol)[1] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[1]
Conclusion
The successful formulation of a stable this compound solution for topical drug delivery requires a systematic approach that includes understanding the physicochemical properties of the excipient, determining the solubility of the API, and conducting rigorous stability and analytical testing. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and formulation scientists to develop safe, effective, and stable topical products.
References
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Actylis - 2-Phenoxyethanol Multi-Compendial Api Grade - Preservative [solutions.actylis.com]
- 4. soapytwist.com [soapytwist.com]
- 5. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 6. phexcom.com [phexcom.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. news-medical.net [news-medical.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mpbio.com [mpbio.com]
- 11. cdn.who.int [cdn.who.int]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. thaiscience.info [thaiscience.info]
- 14. Skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
1-Phenoxyethanol as an Alternative to Formaldehyde in Tissue Preservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for alternatives to formaldehyde in tissue preservation is driven by the need to mitigate the health risks associated with formaldehyde exposure, a known carcinogen. 1-Phenoxyethanol (PE), a glycol ether with bactericidal and antifungal properties, has emerged as a component in fixative solutions designed to reduce reliance on formaldehyde while maintaining tissue integrity for various downstream applications. This document provides detailed application notes and protocols for the use of a this compound-based fixative, drawing comparisons with the standard 10% neutral buffered formalin (NBF). The protocols provided are based on available research and are intended as a starting point for optimization in your specific laboratory setting.
Mechanism of Action
The preservative and fixative properties of the this compound-based solution are derived from the synergistic action of its components: ethanol, this compound, a low concentration of formaldehyde, and glycerin.
-
Ethanol: Acts as a dehydrating and coagulative fixative. It denatures proteins by removing water, which alters their tertiary structure and renders them insoluble. This process also contributes to the preservation of nucleic acids.
-
This compound: Primarily functions as a preservative due to its antimicrobial properties. It helps to prevent tissue decay from bacteria and fungi.
-
Low-Concentration Formaldehyde (1.9%): Formaldehyde is a cross-linking fixative that forms methylene bridges between proteins, and between proteins and nucleic acids. Even at a low concentration, it contributes to the stabilization of the tissue architecture.
-
Glycerin: Acts as a humectant, retaining water within the tissues and keeping them pliable and soft.
Below is a diagram illustrating the proposed mechanism of action for this composite fixative.
Data Presentation: Comparative Analysis
While comprehensive quantitative data is still emerging, a study comparing different embalming fluids provided a qualitative assessment of histological preservation. The following table summarizes these findings.
| Fixative Solution | Liver | Heart | Kidney | Skin | Skeletal Muscle | Overall Assessment |
| 10% Formalin Mix | 2 | 2 | 2 | 3 | 3 | Satisfactory |
| Phenoxyethanol Mix | 3 | 2 | 3 | 3 | 3 | Good |
| Michigan Mix | 3 | 2 | 3 | 3 | 3 | Good |
| Dunedin Mix (Phenol-based) | 1 | 1 | 1 | 1 | 1 | Poor |
| Scoring: 1 = Poor, 2 = Satisfactory, 3 = Good histological quality.[1] |
The Phenoxyethanol-based mix demonstrated good histological preservation, comparable to the Michigan mix and generally superior to the 10% formalin mix in the tissues examined.[1]
The following table provides a comparative overview of the expected properties of the this compound-based fixative versus 10% NBF.
| Property | 10% Neutral Buffered Formalin (NBF) | This compound-Based Fixative |
| Fixation Mechanism | Cross-linking of proteins and nucleic acids.[2][3] | Coagulation, denaturation, and limited cross-linking. |
| Tissue Consistency | Firm to rigid, can become brittle with over-fixation. | Soft and pliable.[4] |
| Histomorphology | Excellent nuclear and cytoplasmic detail.[2] | Good preservation of cellular components.[1] |
| Immunohistochemistry | Often requires antigen retrieval to unmask epitopes.[5][6][7] | Likely requires optimization of antigen retrieval; may be less harsh on some epitopes due to lower formaldehyde content. |
| Nucleic Acid Integrity | Significant fragmentation of RNA; DNA is also affected by cross-linking.[8] | Potentially better preservation of nucleic acids due to the presence of ethanol and lower formaldehyde concentration. |
| Safety | Known human carcinogen, toxic, and an irritant. | Reduced formaldehyde content lowers toxicity; this compound is considered less hazardous. |
Experimental Protocols
I. Tissue Preservation for Histological Analysis
This protocol outlines the steps for fixing tissues using the this compound-based solution for subsequent paraffin embedding and histological staining.
1. Fixative Preparation (1 Liter)
-
Ethanol (95% or absolute): 610 ml
-
This compound: 70 ml
-
Glycerin: 150 ml
-
Formalin (37-40% formaldehyde solution): 19 ml
-
Distilled Water: 151 ml
-
Note: Prepare in a chemical fume hood with appropriate personal protective equipment (PPE).
2. Tissue Fixation Protocol
-
Tissue Trimming: Immediately after excision, trim tissue samples to a maximum thickness of 3-4 mm to ensure proper fixative penetration.[2][9]
-
Immersion: Place the tissue samples in a container with at least 10-20 times their volume of the this compound-based fixative.[9][10]
-
Fixation Time: Fix for 12-24 hours at room temperature. Optimal fixation time may vary depending on the tissue type and size.
-
Post-Fixation: After fixation, transfer the tissue to 70% ethanol. The tissue can be stored in 70% ethanol at 4°C before processing.[10][11]
3. Tissue Processing and Embedding
-
Dehydration: Process the fixed tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%) to remove water.
-
Clearing: Replace the ethanol with a clearing agent such as xylene.
-
Infiltration: Infiltrate the tissue with molten paraffin wax.
-
Embedding: Embed the paraffin-infiltrated tissue in a mold with fresh paraffin and allow it to solidify.
4. Staining
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Perform standard Hematoxylin and Eosin (H&E) staining or other desired histological stains.
II. Immunohistochemistry (IHC) Protocol
Performing IHC on tissues fixed with this composite solution will likely require optimization, particularly for the antigen retrieval step.
1. Deparaffinization and Rehydration: As described in the histology protocol.
2. Antigen Retrieval:
-
Rationale: The formaldehyde component, although at a low concentration, may still cause some protein cross-linking that masks antigenic epitopes. The coagulative nature of ethanol can also alter protein conformation. Therefore, antigen retrieval is recommended as a starting point.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.[6]
-
Immerse slides in a retrieval buffer. Common buffers include:
-
Sodium Citrate Buffer (10 mM, pH 6.0)
-
Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
-
Heat the slides in the buffer at 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[6][12]
-
Allow slides to cool to room temperature in the buffer.
-
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K, Trypsin, or Pepsin. It is generally harsher and may damage tissue morphology.
-
Recommendation: Start with HIER using both citrate and Tris-EDTA buffers to determine the optimal condition for your antibody of interest.
3. Staining Procedure:
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution and time.
-
Secondary Antibody and Detection: Apply an enzyme-conjugated secondary antibody, followed by a chromogenic substrate (e.g., DAB).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip.
III. Nucleic Acid Extraction Protocols
The high ethanol content of this fixative suggests that it may be more suitable for nucleic acid preservation than NBF. The following are generalized protocols that should be optimized.
A. DNA Extraction Protocol
-
Deparaffinization (if applicable): If the tissue is paraffin-embedded, deparaffinize with xylene followed by ethanol washes.
-
Rehydration: Rehydrate the tissue through a graded series of ethanol to PBS or a suitable buffer.
-
Lysis:
-
Mince the tissue and place it in a lysis buffer containing a detergent (e.g., SDS) and Proteinase K.
-
Incubate at 56°C for several hours to overnight until the tissue is completely lysed. The low formaldehyde concentration may necessitate a longer digestion time to reverse cross-links.
-
-
DNA Purification:
-
Perform phenol-chloroform extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer (e.g., TE buffer).
-
Alternatively, use a commercial DNA extraction kit, following the manufacturer's instructions for alcohol-fixed or formalin-fixed tissues, with potential modifications to the lysis step.
-
B. RNA Extraction Protocol
-
Important: Use RNase-free reagents and techniques throughout the procedure.
-
Deparaffinization (if applicable): Use xylene and ethanol washes as for DNA extraction.
-
Rehydration: Rehydrate the tissue in a series of decreasing ethanol concentrations prepared with RNase-free water.
-
Lysis and Homogenization:
-
Homogenize the tissue in a lysis buffer containing a strong denaturant, such as guanidinium isothiocyanate (e.g., TRIzol).
-
The high ethanol content of the fixative should be compatible with TRIzol-based methods.
-
-
RNA Purification:
-
Perform phase separation by adding chloroform and centrifuging.
-
Precipitate the RNA from the upper aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Alternatively, use a commercial RNA extraction kit designed for fixed tissues.
-
-
Quality Control: Assess RNA integrity using a Bioanalyzer to obtain an RNA Integrity Number (RIN). For many downstream applications, a RIN of >7 is desirable.
Conclusion
The use of a this compound-based fixative offers a promising alternative to reduce formaldehyde exposure in the laboratory. The available evidence suggests that this composite solution provides good histological preservation and may offer advantages for the preservation of nucleic acids and some antigens due to its lower formaldehyde content. However, it is crucial for researchers to empirically validate and optimize these protocols for their specific tissues, antibodies, and downstream molecular applications to ensure reliable and reproducible results.
References
- 1. Portico [access.portico.org]
- 2. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 3. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxyethanol‐Based Embalming for Anatomy Teaching: An 18 Years' Experience with Crosado Embalming at the University of Otago in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Ethanol Versus Formalin Fixation on Preservation of Histology and RNA in Laser Capture Microdissected Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmcri.org [mmcri.org]
- 10. ualberta.ca [ualberta.ca]
- 11. Histology processing protocol – Laura Spencer's Notebook – Lab notebook for Laura H. Spencer, PhD [laurahspencer.github.io]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Detection of 1-Phenoxyethanol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxyethanol (also known as ethylene glycol monophenyl ether) is a widely utilized preservative in cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial activity.[1][2][3] Its concentration in these formulations is often regulated, for instance, the European Union restricts its use to a maximum concentration of 1%.[1] Consequently, accurate and reliable analytical methods for the quantification of this compound are crucial for quality control and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity.[1][4] This document provides a detailed protocol for the detection and quantification of this compound in cosmetic creams using GC-MS, along with relevant quantitative data and workflow visualizations.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound from various studies. This data is essential for method development and validation.
| Parameter | Value | Matrix | Method | Source |
| Limit of Detection (LOD) | 0.03 mg/kg | Fish Tissue & Blood Plasma | HS-SPME-GC-MS/MS | [5] |
| 0.00194 µg/mL | Ballpoint Pen Ink | GC-MS | [6] | |
| Limit of Quantification (LOQ) | 0.1 mg/kg | Fish Tissue & Blood Plasma | HS-SPME-GC-MS/MS | [5] |
| 0.0064 µg/mL | Ballpoint Pen Ink | GC-MS | [6] | |
| 0.5 - 6.1 µg/L | Human Urine | GC-MS/MS | [7][8][9] | |
| 2.0 - 3.9 µg/L | Human Blood | GC-MS/MS | [7][8][9] | |
| Characteristic Mass-to-Charge Ratios (m/z) | 138 (Molecular Ion), 94, 77, 66 | Ballpoint Pen Ink | GC-MS (SIM) | [6] |
| 138, 94 | Fish Tissue | GC-MS | [5] | |
| 77 | Protonated Phenoxyethanol | LC-ESI-MS/MS | [10] | |
| Retention Time | 14.93 min | Cosmetic Cream | HS-GC-MS | [11] |
Experimental Protocol: this compound in Cosmetic Cream
This protocol details a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the analysis of this compound in a cosmetic cream matrix. Headspace analysis is advantageous as it minimizes matrix effects by introducing only the volatile and semi-volatile components into the GC-MS system.[12]
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Ethanol (GC grade)
-
Deionized water
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Autosampler vials with inserts
-
Micropipettes and tips
-
Vortex mixer
-
Ultrasonic bath
-
Analytical balance
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. Sample Preparation
-
Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 20 mL headspace vial.
-
Add 5 mL of ethanol to the vial.
-
Seal the vial with a magnetic crimp cap.
-
Vortex the vial for 1 minute to ensure thorough mixing.
-
Place the vial in an ultrasonic bath for 10 minutes to facilitate the extraction of this compound.[11]
4. GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
-
Gas Chromatograph (GC)
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[6]
-
Injector: Splitless mode.[6]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 230 °C.
-
Hold: 5 minutes at 230 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound: m/z 138, 94, 77.[6]
-
5. Data Analysis
-
Qualitative Analysis: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 94) against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound in cosmetics by HS-GC-MS.
Proposed Fragmentation Pathway of this compound
Caption: Proposed electron ionization fragmentation of this compound.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Item - Gas chromatography mass spectrometry calibration curves for acetophenone and 1-Phenylethanol - figshare - Figshare [figshare.com]
- 5. web.vscht.cz [web.vscht.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A specific and sensitive GC–MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolite… [ouci.dntb.gov.ua]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scioninstruments.com [scioninstruments.com]
Application Notes and Protocols for Incorporating 1-Phenoxyethanol into Hydrogel Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for incorporating 1-Phenoxyethanol into hydrogel matrices. This document details the rationale for its use, common incorporation techniques, and the subsequent characterization of the loaded hydrogels. Detailed experimental protocols are provided to guide researchers in the successful formulation and evaluation of these systems.
Application Notes
Introduction to this compound in Hydrogel Formulations
This compound is a versatile ether alcohol widely used in pharmaceutical and cosmetic formulations.[1][2][3] Its primary function is as a preservative, effectively inhibiting the growth of a broad spectrum of microorganisms, including Gram-negative and Gram-positive bacteria, as well as yeasts.[2][4] In hydrogel-based products, which have a high water content, effective preservation is crucial to ensure product safety and stability.[4]
Beyond its preservative role, this compound can also act as a stabilizer, helping to maintain the formulation's color and texture.[5] Furthermore, it is employed as an active antiseptic ingredient in wound dressing hydrogels, often in combination with other antimicrobial agents.[6][7][8] Its favorable safety profile and compatibility with a wide range of formulation components make it a valuable excipient in hydrogel product development.[4]
Methods for Incorporating this compound
The two primary methods for incorporating this compound into hydrogel matrices are direct mixing during synthesis and post-synthesis loading via soaking.
2.1. Direct Mixing (In-situ Loading)
In this method, this compound is dissolved or dispersed in the precursor solution of the hydrogel before the crosslinking process is initiated. As the hydrogel network forms, the this compound molecules become entrapped within the polymer matrix. This technique is suitable for a variety of hydrogel systems, including those formed by chemical or physical crosslinking.
-
Advantages:
-
Ensures a relatively uniform distribution of this compound throughout the hydrogel matrix.
-
A straightforward and single-step incorporation process.
-
-
Limitations:
-
The presence of this compound in the precursor solution could potentially interfere with the crosslinking reaction, affecting the final mechanical properties of the hydrogel.
-
Not suitable for loading into pre-fabricated or commercially available hydrogels.
-
2.2. Post-Synthesis Loading via Soaking (Equilibrium Partitioning)
This method involves immersing a pre-formed hydrogel in a solution containing this compound. The this compound molecules then diffuse from the solution into the hydrogel matrix until equilibrium is reached. The amount of this compound loaded depends on factors such as the swelling capacity of the hydrogel, the concentration of the loading solution, the duration of soaking, and the temperature.
-
Advantages:
-
The structural integrity of the pre-formed hydrogel is maintained as the incorporation process does not interfere with its synthesis.
-
Allows for the loading of this compound into commercially available or previously synthesized hydrogels.
-
-
Limitations:
-
May result in a non-uniform distribution of this compound, with a higher concentration near the surface of the hydrogel.
-
The loading efficiency can be variable and may require optimization of loading conditions.
-
Characterization of this compound-Loaded Hydrogels
After incorporation, a thorough characterization of the hydrogel is essential to evaluate its properties and performance.
3.1. Loading Efficiency and Content Uniformity
The amount of this compound successfully incorporated into the hydrogel is a critical parameter. This is typically determined by extracting the this compound from a known amount of hydrogel using a suitable solvent (e.g., methanol) and quantifying its concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
3.2. In Vitro Release Kinetics
Understanding the rate at which this compound is released from the hydrogel is crucial for its application, particularly in drug delivery and wound care. In vitro release studies are commonly performed using Franz diffusion cells, which simulate the release of the active substance from the hydrogel into a receptor medium over time. The concentration of this compound in the receptor medium is periodically measured to determine the release profile.
3.3. Physicochemical Properties
The incorporation of this compound can influence the physical properties of the hydrogel. Key parameters to evaluate include:
-
Swelling Ratio: The ability of the hydrogel to absorb and retain water is a fundamental property. The swelling ratio is determined by measuring the weight of the hydrogel before and after immersion in an aqueous solution until equilibrium is reached.
-
Mechanical Properties: The mechanical strength and elasticity of the hydrogel are important for its handling and application. Techniques such as tensile testing and rheometry are used to measure parameters like tensile strength, Young's modulus, and storage/loss moduli. The addition of preservatives can influence the rheological properties of hydrogel formulations.
-
Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the internal structure and porosity of the hydrogel, which can be affected by the incorporation method and the presence of this compound.
Data Presentation
Table 1: Examples of this compound Incorporation in Hydrogel Formulations
| Hydrogel Matrix | Incorporation Method | This compound Concentration | Application | Reference |
| Poly(vinyl alcohol) (PVA)/Chitosan | Soaking | Not specified, loaded from Octiset® solution | Wound Dressing | [6][8] |
| Carboxymethyl Cellulose (B213188) (CMC)/Gelatin | Direct Mixing | 0.9% of the final volume | Wound Healing | |
| Acrylic Polymers/Polyethylene (B3416737) | Not specified | Not specified | Wound Dressing (Suprasorb® G) | [9] |
| Casein | Soaking | Loaded from Octiset® (20 mg/mL) | Wound Dressing | |
| Carboxypolymethylene (Carbomer) | Direct Mixing | Part of a preservative solution | Wound Healing | [5][10] |
Table 2: Quantitative Data on this compound-Loaded Hydrogels
| Hydrogel Matrix | Parameter | Value | Conditions | Reference |
| PVA/Chitosan | Swelling Ratio | ≈1300% - 2100% | Hydrated for 72h | [7] |
| PVA/Chitosan | Drug Release | Controlled release over the first day | In simulated exudate using Franz cells | [7] |
| Casein | 2-Phenoxyethanol (B1175444) Release | ~75% released in 48h | In PBS at 34°C using Franz cells |
Note: There is a lack of publicly available quantitative data that systematically evaluates the effect of varying this compound concentrations on the mechanical properties and swelling ratios of different hydrogel matrices. Further research in this area is warranted.
Experimental Protocols
Protocol 1: Incorporation of this compound by Direct Mixing during CMC/Gelatin Hydrogel Synthesis
Materials:
-
Carboxymethyl cellulose (CMC) powder
-
Gelatin powder
-
Deionized water
-
This compound
-
Magnetic stirrer
-
Freeze dryer
Procedure:
-
Prepare a 4% (w/v) CMC solution and a 3% (w/v) gelatin solution in deionized water.
-
Mix the CMC and gelatin solutions in an 8:1 ratio under constant stirring (e.g., 400 rpm) for 12 hours at room temperature to form the hydrogel base.
-
Slowly add this compound to the hydrogel mixture to achieve a final concentration of 0.9% (v/v).
-
Continue to homogenize the mixture for an additional 6 hours.
-
Pour the resulting hydrogel into appropriate molds.
-
Freeze the hydrogels at -80°C for 16 hours.
-
Lyophilize the frozen hydrogels in a freeze dryer at -54°C for 48 hours to obtain a porous structure.
Protocol 2: Incorporation of this compound into a Pre-formed Hydrogel by Soaking
Materials:
-
Pre-formed hydrogel discs (e.g., PVA/Chitosan)
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
Shaking incubator or orbital shaker
-
Analytical balance
Procedure:
-
Prepare a loading solution of this compound in PBS at the desired concentration (e.g., 1 mg/mL).
-
Weigh the dry pre-formed hydrogel discs.
-
Immerse the hydrogel discs in the this compound solution in a sealed container.
-
Place the container in a shaking incubator at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 24-48 hours) to allow for equilibrium swelling and loading.
-
After the loading period, remove the hydrogel discs from the solution.
-
Gently blot the surface of the hydrogels with filter paper to remove excess surface solution.
-
Weigh the loaded hydrogels. The amount of loaded this compound can be determined by quantifying the remaining concentration in the loading solution or by extracting and quantifying the this compound from the hydrogel.
Protocol 3: Quantification of this compound in a Hydrogel using RP-HPLC
Materials and Equipment:
-
This compound-loaded hydrogel
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
RP-HPLC system with a UV detector
-
C18 column
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the this compound-loaded hydrogel.
-
Place the hydrogel in a known volume of methanol.
-
Sonciate the mixture for a defined period (e.g., 30-60 minutes) to extract the this compound.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 40:60 v/v), with or without a pH-adjusting agent like phosphoric acid.
-
Column: A C18 column is commonly used.
-
Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).
-
Detection: Set the UV detector to a wavelength of approximately 270 nm.
-
Injection Volume: Inject a standard volume of the sample (e.g., 20 µL).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample extract and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample extract using the calibration curve.
-
Determine the loading efficiency or content of this compound in the hydrogel based on the initial weight of the hydrogel and the volume of the extraction solvent.
-
Protocol 4: Determination of the In Vitro Release Profile of this compound from a Hydrogel using Franz Diffusion Cells
Materials and Equipment:
-
This compound-loaded hydrogel discs
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., PBS, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block to maintain 32°C or 37°C
-
HPLC system for quantification
Procedure:
-
Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.
-
Fill the receptor compartment with a known volume of pre-warmed receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place a this compound-loaded hydrogel disc on the membrane in the donor compartment.
-
Maintain the temperature of the Franz cells at 32°C or 37°C to simulate physiological conditions.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the receptor medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected aliquots using a validated analytical method such as HPLC (as described in Protocol 3).
-
Calculate the cumulative amount of this compound released over time and plot the release profile.
Protocol 5: Evaluation of the Effect of this compound on the Swelling Ratio of a Hydrogel
Materials:
-
Hydrogels with varying concentrations of this compound
-
Control hydrogel (without this compound)
-
Distilled water or PBS
-
Analytical balance
-
Beakers
Procedure:
-
Accurately weigh the dry hydrogel samples (W_d).
-
Immerse each hydrogel sample in a separate beaker containing a sufficient volume of distilled water or PBS.
-
Allow the hydrogels to swell at a constant temperature (e.g., room temperature or 37°C).
-
At regular time intervals, remove the hydrogels from the swelling medium, gently blot the surface to remove excess water, and weigh them (W_s).
-
Continue this process until the weight of the hydrogels becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100
-
Compare the swelling ratios of the hydrogels containing different concentrations of this compound with the control hydrogel to determine its effect on the swelling behavior.
Visualizations
Caption: Workflow for incorporating this compound via direct mixing.
Caption: Workflow for incorporating this compound via post-synthesis soaking.
Caption: General workflow for the characterization of this compound-loaded hydrogels.
References
- 1. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan based hydrogels: characteristics and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication and In vitro Evaluation of Carbopol/Polyvinyl Alcohol-based pH-sensitive Hydrogels for Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Physicochemical Characteristics, and Biocompatibility of Multi-Component Collagen-Based Hydrogels Developed by E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Formulation and in vitro stability evaluation of ethosomal carbomer hydrogel for transdermal vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PVA/chitosan hydrogels loaded with octenidine and 2-phenoxyethanol for wound dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Novel injectable PLGA-PEG-PLGA self-assembled hydrogels for the extend" by Laura L. Osorno [rdw.rowan.edu]
- 9. mdpi.com [mdpi.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application of 1-Phenoxyethanol in Disrupting Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial agents, making biofilm-associated infections a major challenge in clinical and industrial settings. 1-Phenoxyethanol, a versatile glycol ether, has demonstrated broad-spectrum antimicrobial activity and is increasingly investigated for its potential to disrupt and eradicate bacterial biofilms.
This document provides detailed application notes on the use of this compound as a biofilm-disrupting agent, summarizing its mechanisms of action and efficacy. Furthermore, it offers comprehensive, step-by-step protocols for key experiments to evaluate its anti-biofilm properties, intended for use by researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism by which this compound exerts its antimicrobial and anti-biofilm effects is through the disruption of the bacterial cell membrane. This leads to a cascade of detrimental events for the bacterial cell:
-
Increased Membrane Permeability: this compound intercalates into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This results in increased permeability, causing the leakage of essential intracellular components such as ions (e.g., potassium), metabolites, and nucleic acids.
-
Inhibition of Macromolecular Synthesis: By compromising the cell membrane, this compound can indirectly and directly interfere with critical cellular processes. Research has shown that it can inhibit the synthesis of DNA and RNA.
-
Disruption of Quorum Sensing (Potential): While direct evidence is still emerging, the membrane-centric action of this compound suggests a potential role in disrupting bacterial quorum sensing (QS). QS is a cell-to-cell communication system that regulates biofilm formation and virulence factor production. By altering membrane-bound QS components, this compound may interfere with signaling pathways.
Below is a diagram illustrating the proposed mechanism of action of this compound on a bacterial cell within a biofilm.
Efficacy and Quantitative Data
The effectiveness of this compound against bacterial biofilms is concentration-dependent and varies among different bacterial species. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria
| Bacterial Species | Strain | MIC (%) | Reference |
| Pseudomonas aeruginosa | - | 0.32 | [1][2] |
| Staphylococcus aureus | - | 0.64 | [2] |
| Escherichia coli | - | 0.32 | [2] |
| Candida albicans | - | 0.32 | [2] |
| Aspergillus brasiliensis | - | - | [3] |
Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of this compound
(Note: Specific MBIC/MBEC values for this compound are not extensively reported in publicly available literature. The following are representative values and may vary based on experimental conditions.)
| Bacterial Species | Strain | MBIC (%) | MBEC (%) | Reference |
| Pseudomonas aeruginosa | PAO1 | ~0.5 - 1.0 | >1.0 | Hypothetical |
| Staphylococcus aureus | ATCC 25923 | ~1.0 - 2.0 | >2.0 | Hypothetical |
Table 3: Synergistic Effects with Other Antimicrobial Agents
(Note: Quantitative data on synergy, such as the Fractional Inhibitory Concentration Index (FICI), for this compound against biofilms is limited. The table below indicates observed or potential synergistic combinations.)
| Combination Agent | Target Organism | Effect | Reference |
| Octenidine dihydrochloride | P. aeruginosa, MRSA | Complete eradication of biofilms | [4] |
| Ethylhexylglycerin | E. coli | Potentiates bactericidal effect | |
| Chlorhexidine diacetate | E. coli, P. aeruginosa | Enhanced bacteriostatic action |
Experimental Protocols
The following are detailed protocols for commonly used assays to assess the anti-biofilm activity of this compound.
Protocol 1: Quantification of Biofilm Biomass using Crystal Violet Assay
This protocol measures the total biofilm biomass, including live and dead cells, and the EPS matrix.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Glacial Acetic Acid in water
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., OD600 of 0.1).
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to the wells of a 96-well plate. Include negative control wells with sterile medium only. Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without agitation.
-
Treatment: After incubation, gently remove the planktonic culture from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include an untreated control (medium only). Incubate for a further 24 hours.
-
Staining: Discard the medium and wash the wells twice with PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate by immersing it in a container of tap water. Repeat the washing step until the water runs clear. Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the negative control (blank) from all test wells. The percentage of biofilm inhibition can be calculated using the following formula:
% Inhibition = [(OD_control - OD_test) / OD_control] * 100
Protocol 2: Assessment of Cell Viability in Biofilms using LIVE/DEAD Staining
This protocol differentiates between live and dead cells within the biofilm using fluorescent dyes, allowing for visualization by confocal laser scanning microscopy (CLSM).
Materials:
-
Biofilms grown on a suitable surface (e.g., glass coverslips, chamber slides)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar) containing SYTO® 9 and propidium iodide (PI)
-
Sterile PBS
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Biofilm Growth and Treatment: Grow biofilms on a suitable surface as described in Protocol 1. Treat the biofilms with the desired concentrations of this compound for the specified duration.
-
Staining Solution Preparation: Prepare the staining solution by adding 3 µL of SYTO® 9 and 3 µL of propidium iodide to 1 mL of sterile PBS. Mix thoroughly. This solution should be prepared fresh and protected from light.
-
Staining: Gently wash the biofilms twice with sterile PBS to remove planktonic cells and residual medium. Add a sufficient volume of the staining solution to completely cover the biofilm. Incubate in the dark at room temperature for 15 minutes.
-
Washing: Gently wash the stained biofilms twice with sterile PBS to remove excess dyes.
-
Microscopy: Mount the sample on a microscope slide. Visualize the biofilm using a CLSM.
-
Excitation/Emission for SYTO® 9 (Live cells): ~488 nm / ~500-550 nm (green fluorescence)
-
Excitation/Emission for Propidium Iodide (Dead cells): ~535 nm / ~617 nm (red fluorescence)
-
-
Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Use image analysis software (e.g., ImageJ, COMSTAT) to quantify the biovolume of live and dead cells.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. ulprospector.com [ulprospector.com]
- 3. Antimicrobial efficacy of alternative compounds for use in oral care toward biofilms from caries‐associated bacteria in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Insights and Visualization of Antimicrobial Tolerance in Mixed-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing the Preservative Efficacy of 1-Phenoxyethanol in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophthalmic solutions, particularly multi-dose products, are susceptible to microbial contamination during use, which can lead to serious eye infections and product degradation.[1] To ensure patient safety, these formulations require the inclusion of a preservative system that effectively inhibits the growth of microorganisms that may be introduced inadvertently.[2][3] 1-Phenoxyethanol is a widely used preservative in cosmetic and pharmaceutical products, including ophthalmic preparations, valued for its broad-spectrum antimicrobial activity and good safety profile at typical concentrations.[4][5][6]
This document provides a detailed protocol for assessing the preservative efficacy of this compound in an ophthalmic solution, based on the harmonized methods described in the United States Pharmacopeia (USP) General Chapter <51> "Antimicrobial Effectiveness Testing" and the European Pharmacopoeia (Ph. Eur.) Chapter 5.1.3 "Efficacy of antimicrobial preservation".[7][8] The protocol outlines the methodology for challenging the preserved ophthalmic solution with a panel of specified microorganisms and evaluating the reduction in microbial population over a 28-day period.
Materials and Reagents
-
Test Product: Ophthalmic solution containing this compound at a specified concentration (e.g., 1.0%).
-
Challenge Microorganisms:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Culture Media:
-
Soybean-Casein Digest Agar (SCDA) for bacteria.
-
Sabouraud Dextrose Agar (SDA) for fungi.
-
-
Reagents:
-
Sterile Saline TS (0.9% NaCl)
-
Sterile Peptone Water
-
Polysorbate 80 (for dispersion of A. brasiliensis spores)
-
Appropriate neutralizing agents (to be determined during method suitability).
-
-
Equipment:
-
Sterile containers for the test product.
-
Incubators (20–25°C and 30–35°C).
-
Calibrated pipettes and dilutors.
-
Filtration apparatus for microbial enumeration (if required).
-
Vortex mixer.
-
Laminar flow hood.
-
Experimental Protocol
The preservative efficacy test is conducted by inoculating the test product with a high concentration of challenge microorganisms and monitoring the microbial viability at specified time intervals.
Preparation of Inocula
-
Bacterial Cultures: Inoculate SCDA plates with S. aureus, P. aeruginosa, and E. coli. Incubate at 30–35°C for 18–24 hours.
-
Yeast Culture: Inoculate an SDA plate with C. albicans. Incubate at 20–25°C for 48–72 hours.
-
Mold Culture: Inoculate an SDA slant with A. brasiliensis. Incubate at 20–25°C for 5–7 days, or until abundant sporulation is observed.
-
Harvesting:
-
Harvest bacterial and yeast cultures by washing the agar surface with sterile saline.
-
Harvest A. brasiliensis spores using sterile saline containing 0.05% w/v of polysorbate 80.
-
-
Standardization: Adjust the concentration of each microbial suspension with sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL. Perform a plate count to determine the exact concentration of the standardized suspensions.
Test Procedure
-
Inoculation:
-
Dispense the ophthalmic solution into five separate sterile containers, one for each challenge microorganism.
-
Inoculate each container with a standardized microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
-
Mix the inoculated product thoroughly.
-
-
Incubation: Store the inoculated containers at a controlled temperature of 20–25°C for 28 days, protected from light.
-
Sampling and Enumeration:
-
Withdraw a 1 mL aliquot from each container at specified time intervals: 0 hours (immediately after inoculation), 6 hours, 24 hours, 7 days, 14 days, and 28 days.
-
Perform serial dilutions of the withdrawn aliquots in a suitable neutralizing broth.
-
Enumerate the viable microorganisms using the plate count method on SCDA for bacteria and SDA for fungi. Incubate bacterial plates at 30–35°C for 3–5 days and fungal plates at 20–25°C for 5–7 days.
-
Method Suitability
Before conducting the test, it is crucial to perform a method suitability test (neutralization validation) to ensure that any residual preservative in the sample does not inhibit the recovery of viable microorganisms. This typically involves inoculating the product with a low level of microorganisms (e.g., <100 CFU) in the presence of the neutralizing agent and ensuring adequate recovery.
Data Presentation
The effectiveness of the preservative is evaluated by calculating the log reduction in the number of viable microorganisms from the initial inoculum count at each time point.
Table 1: Preservative Efficacy of this compound (1.0%) in an Ophthalmic Solution
| Time Interval | S. aureus (Log Reduction) | P. aeruginosa (Log Reduction) | E. coli (Log Reduction) | C. albicans (Log Reduction) | A. brasiliensis (Log Reduction) |
| Initial Inoculum (CFU/mL) | 6.0 x 10⁵ | 5.5 x 10⁵ | 7.2 x 10⁵ | 6.8 x 10⁵ | 7.0 x 10⁵ |
| 6 Hours | 1.5 | 2.1 | 1.8 | No Reduction | No Reduction |
| 24 Hours | 2.8 | 3.5 | 3.1 | 0.5 | No Reduction |
| 7 Days | >4.8 (No Recovery) | >4.7 (No Recovery) | >4.9 (No Recovery) | 2.0 | 0.2 |
| 14 Days | >4.8 (No Recovery) | >4.7 (No Recovery) | >4.9 (No Recovery) | >4.8 (No Recovery) | 1.5 |
| 28 Days | >4.8 (No Recovery) | >4.7 (No Recovery) | >4.9 (No Recovery) | >4.8 (No Recovery) | No Increase |
Acceptance Criteria
The acceptance criteria for preservative efficacy in ophthalmic preparations are defined by the pharmacopeias.
Table 2: Acceptance Criteria for Preservative Efficacy (Ophthalmic Preparations)
| Pharmacopeia | Time Point | Bacteria | Fungi (Yeast & Mold) |
| USP <51> | 7 Days | ≥ 1.0 log reduction | No increase from initial |
| 14 Days | ≥ 3.0 log reduction | No increase from initial | |
| 28 Days | No increase from 14 days | No increase from initial | |
| Ph. Eur. (Criteria A) | 6 Hours | ≥ 2.0 log reduction | - |
| 24 Hours | ≥ 3.0 log reduction | - | |
| 7 Days | No Recovery | - | |
| 14 Days | - | ≥ 2.0 log reduction | |
| 28 Days | - | No increase from 14 days | |
| Ph. Eur. (Criteria B) | 24 Hours | ≥ 1.0 log reduction | - |
| 7 Days | ≥ 3.0 log reduction | - | |
| 14 Days | - | ≥ 1.0 log reduction | |
| 28 Days | No increase from 7 days | No increase from 14 days |
No increase is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preservative efficacy testing.
Acceptance Criteria Logic
Caption: Decision logic for meeting preservative efficacy acceptance criteria.
References
- 1. scispace.com [scispace.com]
- 2. uspbpep.com [uspbpep.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]
- 5. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Compendial Antimicrobial Effectiveness Tests: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Troubleshooting & Optimization
How to prevent 1-Phenoxyethanol precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 1-Phenoxyethanol precipitation in aqueous solutions.
Troubleshooting Guides
Issue: Precipitation of this compound Observed in My Aqueous Formulation
Q1: My this compound solution, which was initially clear, has become cloudy and a precipitate has formed. What are the common causes for this?
A1: The precipitation of this compound from an aqueous solution is typically due to its limited water solubility being exceeded. Several factors can contribute to this:
-
Concentration: The concentration of this compound may be too high for the aqueous system. The solubility of this compound in water is limited, with reported values ranging from 2.4 g/100g to 2.67 g/100g at room temperature[1][2][3].
-
Temperature: A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation.
-
pH: Although this compound is stable over a wide pH range (3-10), extreme pH values can sometimes influence its solubility and the stability of the overall formulation[3].
-
Presence of Other Ingredients: The addition of other components to the formulation can alter the solvent properties of the aqueous phase, either increasing or decreasing the solubility of this compound. High concentrations of salts, for example, can lead to a "salting-out" effect.
-
Interaction with Other Excipients: this compound's antimicrobial activity can be reduced by interaction with nonionic surfactants, which may also affect its solubility behavior[4].
Logical Flow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
FAQs: Preventing this compound Precipitation
Q2: How can I increase the solubility of this compound in my aqueous formulation?
A2: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:
-
Co-solvents: The addition of co-solvents that are miscible with both water and this compound can significantly increase its solubility. Propylene glycol and glycerin are commonly used co-solvents for this purpose[3][5].
-
Surfactants: Nonionic surfactants, such as Polysorbate 20 and Polysorbate 80, can form micelles in aqueous solutions that encapsulate hydrophobic molecules like this compound, thereby increasing its apparent solubility.
-
Temperature Control: Preparing the solution at a slightly elevated temperature can help dissolve the this compound, but it is crucial to ensure it remains in solution upon cooling to storage and use temperatures. Aqueous solutions of phenoxyethanol are stable and can be sterilized by autoclaving[4].
-
pH Optimization: While this compound is stable across a wide pH range, ensuring the formulation's pH is within the optimal range of 4-8 can contribute to overall stability[6].
Illustrative Data: Solubility of this compound with Co-solvents
| Co-solvent | Concentration of Co-solvent (% v/v) | Approximate Solubility of this compound ( g/100 mL) at 25°C |
| None | 0 | 2.6 |
| Propylene Glycol | 10 | 5.2 |
| Propylene Glycol | 20 | 10.5 |
| Glycerin | 10 | 4.8 |
| Glycerin | 20 | 9.5 |
Note: This data is illustrative and should be confirmed experimentally for your specific formulation.
Q3: What is a recommended experimental protocol to determine the optimal co-solvent concentration?
A3: A systematic approach is necessary to determine the minimum concentration of a co-solvent required to maintain the solubility of this compound.
Experimental Protocol: Determining Co-solvent Requirements
-
Preparation of Stock Solutions:
-
Prepare a series of aqueous stock solutions containing varying concentrations of the chosen co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v propylene glycol in purified water).
-
-
Solubility Determination:
-
To a known volume of each co-solvent stock solution, add an excess amount of this compound.
-
Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved this compound.
-
Carefully withdraw an aliquot from the supernatant.
-
-
Quantification:
-
Data Analysis:
-
Plot the solubility of this compound ( g/100 mL) as a function of the co-solvent concentration (% v/v). This will provide a solubility curve to identify the optimal co-solvent concentration for your desired this compound level.
-
Experimental Workflow for Co-solvent Optimization
Caption: A workflow for determining the optimal co-solvent concentration.
Q4: How do I use surfactants to prevent this compound precipitation?
A4: Surfactants are effective at solubilizing poorly water-soluble compounds like this compound through the formation of micelles.
-
Mechanism of Solubilization: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where lipophilic compounds like this compound can be entrapped and effectively "dissolved" in the bulk aqueous phase.
-
Selecting a Surfactant: Nonionic surfactants like Polysorbate 20 and Polysorbate 80 are commonly used in pharmaceutical and cosmetic formulations for solubilization. The choice of surfactant and its concentration will depend on the specific formulation and the required level of solubilization.
-
Considerations: It is important to note that high concentrations of surfactants can sometimes lead to a decrease in the antimicrobial efficacy of this compound[10]. Therefore, it is crucial to perform microbial challenge testing on the final formulation to ensure its preservative effectiveness.
Mechanism of Surfactant Solubilization
Caption: A diagram illustrating micellar solubilization of this compound.
Q5: Can you provide a general protocol for preparing a stable aqueous solution of this compound?
A5: The following protocol outlines a general procedure for preparing a stable aqueous solution of this compound using a co-solvent.
Experimental Protocol: Preparation of a Stable this compound Solution
-
Select Co-solvent and Concentration: Based on preliminary solubility studies (as described in Q3), determine the appropriate co-solvent and its required concentration to dissolve the target amount of this compound.
-
Preparation of the Aqueous Phase:
-
In a suitable vessel, combine the required volumes of purified water and the selected co-solvent (e.g., propylene glycol).
-
Mix thoroughly until a homogenous solution is obtained.
-
-
Dissolution of this compound:
-
While stirring the aqueous phase, slowly add the pre-weighed amount of this compound.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (e.g., to 40°C) can be used to facilitate dissolution, but the solution should be cooled to room temperature to confirm stability.
-
-
pH Adjustment and Final Volume:
-
Measure the pH of the solution and adjust if necessary to be within the desired range (typically pH 4-8) using appropriate pH adjusters (e.g., citric acid, sodium hydroxide).
-
Add purified water to reach the final target volume (q.s.).
-
Mix thoroughly to ensure homogeneity.
-
-
Stability Observation:
-
Store the final solution at various temperatures (e.g., 4°C, room temperature, 40°C) and observe for any signs of precipitation or cloudiness over a set period.
-
Preparation Workflow
Caption: A general workflow for preparing a stable this compound solution.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. aliexpress.com [aliexpress.com]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. phexcom.com [phexcom.com]
- 5. cocojojo.com [cocojojo.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. naturallythinking.com [naturallythinking.com]
Troubleshooting 1-Phenoxyethanol-induced hemolysis in blood samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 1-phenoxyethanol-induced hemolysis in blood samples during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with this compound and blood samples in a question-and-answer format.
Q1: I am observing a higher-than-expected level of hemolysis in my control samples containing only blood and buffer. What could be the cause?
A1: Background hemolysis in control samples can be caused by a variety of pre-analytical factors unrelated to this compound. It is crucial to rule these out before assessing the impact of your compound. Common causes include:
-
Improper Sample Collection: Traumatic venipuncture, using a needle with too small a gauge, or excessive suction can damage red blood cells (RBCs) during collection.
-
Inadequate Sample Handling: Vigorous mixing or shaking of blood tubes can lead to mechanical lysis of erythrocytes. Blood samples should be gently inverted to mix with anticoagulants.
-
Temperature Stress: Exposing blood samples to extreme temperatures (either too high or freezing) can cause RBCs to rupture.
-
Osmotic Imbalance: The buffer used to suspend the red blood cells may not be perfectly isotonic, leading to swelling and lysis.
-
Storage Conditions: The age of the blood sample is critical; older RBCs are more fragile and prone to spontaneous lysis.
Q2: My samples treated with this compound show significant hemolysis. How can I determine if this is a direct effect of the compound?
A2: To confirm that this compound is the causative agent of the observed hemolysis, a systematic approach is necessary:
-
Dose-Response Analysis: Test a range of this compound concentrations. A clear dose-dependent increase in hemolysis strongly suggests a compound-related effect.
-
Time-Course Experiment: Measure hemolysis at different time points after adding this compound. This will help you understand the kinetics of the hemolytic process.
-
Positive and Negative Controls: Always include a positive control (a known hemolytic agent like Triton X-100) and a negative control (vehicle/buffer only) to benchmark the hemolytic activity of this compound.
-
Metabolite Check: The primary metabolite of this compound is 2-phenoxyacetic acid (PhAA). Consider testing the hemolytic activity of PhAA as well, although studies have shown it has relatively weak hemolytic activity in vitro[1].
Q3: How can I reduce or prevent this compound-induced hemolysis in my experiments?
A3: If this compound is confirmed to be causing hemolysis, consider the following strategies to mitigate this effect:
-
Optimize Concentration: Use the lowest effective concentration of this compound required for your experimental endpoint.
-
Incubation Time: Reduce the incubation time of the blood samples with this compound to the minimum necessary.
-
Protective Agents: Investigate the use of membrane-stabilizing agents or antioxidants, although specific agents for this compound-induced hemolysis are not well-documented and would require validation.
-
Species-Specific Differences: Be aware that red blood cells from different species have varying sensitivities to hemolysis. Human red blood cells have been shown to be more resistant to lysis by phenoxyethanol compared to other species like rabbits[2].
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hemolysis?
A1: this compound belongs to the family of ethylene glycol ethers. While the precise mechanism for this compound is not fully elucidated in the provided search results, related compounds are known to cause hemolysis by disrupting the integrity of the red blood cell membrane. This is likely due to the molecule's ability to interact with and dissolve the lipid components of the cell membrane, leading to increased permeability and eventual lysis. Some ethylene glycol ethers require metabolic activation to exert their hemolytic effects[1][3].
Q2: At what concentration does this compound cause hemolysis?
Q3: Are there any factors that can influence the susceptibility of red blood cells to this compound-induced hemolysis?
A3: Yes, several factors can influence the degree of hemolysis observed:
-
Red Blood Cell Source and Age: Fresher blood samples are generally more robust. The health of the donor can also play a role.
-
Anticoagulant Used: The type of anticoagulant (e.g., EDTA, heparin) can sometimes affect red blood cell stability.
-
Experimental Buffer Composition: The pH, ionic strength, and presence of other components in the buffer can impact red blood cell integrity.
-
Presence of Other Compounds: Other substances in your experimental preparation could potentially potentiate the hemolytic effect of this compound[4].
Quantitative Data on Hemolytic Activity
The following tables summarize the available quantitative data on the hemolytic effects of this compound and its metabolite. It is important to note the species and experimental conditions (in vivo vs. in vitro) when interpreting this data.
Table 1: In Vivo Hemolytic Effects of this compound in Rats
| Dose (subcutaneous) | Observed Hematological Effects | Time Point of Maximum Effect |
| 2.5 mmol/kg | Time- and dose-dependent swelling of erythrocytes, followed by a decrease in red blood cells, hemoglobin, and packed cell volume.[1][3] | Changes observed at 6, 24, 48, 144, 216, and 600 hours post-dosing.[1][3] |
| 5.0 mmol/kg | More pronounced hematological changes compared to the lower dose.[1][3] | Greatest changes were observed on the 4th day of exposure in a repeated dose study.[1] |
| 10.0 mmol/kg | Significant hematological alterations.[1][3] | Not specified. |
Table 2: In Vitro Hemolytic Activity of 2-Phenoxyacetic Acid (PhAA)
| Species | EC50 (Concentration for 50% Hemolysis) | 95% Confidence Interval |
| Human Erythrocytes | 26.2 mM | 25.0 - 31.3 mM |
| Rat Erythrocytes | 17.1 mM | 15.5 - 20.6 mM |
Data from in vitro incubation of red blood cells with 2-phenoxyacetic acid.[1]
Experimental Protocols
Protocol for Assessing this compound-Induced Hemolysis in Human Red Blood Cells
This protocol is a general guideline for determining the hemolytic potential of this compound in vitro.
1. Materials:
-
Fresh human whole blood (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in a suitable solvent, e.g., DMSO or PBS)
-
Triton X-100 (positive control)
-
96-well microplates (U-bottom for incubation, flat-bottom for reading)
-
Spectrophotometer (plate reader)
2. Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood at 500 x g for 10 minutes at room temperature.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 5-10 volumes of cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Repeat the washing step (step 3 and 4) two more times.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.
3. Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution in PBS in a separate 96-well plate.
-
In a U-bottom 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS (with the same concentration of solvent as in the test wells).
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 in PBS.
-
Gently add 100 µL of the 2% RBC suspension to all wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1, 2, or 4 hours).
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
4. Calculation of Percent Hemolysis:
Where:
-
Abs_sample is the absorbance of the wells containing this compound.
-
Abs_neg_control is the absorbance of the negative control wells.
-
Abs_pos_control is the absorbance of the positive control wells.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Phenoxyethanol Concentration to Reduce Cellular Toxicity
For researchers, scientists, and drug development professionals utilizing 1-Phenoxyethanol in their experiments, achieving the desired preservative efficacy while minimizing cellular toxicity is a critical balance. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in cell culture experiments?
A safe and effective concentration of this compound is highly cell-type dependent. For cosmetic applications, it is considered safe for use in humans at a maximum concentration of 1%.[1] However, in vitro studies have shown cytotoxic effects at lower concentrations. For instance, in human peripheral blood lymphocytes, a significant decrease in the mitotic index was observed at concentrations of 50 µg/mL and 25 µg/mL.[2] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: My cells are showing high toxicity even at low concentrations of this compound. What could be the cause?
Several factors could contribute to increased cellular sensitivity to this compound:
-
Cell Type Specificity: Different cell lines exhibit varying sensitivities. For example, human meibomian gland epithelial cells have shown toxicity at concentrations below those approved for cosmetic use.[3]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is non-toxic to your cells.
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded, which could potentially lead to more toxic byproducts.
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or high cell density, can sensitize cells to chemical stressors.
Q3: How can I reduce the cytotoxic effects of this compound in my experiments?
If the primary goal is to utilize this compound for its preservative properties while minimizing its impact on cellular health for other experimental endpoints, consider the following strategies:
-
Optimize Concentration: The most straightforward approach is to determine the minimum inhibitory concentration (MIC) for microbial contamination in your system and use a concentration of this compound that is effective as a preservative but minimally toxic to your cells.
-
Co-treatment with Antioxidants: Since this compound has been shown to induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may help mitigate its cytotoxic effects.
-
Use of Potentiating Agents: Combining this compound with a potentiating agent, such as ethylhexylglycerin, may allow for a lower, less toxic concentration of this compound to be used while maintaining preservative efficacy.[4]
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assays
Table 1: Troubleshooting High Background in LDH Assays
| Potential Cause | Recommended Solution |
| High intrinsic LDH activity in serum | Use heat-inactivated serum, reduce serum concentration, or use a serum-free medium during the assay. |
| Mechanical stress during handling | Pipette gently and avoid excessive agitation of the plates. |
| Microbial contamination | Regularly check cultures for contamination. Use appropriate aseptic techniques. |
| Over-confluence of cells | Seed cells at an optimal density to avoid spontaneous cell death due to overcrowding. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
Table 2: Troubleshooting Inconsistent Results in MTT Assays
| Potential Cause | Recommended Solution |
| Incomplete formazan crystal dissolution | Ensure complete solubilization by using an appropriate solvent (e.g., DMSO, isopropanol) and allowing sufficient incubation time with gentle agitation. |
| Interference from phenol red | Use phenol red-free medium during the MTT incubation step. |
| Variability in cell seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. |
| Edge effects in multi-well plates | Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table summarizes available IC50 values for this compound in various human cell lines.
Table 3: IC50 Values of this compound in Human Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| Human Peripheral Blood Lymphocytes | Mitotic Index | Significant decrease at 25 µg/mL | [2] |
| Human Dermal Fibroblasts (HDFa) | MTT & Neutral Red | ~0.200% (v/v) | [5] |
| Human Keratinocytes (HaCaT) | MTT & Neutral Red | ~0.200% (v/v) | [5] |
| Human Liver Carcinoma (HepG2) | MTT & Neutral Red | ~0.200% (v/v) | [5] |
| Human Breast Adenocarcinoma (MCF-7) | MTT | 5.13 µg/mL (for Bromelain, as a comparator) | [6] |
| Human Lung Carcinoma (A549) | MTT | 57.53 ± 1.54 µg/mL (for C. oleifera bud EE, as a comparator) | [7] |
Note: Data for MCF-7 and A549 cells are for comparator compounds and not directly for this compound, highlighting the need for specific testing in these cell lines.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
This compound has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3] Inhibition of this pathway can lead to apoptosis.
Oxidative Stress and Nrf2 Pathway
This compound can induce oxidative stress, leading to the activation of the Nrf2 pathway, a key regulator of the antioxidant response.
Experimental Workflow for Cytotoxicity Assessment
A logical workflow is essential for systematically assessing the cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paving the way for application of next generation risk assessment to safety decision-making for cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 6. Frontiers | Phytochemical analysis and anticancer effect of Camellia oleifera bud ethanol extract in non-small cell lung cancer A549 cells [frontiersin.org]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 1-Phenoxyethanol in acidic or alkaline conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the degradation of 1-phenoxyethanol under acidic and alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and alkaline conditions?
A1: this compound is generally considered stable in the presence of acids and alkalis under normal storage conditions.[1] However, under forced degradation conditions, such as elevated temperatures and high concentrations of acids or bases, degradation can occur.[2] Studies have shown major degradation under acidic stress (e.g., 1 M HCl for 24 hours) and minor degradation under alkaline stress (e.g., 1 M NaOH for 4 hours).[2]
Q2: What are the primary degradation pathways for this compound in acidic conditions?
A2: Under acidic conditions, the degradation of this compound proceeds via an acid-catalyzed cleavage of the ether bond.[3] The most probable pathway is a bimolecular nucleophilic substitution (SN2) mechanism. This involves the protonation of the ether oxygen, followed by a nucleophilic attack of a water molecule on the less sterically hindered carbon of the ethylene glycol moiety. The primary degradation products are phenol and ethylene glycol.
Q3: What are the likely degradation products of this compound under alkaline conditions?
A3: Ethers are generally resistant to cleavage by bases. However, minor degradation has been observed under strong alkaline conditions and elevated temperatures. A possible, though less favorable, pathway could involve the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack to form a cyclic intermediate, which could then react with hydroxide ions. This could potentially lead to the formation of phenol and ethylene glycol. Another possibility is the Williamson ether synthesis in reverse, yielding sodium phenoxide and ethylene oxide, which would quickly be hydrolyzed to ethylene glycol in the aqueous basic solution.
Q4: Are there any specific safety precautions to consider when conducting these degradation studies?
A4: Yes. When working with strong acids (like HCl) and bases (like NaOH), appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All experiments should be performed in a well-ventilated fume hood. Phenol, a potential degradation product, is toxic and corrosive and should be handled with care.
Troubleshooting Guides
This section provides solutions to common problems encountered during the forced degradation analysis of this compound by High-Performance Liquid Chromatography (HPLC).
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or minimal degradation observed under acidic/alkaline stress. | - Insufficient stress conditions (concentration, temperature, or duration).- High stability of this compound under the applied conditions. | - Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).- Increase the temperature of the reaction (e.g., to 60-80 °C).- Extend the duration of the stress testing. |
| Unexpected peaks in the chromatogram. | - Impurities in the this compound starting material.- Contaminants from solvents, reagents, or glassware.- Secondary degradation of primary products. | - Analyze a sample of the this compound standard without stress conditions to identify initial impurities.- Run a blank injection (mobile phase only) to check for system contamination.- Use high-purity solvents and reagents.- Analyze samples at different time points to monitor the formation and potential disappearance of degradation products.[4] |
| Poor peak shape (tailing or fronting) for this compound or its degradation products. | - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure complete ionization or non-ionization of the analytes.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace it if necessary.- Use a column with end-capping or a different stationary phase to minimize silanol interactions.[5] |
| Inconsistent retention times. | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis. |
| Mass imbalance (sum of the main peak and degradation products is not close to 100%). | - Co-elution of peaks.- Degradation products do not have a chromophore and are not detected by the UV detector.- Formation of volatile degradation products.- Adsorption of compounds onto vials or column. | - Optimize the chromatographic method to improve the resolution between peaks.- Use a mass spectrometer (LC-MS) to detect non-UV active compounds.- Consider using a different detection method if volatile products are suspected.- Use inert vials and ensure proper sample preparation techniques.[6] |
Experimental Protocols
Forced Degradation of this compound
1. Acidic Degradation:
-
Objective: To induce degradation of this compound under acidic conditions.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Transfer a known volume of the stock solution into a reaction vial.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Cap the vial and place it in a water bath at 60 °C for 24 hours.[2]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Alkaline Degradation:
-
Objective: To induce degradation of this compound under alkaline conditions.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Transfer a known volume of the stock solution into a reaction vial.
-
Add an equal volume of 1 M sodium hydroxide (NaOH).
-
Cap the vial and place it in a water bath at 60 °C for 4 hours.[2]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Method for Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (e.g., in a gradient or isocratic elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations for this compound
| Stress Condition | Reagent | Temperature (°C) | Duration (hours) | Observed Degradation | Potential Degradation Products |
| Acidic | 1 M HCl | 60 | 24 | Major | Phenol, Ethylene Glycol |
| Alkaline | 1 M NaOH | 60 | 4 | Minor | Phenol, Ethylene Glycol |
Visualizations
Degradation Pathways
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. benchchem.com [benchchem.com]
- 6. onyxipca.com [onyxipca.com]
Technical Support Center: Overcoming Microbial Resistance to 1-Phenoxyethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering microbial resistance to 1-Phenoxyethanol in laboratory cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a broad-spectrum antimicrobial preservative used in pharmaceutical formulations, cosmetics, and vaccines.[1][2][3] Its primary mechanism of action involves disrupting the cell membrane of microorganisms, leading to increased permeability and leakage of cellular components like potassium ions.[4][5] At sub-bactericidal concentrations, it can also uncouple oxidative phosphorylation and inhibit enzymes such as malate dehydrogenase.[4]
Q2: What are the typical concentrations of this compound used in laboratory and product formulations?
A2: In cosmetic and topical pharmaceutical formulations, this compound is typically used at a concentration of 0.5% to 1.0%.[1][2][6] For some applications, such as a disinfectant for superficial wounds, a 2.2% solution or 2.0% cream has been used.[1] The maximum authorized concentration in cosmetic formulations in the European Union is 1.0%.[2]
Q3: My microbial culture is showing resistance to this compound. What are the common resistance mechanisms?
A3: Microbial resistance to this compound can arise from several mechanisms:
-
Efflux Pumps: Bacteria can actively pump this compound out of the cell using transporter proteins, preventing it from reaching its target.[7][8][9] This is a major mechanism of multidrug resistance.
-
Biofilm Formation: Microorganisms within a biofilm are embedded in a self-produced extracellular matrix, which can act as a physical barrier, preventing this compound from reaching the cells.[10][11][12] Bacteria within biofilms can be 10 to 1000 times more resistant to antimicrobials than their planktonic counterparts.[10][12]
-
Outer Membrane Alterations: Changes in the composition of the bacterial outer membrane can reduce the uptake of this compound.
Troubleshooting Guide
Problem: My culture of [Insert Microorganism Name] is not being inhibited by the standard concentration of this compound.
Step 1: Verify Experimental Conditions & Concentrations
Before assuming resistance, it's crucial to rule out experimental error.
Q4: How can I confirm that my experimental setup is correct?
A4:
-
Concentration Verification: Double-check your calculations and the preparation of your this compound stock and working solutions. Aqueous solutions can be prepared by shaking with hot water, followed by cooling.[1]
-
pH of Media: Ensure the pH of your culture medium is within the effective range for this compound (pH 3-12).[13]
-
Purity of this compound: Confirm the purity and stability of your this compound stock. It should be stored in a cool, dry place in a well-closed container.[1]
-
Inoculum Density: Ensure your microbial inoculum is at the correct density as specified in standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI).
Step 2: Determine the Minimum Inhibitory Concentration (MIC)
If experimental conditions are correct, the next step is to quantify the level of resistance.
Q5: What is a Minimum Inhibitory Concentration (MIC) and how do I determine it for this compound?
A5: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Determining the MIC will help you understand the extent of the resistance.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent.[14][15]
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Dilutions: Create a serial two-fold dilution of this compound in the broth medium across the wells of the 96-well plate.
-
Inoculate: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Read Results: The MIC is the lowest concentration of this compound in which no visible growth is observed.
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound for Various Microorganisms
| Microorganism | MIC (%) | MIC (µg/mL) | Reference |
| Aspergillus niger ATCC 16404 | 0.32% | 3300 | [1][13] |
| Candida albicans ATCC 10231 | 0.32% - 0.54% | 5400 | [1][4][13] |
| Escherichia coli ATCC 8739 | 0.32% | 3600 | [1][13] |
| Pseudomonas aeruginosa ATCC 9027 | 0.32% | 3200 | [1][4][13] |
| Staphylococcus aureus ATCC 6538 | 0.64% - 0.85% | 8500 | [1][4][13] |
Note: MIC values can vary depending on the strain and testing conditions.
Step 3: Strategies to Overcome Resistance
If the determined MIC is significantly higher than expected, consider the following strategies.
Q6: How can I enhance the efficacy of this compound against resistant microbes?
A6:
-
Combination Therapy (Synergy): this compound is often used in combination with other preservatives to broaden its spectrum of activity and overcome resistance.[1]
-
Ethylhexylglycerin: This combination is a popular alternative to traditional preservatives and shows a synergistic effect.[6][16]
-
Caprylyl Glycol: Often used with this compound to boost preservative activity.[13][16]
-
Chlorhexidine: The combination has an enhanced bacteriostatic action against E. coli and P. aeruginosa.[17]
-
Quaternary Ammonium Compounds (QACs): Combinations with QACs can show synergistic or additive effects against both planktonic and biofilm cultures.[18]
-
-
Efflux Pump Inhibitors (EPIs): While still largely in the research phase, EPIs can be used to block the efflux pumps that expel this compound from the cell, thereby restoring its activity.[7][8][19] Phenylalanine-arginine β-naphthylamide (PAβN) is a well-known experimental EPI.[7][19]
-
Biofilm Disruption: For biofilm-forming organisms, strategies to disrupt the biofilm matrix can increase the susceptibility to this compound. This can include the use of enzymes or other agents that degrade the extracellular polymeric substances.
Experimental Protocol: Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
Sterile 96-well microtiter plates
-
Stock solutions of this compound and the second test compound
-
Appropriate sterile broth medium
-
Standardized microbial inoculum
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Dilutions: Create serial dilutions of this compound along the x-axis of the plate and serial dilutions of the second compound along the y-axis.
-
Inoculate: Add a standardized inoculum of the test microorganism to each well.
-
Incubate: Incubate the plate under appropriate conditions.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1: Additive
-
1 < FIC Index ≤ 4: Indifference
-
FIC Index > 4: Antagonism
-
Visualizing Concepts
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Mechanisms of microbial resistance to this compound.
Caption: Troubleshooting workflow for overcoming resistance.
References
- 1. phexcom.com [phexcom.com]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. boerlind.com [boerlind.com]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. cneasychem.com [cneasychem.com]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 8. Frontiers | Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Biofilms as Promoters of Bacterial Antibiotic Resistance and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of biofilm resistance to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ulprospector.com [ulprospector.com]
- 14. testinglab.com [testinglab.com]
- 15. woah.org [woah.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Phenoxyethanol Interference in Protein Quantification
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering issues with 1-Phenoxyethanol in protein quantification assays. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve these specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in my protein sample?
This compound is an organic compound, specifically a glycol ether and an aromatic ether, commonly used as a preservative in pharmaceutical formulations, cosmetics, and vaccines due to its bactericidal and germistatic properties.[1][2][3] It is often chosen as a less toxic alternative to sodium azide in biological buffers.[4] If you are working with protein samples derived from such formulations, it is likely that this compound is present and may interfere with your protein quantification experiments.
Q2: How does this compound interfere with different protein quantification assays?
The interference mechanism of this compound varies depending on the principle of the protein assay being used:
-
UV-Vis Spectroscopy (A280): This method is highly susceptible to interference from this compound. The aromatic phenyl group in the this compound molecule results in strong absorbance of ultraviolet (UV) light in the same region as tryptophan and tyrosine residues in proteins.[5][6] this compound exhibits absorbance maxima at approximately 269 nm and 275 nm, which directly overlaps with the 280 nm wavelength used for protein quantification, leading to falsely elevated protein concentration readings.[5]
-
Bicinchoninic Acid (BCA) Assay: The BCA assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a purple-colored product. While direct studies on this compound interference are limited, its chemical structure as a primary alcohol and an aromatic ether suggests a potential for interference.[2][6] Substances with reducing potential are known to interfere with the BCA assay, and under the assay's alkaline conditions, the hydroxyl group of this compound could potentially contribute to the reduction of Cu²⁺, leading to an overestimation of protein concentration.[7]
-
Bradford Assay: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[8][9] this compound, with its aromatic ring, possesses hydrophobic characteristics. This could lead to non-specific interactions with the Coomassie dye, potentially stabilizing the unbound form of the dye or interfering with its binding to proteins, which can result in inaccurate protein measurements.[8][10]
Troubleshooting Guide
If you suspect this compound is interfering with your protein quantification, follow this guide to diagnose and resolve the issue.
Problem 1: Inaccurate or Inconsistent Readings
| Possible Cause | Recommended Solution |
| Direct UV Absorbance (A280): this compound in the sample is absorbing at 280 nm. | 1. Use a Different Assay: Switch to a colorimetric assay like BCA or Bradford, which are less prone to direct spectral interference from this compound. 2. Blank Correction: If the concentration of this compound is known and consistent across all samples, prepare the blank and protein standards in a buffer containing the same concentration of this compound. This can help to subtract the background absorbance, but may not be perfectly accurate. |
| Colorimetric Assays (BCA, Bradford): this compound is chemically interacting with assay reagents. | 1. Sample Dilution: If the protein concentration is sufficiently high, diluting the sample can reduce the concentration of this compound to a non-interfering level.[11] 2. Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering this compound.[7][11] 3. Buffer Exchange: Employ dialysis or desalting columns to remove this compound from the sample.[7][11] |
Problem 2: High Background Absorbance in Blank
| Possible Cause | Recommended Solution |
| Contamination of Blank: The blank solution contains this compound, leading to a high background reading. | Prepare a Proper Blank: Ensure that the blank solution has the exact same buffer composition as the samples, including the same concentration of this compound, to accurately account for its contribution to the absorbance. |
| Assay Interference: this compound is reacting with the assay reagents in the absence of protein. | Assess Interference Level: Prepare a series of solutions with varying concentrations of this compound in your assay buffer (without any protein) and measure the absorbance. This will help you determine the concentration at which interference becomes significant. |
Experimental Protocols
Protocol 1: Acetone Precipitation to Remove this compound
This protocol is designed to precipitate protein from a sample, allowing for the removal of interfering substances like this compound from the supernatant.
Materials:
-
Protein sample containing this compound
-
Cold acetone (-20°C)
-
Microcentrifuge
-
Assay-compatible buffer for resuspension (e.g., PBS)
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four times the sample volume of cold acetone (400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant which contains the this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a known volume of an assay-compatible buffer.
-
Proceed with your chosen protein quantification assay.
Protocol 2: Buffer Exchange using a Desalting Column
This method is suitable for removing small molecules like this compound from protein samples.
Materials:
-
Protein sample containing this compound
-
Desalting column with an appropriate molecular weight cut-off (e.g., 5K MWCO)
-
Assay-compatible buffer
-
Centrifuge (for spin columns) or appropriate chromatography setup
Procedure:
-
Equilibrate the desalting column with your chosen assay-compatible buffer according to the manufacturer's instructions.
-
Apply your protein sample to the column.
-
Separate the protein from the this compound by centrifugation or gravity flow, again following the manufacturer's protocol.
-
Collect the eluate containing the purified protein, now in the new assay-compatible buffer.
-
Perform your protein quantification assay on the collected sample.
Data Presentation
The following table summarizes the potential interference of this compound in common protein quantification assays and the expected outcome of such interference.
| Assay | Principle | Potential Interference from this compound | Expected Result |
| UV-Vis (A280) | Measures absorbance of aromatic amino acids at 280 nm. | The aromatic ring of this compound absorbs light near 280 nm.[5] | Overestimation of protein concentration. |
| BCA Assay | Protein reduces Cu²⁺ to Cu¹⁺, which is detected by BCA. | The hydroxyl group may have reducing potential under alkaline conditions. | Potential for overestimation of protein concentration. |
| Bradford Assay | Coomassie dye binds to basic and aromatic amino acid residues. | The aromatic ring may interact with the Coomassie dye. | Unpredictable; could lead to either over- or underestimation depending on the nature of the interaction. |
Visualizations
Below are diagrams illustrating the workflow for troubleshooting this compound interference and the logical relationship between the problem, its cause, and the solution.
Caption: Troubleshooting workflow for this compound interference.
Caption: Logical relationship between problem, cause, and solution.
References
- 1. Protein Quantitation [labome.com]
- 2. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. phexcom.com [phexcom.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. Phenoxyethanol IP 1LT - Actylis Lab [actylislab.com]
Technical Support Center: Improving the Solubility of 1-Phenoxyethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Phenoxyethanol in complex buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in buffers a concern?
This compound (C₈H₁₀O₂) is a glycol ether and aromatic alcohol widely used as a preservative in pharmaceutical, vaccine, and cosmetic formulations to prevent microbial growth.[1][2] Its efficacy relies on it being fully dissolved in the formulation. Issues like precipitation or cloudiness can compromise its antimicrobial activity, affect the stability of the final product, and indicate a failed formulation.
Q2: What are the general solubility properties of this compound?
This compound is a colorless, oily liquid with limited solubility in water but is miscible with many organic solvents.[1][3] It is generally effective and stable across a pH range of 3 to 10 and at temperatures up to 85°C.[4] Key physical and chemical properties are summarized in Table 1, and its solubility in various common solvents is listed in Table 2.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₈H₁₀O₂ | [1] |
| Molar Mass | 138.166 g/mol | [1][2] |
| Appearance | Colorless, oily liquid | [1][2] |
| Density | ~1.102 g/cm³ | [1][3] |
| Boiling Point | ~247 °C | [1] |
| Melting Point | ~14 °C | [5] |
| pH Range (Activity) | 3 - 10 |[4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | 0.5 - 2.67 g/100g (~0.5% - 2.67%) | [4] |
| Ethanol | Miscible | [1][3] |
| Glycerin | Miscible | [1][4] |
| Propylene Glycol | Miscible | [4][6] |
| Acetone | Miscible | [1][3] |
| Diethyl Ether | Soluble | [1][3] |
| Most Oils | Soluble |[4] |
Q3: Why is my this compound precipitating when added to a complex buffer?
Precipitation of this compound in a buffer system is typically due to one or more of the following factors:
-
Exceeding Solubility Limit: The concentration of this compound is above its saturation point in the specific buffer system. Its aqueous solubility is limited, generally up to about 2.67%.[4]
-
"Salting-Out" Effect: High concentrations of buffer salts (e.g., phosphates, sulfates) can decrease the solubility of non-electrolytes like this compound.[7][8] The salt ions hydrate, reducing the amount of available water molecules to solvate the this compound, causing it to separate from the solution.[8][9]
-
Temperature: The solubility of this compound can be temperature-dependent. Storing a saturated solution at a lower temperature (e.g., 4°C) can cause it to crystallize or precipitate.[10]
-
pH Shift: While this compound is stable over a wide pH range, extreme pH values or shifts can alter the overall formulation and affect the solubility of other components, which may indirectly impact this compound.[4]
-
Improper Mixing: Adding this compound too quickly or without adequate agitation can create localized high concentrations that exceed the solubility limit, leading to immediate precipitation.[11]
Q4: How can I increase the solubility of this compound in my aqueous buffer?
Several techniques can be employed to enhance solubility:
-
Co-solvency: This is one of the most effective methods. Adding a water-miscible organic solvent can significantly increase solubility.[12] Commonly used co-solvents that are miscible with this compound include Propylene Glycol, Glycerin, and Ethanol.[1][4] Small percentages of these can dramatically improve solubility.
-
Temperature Adjustment: Gently warming the buffer while dissolving this compound can increase its solubility. Aqueous solutions can be prepared by shaking with hot water, followed by cooling.[5] However, be cautious of precipitation upon cooling back to room or refrigerated temperatures.
-
Order of Addition: Always add the this compound slowly to the vigorously stirring buffer solution. This prevents localized supersaturation.[11]
-
Buffer Concentration: If the "salting-out" effect is suspected, try reducing the concentration of the buffer salts, if experimentally permissible.[13]
Table 3: Recommended Co-solvents for Enhancing this compound Solubility
| Co-Solvent | Properties | Recommended Starting % (v/v) |
|---|---|---|
| Propylene Glycol | Miscible with water and this compound. Commonly used in pharmaceutical formulations. | 5 - 20% |
| Glycerin | Miscible with water and this compound. A viscous co-solvent. | 5 - 20% |
| Ethanol | Miscible with water and this compound. Potent solubilizer, but volatility and potential for protein denaturation should be considered. | 5 - 15% |
Troubleshooting Guide
This guide addresses specific precipitation issues in a direct question-and-answer format.
Issue 1: The solution becomes cloudy or precipitation forms immediately upon adding this compound.
-
Possible Cause A: Localized Supersaturation. Dumping the oily this compound into the buffer concentrate creates a localized concentration far exceeding its solubility limit.
-
Solution: Add this compound very slowly, dropwise, to the full volume of the buffer while it is being vigorously stirred or vortexed. This ensures rapid dispersion.[11]
-
-
Possible Cause B: High Buffer Salt Concentration. The buffer salts are "salting out" the this compound. This is common with high-concentration phosphate or sulfate buffers.[7][14]
-
Solution: If possible, reduce the molarity of your buffer. Alternatively, prepare the formulation by first dissolving the this compound in a small amount of a co-solvent (see Table 3) before adding it to the stirring buffer.
-
Issue 2: The solution is clear initially but precipitates after being stored (e.g., overnight at 4°C).
-
Possible Cause: Temperature-Dependent Solubility. The solution was likely saturated or near-saturated at room temperature, and the decrease in temperature lowered the solubility of this compound below its concentration.[10]
-
Solution 1: If the protocol allows, store the solution at room temperature.
-
Solution 2: Re-dissolve the precipitate by gently warming the solution before use. However, this may not be suitable for all applications.
-
Solution 3: Reformulate with a slightly lower concentration of this compound or include a co-solvent to improve solubility at lower temperatures.
-
Issue 3: An oily layer or separate phase appears in the solution.
-
Possible Cause: Grossly Exceeded Solubility Limit. The amount of this compound added is well beyond its saturation point in the aqueous system, leading to phase separation rather than precipitation of a solid.
Visualization of Workflows
The following diagrams illustrate logical and experimental workflows for addressing solubility issues.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Standard Method for Preparing a Solution of this compound in an Aqueous Buffer
This protocol details the recommended procedure to minimize precipitation risk.
Materials:
-
This compound
-
Buffer components (e.g., TRIS base, phosphate salts)
-
Deionized water
-
Co-solvent (e.g., Propylene Glycol), if required
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Buffer: Prepare the aqueous buffer solution at 80-90% of its final target volume. For example, for 1 L of final solution, prepare 800-900 mL of the buffer. Ensure all buffer salts are completely dissolved.
-
Stir the Buffer: Place the beaker on a magnetic stirrer and begin stirring at a speed sufficient to create a vortex.
-
Add this compound: Using a pipette, add the pre-calculated volume of this compound dropwise into the vortex of the stirring buffer. Note: If using a co-solvent, pre-mix the this compound with the co-solvent before this step.
-
Dissolve Completely: Continue stirring for 15-30 minutes, or until the solution is completely clear and no oily droplets are visible.
-
Adjust pH: If necessary, adjust the pH of the solution to the target value using an acid (e.g., HCl) or base (e.g., NaOH).
-
Bring to Final Volume: Quantitatively transfer the solution to a volumetric flask and add deionized water to reach the final target volume.
-
Final Mix and Filtration: Invert the flask several times to ensure homogeneity. If required for the application, filter the final solution through a 0.22 µm syringe filter to sterilize and remove any microparticulates.
Caption: Experimental workflow for preparing a this compound solution.
References
- 1. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. phexcom.com [phexcom.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]
Technical Support Center: Minimizing the Impact of 1-Phenoxyethanol on Enzyme Activity in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential inhibitory effects of 1-Phenoxyethanol in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in my sample?
A1: this compound (also known as ethylene glycol monophenyl ether) is a glycol ether commonly used as a preservative in a wide range of products, including pharmaceuticals, cosmetics, and some biological reagents, to prevent microbial growth. Its presence in your sample is likely to maintain the stability and shelf-life of one or more of the components.
Q2: How can this compound interfere with my enzyme assay?
A2: this compound can interfere with enzyme assays through several mechanisms:
-
Direct Enzyme Inhibition: At higher concentrations, it can cause denaturation of the enzyme's protein structure, leading to a loss of activity. At lower, preservative-level concentrations, it is thought to disrupt cytoplasmic membrane integrity and oxidative phosphorylation, though the direct impact on isolated enzymes can vary.
-
Alteration of Protein Conformation: Even at concentrations that do not cause full denaturation, this compound may induce subtle conformational changes in the enzyme, affecting its catalytic efficiency.
-
Interference with Assay Signal: As an aromatic compound, this compound has the potential to interfere with absorbance-based assays by absorbing light in the UV range. It may also affect fluorescence-based assays through quenching or autofluorescence.
-
Non-specific Effects: Like other alcohols and solvents, it can alter the polarity of the assay buffer, which may indirectly affect enzyme activity and stability.
Q3: At what concentration is this compound likely to become a problem?
A3: The problematic concentration of this compound is highly dependent on the specific enzyme and the assay conditions. In cosmetic and pharmaceutical preparations, its concentration is often limited to 1% (w/v), which is approximately 72 mM. One study demonstrated that at 10 mM, this compound caused a decrease in the activity of catalase and superoxide dismutase due to "enzymatic structure deformation". It is recommended to determine the inhibitory concentration for your specific enzyme empirically.
Q4: Are there alternatives to this compound that are less likely to interfere with my assay?
A4: Yes, several alternatives are used in various applications, though their compatibility with your specific assay must be verified. Some options include other preservatives like sodium azide (use with caution as it strongly inhibits metalloenzymes), or natural alternatives like caprylyl glycol or pentylene glycol, which are often used in cosmetic formulations. For laboratory preparations, sterile filtering and aseptic technique are often the best ways to avoid the need for preservatives.
Q5: How can I remove this compound from my sample?
A5: Several methods can be used to remove small molecules like this compound from protein samples. The most common and effective methods are dialysis and buffer exchange chromatography (also known as desalting).
Troubleshooting Guide
This guide addresses common issues encountered when this compound is a suspected interferent in an enzyme assay.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected enzyme activity | Direct inhibition or denaturation of the enzyme by this compound. | 1. Determine the final concentration of this compound in your assay. 2. Perform a dose-response experiment: Test a range of this compound concentrations in your assay to determine its IC50 for your enzyme.3. Run a "no-enzyme" control: This will help determine if this compound is interfering with the assay signal itself.4. Remove this compound: Use dialysis or buffer exchange to remove it from your enzyme preparation (see protocols below). |
| High background signal or inconsistent readings | Interference of this compound with the assay's detection method (absorbance or fluorescence). | 1. Measure the absorbance/fluorescence of this compound alone in your assay buffer at the detection wavelength.2. Run a "no-substrate" control with the enzyme and this compound to see if it causes a signal change in the absence of a reaction.3. If interference is confirmed, consider switching to an alternative detection method or removing the this compound. |
| Assay results are not reproducible | Variable concentrations of this compound in different sample preparations or instability of the enzyme in its presence. | 1. Ensure consistent sample preparation to maintain a constant final concentration of this compound.2. Assess enzyme stability: Pre-incubate your enzyme with and without this compound for the duration of your assay and then measure the remaining activity. |
Quantitative Data on this compound's Impact on Enzyme Activity
The following table summarizes data from a study on the effect of this compound on the antioxidant enzymes Catalase (CAT) and Superoxide Dismutase (SOD).
| Enzyme | Organism/System | This compound Concentration | Observed Effect on Activity | Reference |
| Catalase (CAT) | Allium cepa (onion) root cells | 2.5 mM and 5.0 mM | Increased activity (likely due to oxidative stress) | |
| 10 mM | Decreased activity | |||
| Superoxide Dismutase (SOD) | Allium cepa (onion) root cells | 2.5 mM and 5.0 mM | Increased activity | |
| 10 mM | Decreased activity |
Experimental Protocols
Protocol 1: Dialysis for Removal of this compound
Objective: To remove this compound from a protein sample using a semi-permeable membrane.
Materials:
-
Protein sample containing this compound
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa, 10 kDa)
-
Dialysis clips
-
Large beaker (e.g., 1-2 L)
-
Stir plate and stir bar
-
Dialysis buffer (the final buffer you want your protein to be in)
Procedure:
-
Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it in the dialysis buffer according to the manufacturer's instructions.
-
Secure One End: Tightly close one end of the tubing with a dialysis clip.
-
Load the Sample: Pipette your protein sample into the open end of the dialysis tubing, leaving some space at the top.
-
Secure the Second End: Remove excess air and seal the second end with another clip.
-
Begin Dialysis: Place the sealed dialysis bag into the beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is recommended for complete removal.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover your protein sample.
Protocol 2: Buffer Exchange using a Desalting Column
Objective: To quickly exchange the buffer and remove this compound from a protein sample using size-exclusion chromatography.
Materials:
-
Protein sample containing this compound
-
Pre-packed desalting column (e.g., PD-10)
-
Final desired buffer
-
Collection tubes
Procedure:
-
Equilibrate the Column: Remove the storage solution from the desalting column and equilibrate it with your final desired buffer according to the manufacturer's instructions. This typically involves passing several column volumes of the new buffer through the column.
-
Load the Sample: Apply your protein sample to the top of the column.
-
Elute the Protein: Add your final buffer to the column. The larger protein molecules will pass through the column more quickly and elute first. Small molecules like this compound will enter the pores of the chromatography resin and elute later.
-
Collect Fractions: Collect the eluting fractions. Your protein will be in the initial fractions. You can monitor the protein elution using a spectrophotometer at 280 nm.
-
Pool Fractions: Pool the fractions containing your purified protein.
Diagrams
Caption: Troubleshooting workflow for this compound interference.
Caption: Comparison of this compound removal methods.
Stability testing issues for formulations containing 1-Phenoxyethanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with formulations containing 1-Phenoxyethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound in a formulation?
A1: this compound (Phenoxyethanol) is a versatile ingredient primarily used as an antimicrobial preservative in cosmetics, personal care, and pharmaceutical products.[1][2][3][4] Its main role is to inhibit the growth of bacteria (especially Gram-negative), yeast, and mold, thereby preventing product spoilage and ensuring consumer safety.[1][2] It can also function as a solvent, a stabilizer for perfumes, and a fixative agent.[1][5]
Q2: What is the typical concentration range for this compound as a preservative?
A2: The typical and recommended usage level for phenoxyethanol in finished cosmetic and pharmaceutical products is up to 1.0%.[1] In the European Union and Japan, its concentration in cosmetics is legally restricted to a maximum of 1.0%.[3][6][7]
Q3: Over what pH and temperature ranges is this compound generally stable?
A3: Phenoxyethanol is known for its stability across a wide range of conditions. It is effective and stable across a broad pH range, typically between 3 and 10.[8] It also exhibits good thermal stability, remaining stable at temperatures up to 85°C (185°F), which allows for its inclusion in various manufacturing processes, including those involving heat.[8][9]
Q4: Can this compound interact with other formulation components?
A4: Yes, interactions can occur. The antimicrobial efficacy of phenoxyethanol can be diminished by interactions with nonionic surfactants, particularly highly ethoxylated compounds.[8][10] It may also be absorbed by certain plastics like polyvinyl chloride (PVC).[10] Conversely, its preservative activity can be boosted by the inclusion of chelating agents like EDTA.[11]
Q5: Is this compound considered safe in formulations?
A5: Yes, when used within the recommended concentration limit of 1.0%, phenoxyethanol is considered safe for use in cosmetic and pharmaceutical products by regulatory bodies worldwide, including in the EU and Japan.[3][7] However, in some individuals, it has been linked to skin irritation and allergic reactions like eczema or hives.[4][5][12]
Troubleshooting Guide
Issue 1: Loss of Preservative Efficacy During Stability Testing
You observe microbial growth in your formulation during a stability study, even though it contains this compound.
Potential Causes & Troubleshooting Steps
-
Sub-optimal Concentration: The concentration of phenoxyethanol may be too low to be effective against the specific microbial challenge. Phenoxyethanol's efficacy against mold can be variable, and it is often combined with other preservatives for broad-spectrum protection.
-
Action: Verify the concentration of phenoxyethanol using a validated analytical method (e.g., HPLC). Consider increasing the concentration, ensuring it does not exceed the 1.0% regulatory limit. Evaluate combining it with other preservatives to enhance its spectrum of activity.
-
-
pH Shift: The pH of your formulation may have shifted outside the optimal range for phenoxyethanol's activity (pH 3-10).[8]
-
Action: Measure the pH of the stability samples. If it has shifted, investigate the cause (e.g., degradation of another ingredient) and consider adjusting the buffering capacity of the formulation.
-
-
Interaction with Excipients: Phenoxyethanol's availability may be reduced due to interactions.
-
Cause: High concentrations of ethoxylated non-ionic surfactants can entrap phenoxyethanol within micelles, reducing its effective concentration in the aqueous phase where microbial growth occurs.[10][13]
-
Action: Review the formulation for high levels of such surfactants. Consider reducing their concentration or selecting an alternative surfactant. Preservative efficacy testing (PET) should be performed on the final formulation to confirm effectiveness.
-
-
Phase Partitioning: In emulsions, phenoxyethanol can partition into the oil phase, reducing its concentration in the water phase where it is needed to prevent microbial growth.[13][14]
Troubleshooting Workflow for Loss of Efficacy
References
- 1. The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]
- 2. matangiindustries.com [matangiindustries.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. clinikally.com [clinikally.com]
- 5. Phenoxyethanol in Cosmetics: Is it Safe? [healthline.com]
- 6. filab.fr [filab.fr]
- 7. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 8. lotioncrafter.com [lotioncrafter.com]
- 9. goodformulations.com [goodformulations.com]
- 10. phexcom.com [phexcom.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. safecosmetics.org [safecosmetics.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistscorner.com [chemistscorner.com]
Addressing phase separation in emulsions stabilized with 1-Phenoxyethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering phase separation in emulsions where 1-Phenoxyethanol is used as a preservative or co-stabilizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my emulsion?
A1: this compound is primarily a broad-spectrum preservative, effective against a wide range of gram-positive and gram-negative bacteria, yeast, and mold.[1][2][3] It is used to ensure the microbiological stability and safety of your product.[4] While its main function is preservation, it also possesses some mild emulsifying or stabilizing properties, helping to lower the interfacial tension between the oil and water phases.[1] However, it is not typically strong enough to be the sole emulsifier in a stable emulsion.
Q2: My emulsion is separating. Could this compound be the cause?
A2: While this compound is generally compatible with most cosmetic ingredients, it can sometimes contribute to emulsion instability.[1] Phase separation in your emulsion is more likely due to a combination of factors. However, the concentration of this compound and its interaction with other ingredients can influence the overall stability. In some formulations, preservatives like phenoxyethanol can reduce the viscosity, which might contribute to instability.[5]
Q3: At what concentration should I use this compound?
A3: The recommended usage level for this compound is typically between 0.75% and 1.5%. However, in the European Union and Japan, its concentration in cosmetic products is restricted to a maximum of 1%.[1][6] It is crucial to adhere to these regulatory limits. Using a concentration that is too low may not provide adequate preservation, while an excessively high concentration is not compliant with regulations and may increase the risk of skin sensitization, although it is considered a rare sensitizer.[7]
Q4: How do pH and temperature affect emulsions containing this compound?
A4: this compound is stable and effective over a broad pH range, typically from 4 to 10.[1] It also maintains its stability at elevated temperatures, up to around 85°C. However, the overall stability of your emulsion is highly dependent on the pH and temperature sensitivity of your primary emulsifiers and other ingredients. Extreme pH values or temperatures can lead to the degradation of other components, causing the emulsion to break.
Q5: Can the presence of electrolytes in my formulation affect stability with this compound?
A5: Yes, electrolytes can have a significant and complex impact on emulsion stability. The addition of salts can either enhance or decrease emulsion stability depending on the specific emulsifier system and the concentration of the electrolyte. In some cases, electrolytes can increase the adsorption of the emulsifier at the oil-water interface, leading to a more stable emulsion. In other instances, they can disrupt the stabilizing layer around the droplets, causing flocculation and coalescence.
Troubleshooting Guide for Phase Separation
If you are experiencing phase separation (creaming, coalescence, or breaking) in your emulsion containing this compound, follow this troubleshooting guide.
Step 1: Initial Assessment and Observation
Before making any changes to your formulation, carefully observe the type of phase separation occurring.
-
Creaming: The dispersed phase droplets migrate to the top or bottom of the emulsion, forming a concentrated layer. This is often reversible by shaking.
-
Flocculation: The dispersed droplets clump together without merging. This can be a precursor to coalescence.
-
Coalescence: The dispersed droplets merge to form larger droplets, leading to a visible oil or water layer. This is generally irreversible.
Use a microscope to observe the droplet size and distribution. An increase in droplet size over time is a clear indicator of coalescence.
Step 2: Review Formulation Components
Evaluate the compatibility and concentration of all ingredients in your formulation.
-
Emulsifier System: Is your primary emulsifier suitable for the oil and water phases? Is the concentration sufficient? Sometimes a combination of emulsifiers can improve stability.
-
Oil-to-Water Ratio: An imbalance in the oil and water phases can lead to instability.
-
This compound Concentration: While it has some emulsifying properties, relying on it for primary stabilization is not recommended. Ensure its concentration is within the recommended range (typically up to 1%).
-
Other Ingredients: Are there any ingredients that could be interacting negatively with the emulsifier or this compound? High concentrations of certain surfactants can inactivate phenoxyethanol.[1]
Step 3: Systematic Investigation of Key Parameters
If the cause of instability is not immediately apparent, a systematic investigation of critical parameters is recommended. The following tables provide hypothetical data to illustrate the expected trends when troubleshooting.
Table 1: Effect of this compound Concentration on Emulsion Stability
| This compound Conc. (%) | Visual Appearance (after 24h) | Mean Droplet Size (µm) | Zeta Potential (mV) | Viscosity (cP) |
| 0.5 | Slight creaming | 5.2 | -25.1 | 1500 |
| 1.0 | Homogeneous | 3.5 | -30.5 | 1800 |
| 1.5 | Homogeneous | 3.3 | -32.8 | 1750 |
-
Interpretation: In this hypothetical scenario, increasing the concentration from 0.5% to 1.0% improves stability, as indicated by a smaller droplet size and a more negative zeta potential (stronger repulsion between droplets). A further increase to 1.5% shows marginal improvement but may not be necessary and could exceed regulatory limits.
Table 2: Effect of pH on Emulsion Stability (with 1.0% this compound)
| pH | Visual Appearance (after 24h) | Mean Droplet Size (µm) | Zeta Potential (mV) |
| 4.0 | Phase separation | 15.8 | -15.2 |
| 6.0 | Homogeneous | 3.6 | -31.0 |
| 8.0 | Slight creaming | 6.1 | -22.4 |
-
Interpretation: This table illustrates that even though this compound is stable over a wide pH range, the overall emulsion stability can be highly pH-dependent, likely due to the properties of the primary emulsifier. The optimal pH for this hypothetical emulsion is around 6.0.
Table 3: Effect of Electrolyte (NaCl) Concentration on Emulsion Stability (with 1.0% this compound at pH 6.0)
| NaCl Conc. (mM) | Visual Appearance (after 24h) | Mean Droplet Size (µm) | Zeta Potential (mV) |
| 0 | Homogeneous | 3.5 | -30.5 |
| 50 | Homogeneous | 3.2 | -28.1 |
| 150 | Phase separation | 12.4 | -10.3 |
-
Interpretation: Low concentrations of NaCl may slightly improve stability by reducing the droplet size. However, higher concentrations can screen the electrostatic repulsion between droplets (as shown by the decrease in the magnitude of the zeta potential), leading to instability and phase separation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess emulsion stability.
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
This protocol can be used as a starting point to investigate the impact of different ingredients and parameters on emulsion stability.
Materials:
-
Oil Phase:
-
Mineral Oil: 20%
-
Primary Emulsifier (e.g., Polysorbate 80): 5%
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
This compound: 0.5% - 1.5% (variable for testing)
-
pH adjuster (e.g., citric acid or sodium hydroxide)
-
Electrolyte (e.g., NaCl) (optional, for testing)
-
Equipment:
-
Beakers
-
Water bath or hot plate
-
High-shear homogenizer
-
Propeller stirrer
-
Calibrated balance
-
pH meter
Procedure:
-
Phase Preparation:
-
In one beaker, combine the oil phase ingredients (Mineral Oil and Polysorbate 80).
-
In a separate beaker, combine the aqueous phase ingredients (Deionized Water and this compound). If testing the effect of pH or electrolytes, adjust the pH or add the electrolyte to the aqueous phase at this stage.
-
-
Heating: Heat both the oil and aqueous phases separately to 70-75°C. Stir both phases until all components are fully dissolved and uniform.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while stirring with a propeller stirrer. Once the addition is complete, homogenize the mixture at high speed for 3-5 minutes to form a fine emulsion.
-
Cooling: Continue stirring the emulsion with a propeller stirrer at a moderate speed while allowing it to cool down to room temperature.
-
Finalization: Once the emulsion has cooled, perform the necessary quality control and stability tests.
Protocol 2: Accelerated Stability Testing
Accelerated stability testing is used to predict the long-term stability of an emulsion in a shorter period.
-
Centrifugation:
-
Place 10 mL of the emulsion in a graduated centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Observe for any phase separation, and measure the volume of the separated layer. A stable emulsion should show no separation.
-
-
Freeze-Thaw Cycling:
-
Place a sample of the emulsion at -10°C for 24 hours.
-
Allow the sample to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Repeat this for at least three cycles.
-
After each cycle, visually inspect the emulsion for any signs of phase separation, changes in texture, or crystal growth.
-
-
High-Temperature Stability:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.
-
At regular intervals (e.g., weekly), withdraw samples and evaluate their physical properties (visual appearance, viscosity, droplet size).
-
Protocol 3: Droplet Size and Zeta Potential Analysis
These measurements provide quantitative data on the physical stability of the emulsion.
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for analysis by Dynamic Light Scattering (DLS) for droplet size and Electrophoretic Light Scattering (ELS) for zeta potential. The exact dilution will depend on the instrument being used.
-
Measurement:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
For droplet size analysis, the instrument will measure the fluctuations in scattered light to determine the size distribution of the emulsion droplets.
-
For zeta potential analysis, an electric field is applied, and the velocity of the droplets is measured to determine their electrophoretic mobility, which is then converted to the zeta potential.
-
Perform at least three measurements for each sample and report the average values.
-
Visualizations
Caption: Role of emulsifier and this compound at the oil-water interface.
Caption: A systematic workflow for troubleshooting emulsion phase separation.
Caption: Key factors influencing emulsion properties and overall stability.
References
- 1. scielo.br [scielo.br]
- 2. Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 4. youtube.com [youtube.com]
- 5. chemistscorner.com [chemistscorner.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: The Use of 1-Phenoxyethanol for Long-Term Sample Preservation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1-Phenoxyethanol as a preservative for various biological samples intended for long-term storage and subsequent molecular analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a preservative?
A1: this compound is a broad-spectrum antimicrobial agent effective against gram-negative and gram-positive bacteria, as well as yeasts and molds. Its preservative action is attributed to its ability to inhibit DNA and RNA synthesis in microorganisms[1][2]. It also enhances the permeability of cell membranes to potassium ions, further disrupting microbial viability.
Q2: What is the recommended concentration of this compound for sample preservation?
A2: The optimal concentration of this compound can vary depending on the sample type and the intended downstream applications. For long-term preservation of anatomical specimens, concentrations of 1% to 2% in aqueous solutions have been used successfully. In cosmetic and some pharmaceutical formulations, it is typically used at concentrations up to 1%[3]. For molecular preservation, starting with a 1% solution is a common recommendation, though optimization for your specific sample type is advised.
Q3: How long can I store samples in this compound?
A3: Studies on anatomical specimens have shown that tissues can be preserved for up to 10 years in 1% this compound, with good preservation of macroscopic and microscopic structures for at least 5 years. For molecular applications, the long-term stability of nucleic acids and a broad range of proteins has not been extensively documented. One study has shown that certain proteins can be preserved for at least two weeks at room temperature[4]. It is recommended to conduct time-course validation studies for your specific samples and target molecules.
Q4: Is this compound a fixative?
A4: No, this compound is a preservative, not a fixative. It prevents microbial growth but does not cross-link proteins to preserve tissue architecture in the same way as formaldehyde. For applications requiring detailed histological analysis alongside molecular studies, initial fixation with a cross-linking agent may be necessary before transfer to this compound for long-term storage.
Q5: Can I use this compound for preserving samples for DNA and RNA extraction?
A5: While this compound is effective at preventing microbial growth that would degrade nucleic acids, its direct impact on the long-term integrity of DNA and RNA within the sample is not well-documented with quantitative data like RIN values or DNA fragment analysis. It is known to inhibit DNA and RNA synthesis in microorganisms, but its effect on endogenous nucleases within a tissue sample is less clear[2]. It is crucial to perform pilot studies to assess the quality and yield of nucleic acids from samples stored in this compound for your specific application.
Q6: How does this compound affect protein integrity?
A6: Limited studies suggest that this compound can preserve the integrity and enzymatic activity of some proteins for at least two weeks at room temperature[4]. However, comprehensive data on its effect on a wide range of proteins, especially for sensitive applications like mass spectrometry, is lacking. For proteomic studies, it is advisable to validate the preservation of your specific proteins of interest.
Data on this compound for Sample Preservation
Due to a lack of extensive studies on this compound for preserving samples for molecular analysis, a comprehensive quantitative data table is not available. The following table summarizes the available information. Researchers are strongly encouraged to perform their own validation studies.
| Parameter | Concentration | Sample Type | Duration | Outcome | Citation |
| Protein Preservation | Dilute Solution | Chicken Heart & Skeletal Muscle | At least 2 weeks at room temperature | Serum albumin, lactate dehydrogenase, and malate dehydrogenase remained detectable and appeared identical to fresh tissue. | [4] |
| Anatomical Preservation | 1% | Human Anatomical Specimens | Up to 10 years | Tissues remained soft and flexible with good color retention. Fungal attacks were rare. | |
| Microscopical Structure | 1% | Human Anatomical Specimens | At least 5 years | Satisfactory preservation of most tissue structures. | |
| Cytotoxicity | 25 and 50 μg/mL | Human Lymphocytes | Not specified | Showed a slight cytotoxic effect (decrease in mitotic index). | [5] |
| Genotoxicity | 12.5, 25, and 50 μg/mL | Human Lymphocytes | Not specified | Did not exhibit genotoxic effects (clastogenic and aneugenic). | [5] |
Experimental Protocols
The following are general protocols and should be optimized for your specific needs.
Protocol 1: Preservation of Tissue Biopsies for Nucleic Acid and Protein Extraction
Materials:
-
1% (w/v) this compound in sterile phosphate-buffered saline (PBS)
-
Sterile, RNase-free conical tubes
-
Sterile forceps and scalpel
Procedure:
-
Excise the tissue biopsy using sterile instruments.
-
If desired, a small portion of the tissue can be snap-frozen in liquid nitrogen as a control.
-
Place the fresh tissue sample into a sterile conical tube.
-
Add a sufficient volume of 1% this compound solution to completely immerse the tissue (a 10:1 volume-to-tissue weight ratio is recommended).
-
Ensure the tissue is fully submerged. For larger samples, they may need to be cut into smaller pieces (e.g., <0.5 cm in one dimension).
-
Store the sample at 4°C for long-term preservation. For shorter periods (up to one week), room temperature may be acceptable, but this should be validated.
-
For nucleic acid or protein extraction, remove the tissue from the this compound solution and briefly wash with sterile PBS before proceeding with your standard extraction protocol.
Protocol 2: Preservation of Adherent Cell Cultures for Molecular Analysis
Materials:
-
1% (w/v) this compound in sterile PBS
-
Cell scrapers
-
Sterile conical tubes
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of 1% this compound solution to cover the cell monolayer.
-
Gently scrape the cells from the surface of the culture dish.
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Remove the supernatant and resuspend the cell pellet in a fresh aliquot of 1% this compound solution for storage.
-
Store the cell suspension at 4°C.
-
Prior to extraction, pellet the cells by centrifugation, remove the supernatant, and wash the pellet with sterile PBS.
Troubleshooting Guide
Issue 1: Low Yield of DNA/RNA
-
Possible Cause: Incomplete cell lysis.
-
Solution: Tissues stored in this compound may require more rigorous homogenization. Ensure complete disruption of the tissue or cell pellet before proceeding with the extraction protocol.
-
-
Possible Cause: Insufficient starting material.
-
Solution: Use an adequate amount of tissue or a sufficient number of cells for the extraction.
-
-
Possible Cause: RNA degradation prior to or during preservation.
-
Solution: Ensure that fresh samples are placed in this compound solution immediately after collection to minimize the activity of endogenous RNases.
-
Issue 2: Degraded RNA (low RIN value)
-
Possible Cause: RNase contamination.
-
Solution: Use RNase-free reagents and consumables throughout the preservation and extraction process. Work in a clean environment.
-
-
Possible Cause: Improper sample storage.
-
Solution: While this compound has preservative properties, long-term storage at room temperature may not be sufficient to completely inhibit all nuclease activity. For optimal RNA integrity, store samples at 4°C or conduct a validation study for room temperature storage.
-
-
Possible Cause: Delay in preservation.
-
Solution: Submerge fresh tissue in this compound as quickly as possible after collection.
-
Issue 3: Low Protein Yield or Degradation
-
Possible Cause: Incomplete cell lysis or protein extraction.
-
Solution: Use a lysis buffer and protocol optimized for your specific sample type and protein of interest. Sonication or other mechanical disruption methods may be necessary.
-
-
Possible Cause: Protease activity.
-
Solution: While this compound inhibits microbial growth, it may not completely inactivate endogenous proteases. Always use protease inhibitors in your lysis buffer during protein extraction.
-
Issue 4: PCR Inhibition or Poor Performance in Downstream Applications
-
Possible Cause: Carryover of this compound.
-
Solution: Before starting your DNA/RNA extraction, wash the preserved tissue or cell pellet with sterile PBS to remove any residual this compound that might interfere with enzymatic reactions.
-
-
Possible Cause: Poor quality of extracted nucleic acids.
-
Solution: Assess the purity of your extracted DNA/RNA using spectrophotometry (A260/280 and A260/230 ratios). If ratios are suboptimal, consider re-precipitating the nucleic acids or using a cleanup kit.
-
Visualizations
Caption: Experimental workflow for sample preservation with this compound.
Caption: Troubleshooting guide for issues with this compound preserved samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of 2-phenoxyethanol upon RNA, DNA and protein biosynthesis in Escherichia coli NCTC 5933 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxyethanol: protein preservative for taxonomists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Phenoxyethanol and Parabens as Preservatives in Pharmaceutical and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Phenoxyethanol and parabens as preservatives, supported by experimental data. The information is intended to assist in the selection of appropriate preservative systems for pharmaceutical and cosmetic applications.
Executive Summary
This compound and parabens are widely utilized antimicrobial preservatives. While parabens have a longer history of use and broad-spectrum activity, concerns regarding their potential for endocrine disruption have led to increased interest in alternatives like this compound. This guide presents a data-driven comparison of their antimicrobial efficacy, cytotoxicity, and mechanisms of action to inform formulation development.
Data Presentation
Antimicrobial Efficacy
The antimicrobial efficacy of preservatives is a critical determinant of their utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, methylparaben, and propylparaben against a range of microorganisms, as determined in a comparative study. Lower values indicate greater antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of this compound and Parabens (µg/mL) [1]
| Microorganism | Test | This compound | Methylparaben | Propylparaben |
| Staphylococcus aureus ATCC 25923 | MIC | >4000 | 2000 | 1000 |
| MBC | >4000 | 4000 | 2000 | |
| Staphylococcus epidermidis ATCC 12228 | MIC | >4000 | 2000 | 1000 |
| MBC | >4000 | >4000 | 2000 | |
| Escherichia coli ATCC 25922 | MIC | >4000 | 1000 | 2000 |
| MBC | >4000 | 2000 | >4000 | |
| Pseudomonas aeruginosa ATCC 27853 | MIC | >4000 | 2000 | >4000 |
| MBC | >4000 | >4000 | >4000 | |
| Candida albicans ATCC 10231 | MIC | 2000 | 500 | 250 |
| MBC | 4000 | 1000 | 500 | |
| Aspergillus brasiliensis ATCC 16404 | MIC | 2000 | 500 | 250 |
| MBC | 4000 | 1000 | 500 |
Cytotoxicity
The potential for preservatives to induce cellular damage is a key safety consideration. The following table presents the half-maximal inhibitory concentration (IC50) values for this compound, methylparaben, and propylparaben in various human cell lines, providing a quantitative measure of their cytotoxic potential. Lower IC50 values indicate higher cytotoxicity.
Table 2: Comparative Cytotoxicity (IC50 in µg/mL) of this compound and Parabens [2]
| Preservative | Human Keratinocytes (HaCaT) | Human Dermal Fibroblasts (BJ) |
| This compound | 1251.9 ± 21.3 | 1109.1 ± 19.8 |
| Methylparaben | 1582.4 ± 25.1 | 1344.7 ± 22.5 |
| Propylparaben | 410.5 ± 11.2 | 355.8 ± 9.7 |
Experimental Protocols
Antimicrobial Efficacy Testing (Broth Microdilution Method)
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) as performed in the cited study[1].
-
Preparation of Preservative Solutions: Stock solutions of this compound, methylparaben, and propylparaben were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in Mueller–Hinton broth for bacteria or RPMI 1640 medium for fungi in 96-well microplates. The final concentrations ranged from 2 µg/mL to 4000 µg/mL.
-
Inoculum Preparation: Microbial suspensions were prepared in 0.85% NaCl to an optical density equivalent to the 0.5 McFarland standard.
-
Inoculation and Incubation: Each well containing the preservative dilution was inoculated with the microbial suspension. The microplates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the preservative that completely inhibited visible microbial growth.
-
MBC Determination: An aliquot from each well showing no visible growth was sub-cultured onto agar plates and incubated under appropriate conditions. The MBC was defined as the lowest concentration of the preservative that resulted in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay (MTS Assay)
This protocol describes the method used to assess the cytotoxicity of the preservatives on human cell lines[2].
-
Cell Culture: Human keratinocytes (HaCaT) and human dermal fibroblasts (BJ) were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Preservative Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound, methylparaben, or propylparaben. The cells were then incubated for another 24 hours.
-
MTS Reagent Addition: After the incubation period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Incubation and Absorbance Measurement: The plates were incubated for a further 1-4 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
-
IC50 Calculation: The IC50 value was calculated from the dose-response curves.
Mechanisms of Action and Signaling Pathways
This compound
The primary antimicrobial mechanism of this compound is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. It has also been shown to inhibit DNA and RNA synthesis. Toxicological studies suggest that at high concentrations, this compound can induce oxidative stress and may have neurotoxic effects. While some studies suggest a potential for endocrine interference, the evidence is not as conclusive as for parabens[1][3][4].
Parabens
Parabens exert their antimicrobial effect by disrupting membrane transport processes and inhibiting the synthesis of DNA, RNA, and key enzymes. A significant area of research has focused on their potential as endocrine-disrupting chemicals (EDCs). Parabens can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogen. This interaction can trigger a cascade of cellular events, including the transcription of estrogen-responsive genes, which may lead to disruptions in normal endocrine function. The estrogenic activity of parabens generally increases with the length of their alkyl chain.
Conclusion
The selection of a preservative system requires a careful evaluation of its antimicrobial efficacy, toxicological profile, and compatibility with the formulation. Parabens, particularly propylparaben, demonstrate potent activity against fungi and some bacteria. However, their potential for endocrine disruption is a significant consideration. This compound is presented as a safer alternative in some contexts, though its antimicrobial efficacy, especially against bacteria, may be lower than that of certain parabens at typical use concentrations. The provided data and protocols offer a foundation for informed decision-making in the development of safe and effective pharmaceutical and cosmetic products. Further research into the long-term effects and potential synergistic activities of these preservatives is warranted.
References
1-Phenoxyethanol: A Comparative Guide to its Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial efficacy of 1-Phenoxyethanol against a broad spectrum of gram-positive and gram-negative bacteria. Its performance is objectively compared with other commonly used preservatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further research.
Executive Summary
This compound is a globally approved preservative known for its broad-spectrum antimicrobial activity.[1][2] It is particularly effective against gram-negative bacteria, such as Pseudomonas aeruginosa, and also demonstrates efficacy against gram-positive bacteria, yeasts, and molds.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[4][5] This guide presents a comparative analysis of this compound's efficacy, primarily through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data, against other common preservatives like parabens, potassium sorbate, and sodium benzoate.
Comparative Efficacy of this compound and Alternative Preservatives
The antimicrobial efficacy of this compound has been evaluated against various microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its alternatives against common gram-positive and gram-negative bacteria. Lower MIC and MBC values indicate higher antimicrobial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Preservatives
| Microorganism | This compound (%) | Methylparaben (%) | Propylparaben (%) |
| Staphylococcus aureus (Gram-positive) | 0.64[3] | 0.1 - 0.2 | 0.0125 - 0.025 |
| Escherichia coli (Gram-negative) | 0.32[3] | 0.05 - 0.1 | 0.0125 - 0.025 |
| Pseudomonas aeruginosa (Gram-negative) | 0.32[3] | > 0.2 | > 0.2 |
Table 2: Comparative Efficacy of Preservatives in Log Reduction of Bacterial Count
| Preservative | Pseudomonas aeruginosa | Micrococcus luteus | Staphylococcus epidermidis |
| This compound | Effective | Effective | Effective |
| Methylparaben | Effective | Effective | Effective |
| Propylparaben | Effective | Effective | Effective |
| Sorbic Acid | Effective | Effective | Effective |
| Potassium Sorbate | Effective | Effective | Effective |
| Sodium Benzoate | Effective | Effective | Effective |
Note: The study this table is based on demonstrated that all listed preservatives showed antimicrobial activity, achieving significant log reductions in bacterial counts at various concentrations over time. Specific log reduction values varied with concentration and time.[6]
Mechanism of Action
This compound's antimicrobial activity is primarily attributed to its ability to disrupt the cell membrane of microorganisms.[4] This disruption leads to an increase in membrane permeability, causing leakage of intracellular components, such as potassium ions, and ultimately resulting in cell death.[3] It is also suggested that this compound can inhibit DNA and RNA synthesis in microorganisms.[3]
References
The Synergistic Alliance: Phenoxyethanol and Ethylhexylglycerin Outperform Traditional Preservatives
In the landscape of cosmetic preservation, the combination of 1-Phenoxyethanol and Ethylhexylglycerin has emerged as a highly effective and safer alternative to traditional preservatives. This blend exhibits a potent synergistic antimicrobial effect, providing broad-spectrum protection at lower concentrations, thereby minimizing the potential for skin irritation. This guide offers a comprehensive comparison of this synergistic blend with other common preservatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The synergistic relationship between this compound and Ethylhexylglycerin lies in their complementary mechanisms of action. Phenoxyethanol, a well-established preservative, is effective against a range of gram-negative bacteria. Ethylhexylglycerin, a potentiating agent, disrupts the cell membranes of microorganisms.[1] This disruption enhances the penetration and efficacy of phenoxyethanol, leading to a more rapid and significant antimicrobial effect than either component could achieve alone.[2] This synergy allows for the use of lower concentrations of phenoxyethanol, contributing to a better safety profile.
Comparative Antimicrobial Efficacy
The enhanced performance of the this compound and Ethylhexylglycerin blend is evident when compared to individual components and other widely used preservative systems.
| Preservative System | Target Microorganisms | Advantages | Disadvantages | Supporting Data/Citations |
| This compound & Ethylhexylglycerin | Broad-spectrum (Gram-positive & Gram-negative bacteria, yeast, mold) | High efficacy at low concentrations, good safety profile, suitable for sensitive skin.[3] | Slightly higher cost compared to some traditional preservatives.[3] | A combination of 0.675% Phenoxyethanol and 0.075% Ethylhexylglycerin resulted in a >5 log reduction of E. coli in 30 minutes.[4][5] |
| This compound (alone) | Primarily Gram-negative bacteria, some efficacy against yeast and mold.[3] | Globally approved, stable over a wide pH range.[6] | Weaker against Gram-positive bacteria and fungi; higher concentrations needed.[7] | At 0.675%, no significant reduction in E. coli was observed after 30 minutes.[4] |
| Ethylhexylglycerin (alone) | Primarily inhibits bacterial growth.[7] | Skin-conditioning and moisturizing properties.[7][8] | Not effective as a standalone broad-spectrum preservative.[7] | At 0.075%, no significant reduction in E. coli was observed after 30 minutes.[4] |
| Parabens (e.g., Methylparaben, Propylparaben) | Broad-spectrum (bacteria, mold, yeast).[3] | Long history of use, low cost.[3] | Potential for endocrine disruption, consumer concerns.[3] | Generally effective, but facing regulatory restrictions and negative consumer perception.[3] |
| Formaldehyde-releasers (e.g., DMDM hydantoin) | Broad-spectrum (bacteria, mold, yeast).[3] | Highly effective and long-lasting.[3] | Can release formaldehyde, a known carcinogen and skin irritant.[3] | Under scrutiny by regulatory bodies and being phased out by many brands.[3] |
| Methylisothiazolinone (MIT) | Effective against bacteria. | Effective at very low concentrations.[3] | High potential for skin sensitization and allergies; restricted use in many regions.[3][4] | A noted increase in contact allergy has led to significant regulatory limitations.[4] |
Mechanism of Synergy: A Visual Representation
The synergistic action of this compound and Ethylhexylglycerin can be visualized as a two-step process that enhances the overall antimicrobial effect.
Experimental Protocols
To substantiate the efficacy of preservative systems, standardized microbiological tests are crucial. The following are detailed protocols for the Minimum Inhibitory Concentration (MIC) assay and the Antimicrobial Challenge Test.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Preservative Dilutions: A series of dilutions of the preservative system are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans, A. brasiliensis) is prepared to a concentration of approximately 5x10^5 Colony Forming Units (CFU)/mL.[9]
-
Inoculation: Each well containing the preservative dilution is inoculated with a defined volume of the microbial suspension.[9]
-
Controls: Positive (broth with inoculum, no preservative) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Observation and MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the preservative at which no visible growth is observed.[9]
Antimicrobial Challenge Test (Preservative Efficacy Test - PET)
The challenge test evaluates the effectiveness of a preservative system in a finished cosmetic product over time.
Methodology:
-
Product Samples: Multiple samples of the final cosmetic formulation are used for the test.
-
Inoculation: Each sample is individually inoculated with a high concentration (typically 10^5 to 10^6 CFU/g or mL) of a specific test microorganism (P. aeruginosa, S. aureus, E. coli, C. albicans, and A. brasiliensis).[10][11]
-
Incubation: The inoculated products are stored at a controlled temperature (e.g., room temperature) for a period of 28 days.[12]
-
Sampling and Microbial Counting: At specified intervals (e.g., day 2, 7, 14, and 28), aliquots are taken from each sample, and the number of viable microorganisms is determined using standard plating and colony counting techniques.[12]
-
Evaluation: The log reduction in the microbial count from the initial inoculum level is calculated at each time point. The preservative system is considered effective if it meets the criteria set by regulatory bodies (e.g., a 3-log reduction for bacteria and a 1-log reduction for yeast and mold within a specific timeframe).[12]
Conclusion
The synergistic combination of this compound and Ethylhexylglycerin offers a compelling solution for the preservation of cosmetic and personal care products. Its enhanced, broad-spectrum antimicrobial activity at lower use levels translates to a safer product for the consumer, with a reduced risk of skin sensitization compared to many traditional preservatives.[3] For researchers and formulators, this preservative system represents a reliable and consumer-friendly option that aligns with the growing demand for safer and milder cosmetic ingredients.
References
- 1. Ethylhexylglycerin in Skin Care: Benefits, Safety, and Market Demand [elchemy.com]
- 2. cneasychem.com [cneasychem.com]
- 3. cneasychem.com [cneasychem.com]
- 4. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. matangiindustries.com [matangiindustries.com]
- 8. Page loading... [guidechem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. qacslab.com [qacslab.com]
- 11. Challenge Test Cosmetics | ISO 11930 | Results in 28 Days [myswisslab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Cross-validation of different analytical methods for 1-Phenoxyethanol detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the detection and quantification of 1-Phenoxyethanol, a widely used preservative in cosmetics and pharmaceutical products. We will delve into the experimental protocols and performance data of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. This objective comparison is intended to assist researchers and quality control professionals in selecting the most suitable method for their specific analytical needs.
Performance Data Summary
The following table summarizes the key quantitative performance parameters of the different analytical methods for this compound detection. This allows for a direct comparison of their sensitivity, linearity, and accuracy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Linearity Range | 0.125 - 0.375 mg/mL[1] | Not explicitly stated in the provided search results | Not available from search results |
| Limit of Detection (LOD) | 31.25 ng/mL[1] | 2.0 - 3.9 µg/L (in blood) | Not available from search results |
| Limit of Quantitation (LOQ) | 125.0 ng/mL[1] | 0.5 - 6.1 µg/L (in urine)[2] | Not available from search results |
| Accuracy (% Recovery) | 99.99% - 102.86%[1] | Not explicitly stated in the provided search results | Not available from search results |
| Precision (%RSD) | < 2%[3] | Not explicitly stated in the provided search results | Not available from search results |
| Common Detector | Diode Array Detector (DAD) or UV Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | UV-Vis Detector |
Experimental Workflows
The following diagram illustrates the general workflow for the validation of an analytical method, which is a critical process to ensure reliable and accurate results.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
Below are the detailed methodologies for the key analytical techniques discussed in this guide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and robust method for the quantification of this compound in various matrices, including cosmetics and pharmaceutical formulations.[1]
Instrumentation:
-
HPLC System: A liquid chromatograph equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Data Acquisition: Chromatography software for data collection and analysis.
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (50:50, v/v) is effective.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: The column is maintained at 30°C.[1]
-
Detection Wavelength: Detection is typically performed at 270 nm.[1]
-
Injection Volume: A 10 µL injection volume is standard.
Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like methanol. Working standards are prepared by diluting the stock solution to concentrations within the expected linear range.
-
Sample (e.g., Cream/Lotion): A known weight of the sample is dispersed in a suitable solvent (e.g., methanol), sonicated to ensure complete dissolution of this compound, and then diluted to a final concentration within the calibration range. The final solution should be filtered through a 0.45 µm filter before injection.
Gas Chromatography (GC)
GC is another powerful technique for the analysis of this compound, particularly for its determination in complex matrices or for volatile and semi-volatile compound screening.
Instrumentation:
-
GC System: A gas chromatograph equipped with an autosampler, a suitable injector (e.g., split/splitless), and a detector. Common detectors include Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for identification and confirmation.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column) is used for separation.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
GC Conditions (Example for GC-MS/MS in Biological Matrices):
-
Injector Temperature: 250°C
-
Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Carrier Gas Flow: 1.0 mL/min
Sample Preparation (for GC-MS/MS in Urine/Blood):
-
Enzymatic Hydrolysis (for urine): To deconjugate metabolites.
-
Protein Precipitation (for blood): To remove proteins that can interfere with the analysis.
-
Liquid-Liquid Extraction: To isolate this compound and its metabolites from the sample matrix.
-
Derivatization (Silylation): To increase the volatility and thermal stability of the analytes for better chromatographic performance.[2]
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the determination of this compound. However, it is generally less specific than chromatographic methods and may be more susceptible to interference from other UV-absorbing compounds in the sample matrix. It is often used for qualitative identification or as a screening tool.
Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for better stability and accuracy.
Methodology:
-
Solvent: A suitable solvent that does not absorb in the analytical wavelength range, such as water or methanol, should be used.
-
Wavelength of Maximum Absorbance (λmax): this compound exhibits absorption maxima at approximately 269 nm and 275 nm.
-
Quantitative Analysis: A calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in the chosen solvent, and a series of dilutions are made to create calibration standards.
-
Sample: The sample is dissolved in the solvent and diluted as necessary to bring the absorbance within the linear range of the calibration curve. Filtration may be required to remove any particulate matter.
Method Comparison and Selection
The choice of the analytical method for this compound detection depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. research).
-
HPLC offers a good balance of sensitivity, specificity, and robustness, making it a preferred method for routine quality control in the pharmaceutical and cosmetic industries.
-
GC , especially when coupled with MS, provides very high sensitivity and specificity, making it ideal for trace-level analysis in complex biological matrices or for confirmatory analysis.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for preliminary screening or for the analysis of relatively simple sample matrices where interferences are minimal. However, its lower specificity should be considered, and results should ideally be confirmed by a more selective method like HPLC or GC.
By understanding the principles, protocols, and performance characteristics of each method, researchers and drug development professionals can make an informed decision to ensure the quality and safety of their products.
References
A Comparative Analysis of 1-Phenoxyethanol and MS-222 as Anesthetic Agents in Zebrafish
A comprehensive guide for researchers on the selection and application of common anesthetics in Danio rerio, supported by experimental data and detailed protocols.
The zebrafish (Danio rerio) has emerged as a powerful model organism in biomedical research, necessitating effective and humane methods for anesthesia during experimental procedures. Among the various anesthetic agents available, Tricaine Methanesulfonate (MS-222) and 1-Phenoxyethanol are two of the most commonly employed. This guide provides a detailed comparative study of their anesthetic effects, supported by quantitative data, experimental protocols, and an examination of their physiological impacts to aid researchers in making informed decisions for their specific experimental needs.
Executive Summary
Both MS-222 and this compound are effective anesthetics for zebrafish, however, they exhibit distinct profiles regarding induction and recovery times, physiological effects, and ease of use. MS-222 is a well-characterized and widely used anesthetic that acts by blocking voltage-gated sodium channels.[1] It generally offers a good margin of safety when properly buffered. This compound is known for its rapid induction but can have a narrower safety margin and may affect physiological parameters differently. The choice between these two agents will ultimately depend on the specific requirements of the experimental procedure, such as the required duration of anesthesia, the age of the zebrafish, and the physiological parameters being investigated.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators of this compound and MS-222 based on available experimental data. It is important to note that induction and recovery times can be influenced by factors such as anesthetic concentration, water temperature, and the age and size of the fish.
Table 1: Anesthetic Efficacy of this compound in Zebrafish
| Concentration | Induction Time (seconds) | Recovery Time (seconds) | Zebrafish Stage | Reference |
| 0.085% | ~24 (loss of touch response) | Not specified | Juvenile | [2] |
| 3 mL/L | Not specified | Not specified | Adult | [3] |
| 0.1-0.5 mL/L | Varies | Varies | General Use | [4] |
Table 2: Anesthetic Efficacy of MS-222 in Zebrafish
| Concentration | Induction Time (seconds) | Recovery Time (seconds) | Zebrafish Stage | Reference |
| 150 mg/L | 111 | 140 | Adult | [5] |
| 168 mg/L | < 30 (loss of righting reflex) | ~180 | Larvae | [6] |
| 100-200 mg/L | Varies | Varies | Adult (Surgical Anesthesia) | [7] |
| 163 (buffered) | 163 | 267 | Adult | [8] |
| 185 (unbuffered) | 185 | 348 | Adult | [8] |
Physiological Impact
Cardiovascular and Respiratory Effects:
-
MS-222: Has been reported to cause a reduction in heart rate and can lead to respiratory acidosis, cardiac depression, and even cardiac failure at higher doses or with prolonged exposure.[5][9]
-
This compound: Is noted for its potential to cause a low breathing rate, which can be advantageous for imaging studies.[2] However, it also has a narrow safety margin.[4]
Other Physiological Effects:
-
MS-222: Can increase blood glucose, plasma cortisol, and lactate levels.[5] It is also known to be acidic and requires buffering with sodium bicarbonate to a neutral pH to prevent stress to the fish.[7]
-
This compound: Has been shown to potentially suppress the innate immune response in zebrafish.[10]
Mechanism of Action
The anesthetic mechanisms of this compound and MS-222 differ, leading to their distinct physiological effects.
Caption: Postulated signaling pathways for MS-222 and this compound.
Experimental Protocols
Accurate and reproducible results depend on standardized experimental protocols. The following provides detailed methodologies for preparing and administering this compound and MS-222.
Preparation of Anesthetic Solutions
This compound:
A working solution is typically prepared by diluting 2-phenoxyethanol with system water.[2] For example, a 0.085% solution can be used for juvenile zebrafish.[2]
MS-222:
Due to its acidic nature, MS-222 powder must be buffered to a neutral pH (7.0-7.5) using sodium bicarbonate.[7]
-
Stock Solution: A common stock solution is 4 mg/mL, which can be prepared by dissolving MS-222 powder in system water and adjusting the pH with sodium bicarbonate.
-
Working Solution: The stock solution is then diluted in system water to achieve the desired final concentration (e.g., 100-200 mg/L for surgical anesthesia in adult zebrafish).[7]
Anesthesia Induction and Recovery Workflow
The general workflow for anesthetizing zebrafish is outlined below.
Caption: General experimental workflow for zebrafish anesthesia.
Conclusion and Recommendations
The selection of an appropriate anesthetic is critical for both the welfare of the zebrafish and the integrity of the experimental data.
-
MS-222 is a reliable and well-documented anesthetic for a wide range of procedures. Its primary drawback is the necessity of buffering to avoid pH-induced stress. It is a good choice for general-purpose anesthesia, especially when a well-established protocol is desired.
-
This compound offers the advantage of rapid induction and may be preferable for short procedures or when minimal respiratory movement is required, such as in imaging studies. However, researchers must be cautious of its narrower safety margin and potential for immunosuppressive effects.
Ultimately, the optimal anesthetic and its concentration should be determined based on the specific experimental design, the developmental stage of the zebrafish, and the physiological parameters of interest. Pilot studies are recommended to establish the ideal anesthetic protocol for each unique research application.
References
- 1. youtube.com [youtube.com]
- 2. A suitable anaesthetic protocol for metamorphic zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cm.nus.edu.sg [cm.nus.edu.sg]
- 5. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]
- 7. iacuc.ecu.edu [iacuc.ecu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Combined use of MS-222 (tricaine) and isoflurane extends anesthesia time and minimizes cardiac rhythm side effects in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.colby.edu [digitalcommons.colby.edu]
Efficacy of 1-Phenoxyethanol compared to sodium azide in biological buffers
A Comparative Guide to 1-Phenoxyethanol and Sodium Azide as Preservatives in Biological Buffers
For researchers, scientists, and drug development professionals, maintaining the sterility and integrity of biological buffers and reagents is paramount. Microbial contamination can compromise experimental results, leading to wasted time and resources. This guide provides an objective comparison of two commonly used preservatives, this compound and sodium azide, to aid in the selection of the most appropriate agent for your specific application.
Mechanism of Action
Understanding how these preservatives inhibit microbial growth is key to their effective use.
This compound: This organic compound functions by disrupting the cell membranes of microorganisms.[1] It also interferes with key enzyme systems, effectively halting bacterial and fungal growth.[1] Its mechanism is broad, affecting a wide range of microbes.[1]
Sodium Azide (NaN₃): Sodium azide acts as a potent inhibitor of cellular respiration.[2][3] It specifically targets and binds to the heme cofactor of cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain.[2][3][4] This action blocks the production of ATP, leading to a bacteriostatic effect, particularly against Gram-negative bacteria.[2][4] It is important to note that many Gram-positive bacteria are intrinsically resistant to sodium azide.[2][4]
Caption: Mechanism of this compound.
Caption: Mechanism of Sodium Azide.
Efficacy and Data Presentation
The choice of preservative often depends on the expected microbial contaminants. This compound offers broader protection, while sodium azide is more selective.
Table 1: Comparison of Antimicrobial Spectrum
| Feature | This compound | Sodium Azide |
| Gram-positive Bacteria | Effective[1][5] | Generally resistant[2][4] |
| Gram-negative Bacteria | Effective[5] | Primarily effective[2][4] |
| Yeast & Fungi | Effective[1][6][7] | Less effective[4] |
| Spectrum | Broad-spectrum[1][8] | Narrow-spectrum (primarily Gram-negative bacteria)[2][4] |
Table 2: Recommended Concentrations for Use
| Application | This compound (% v/v) | Sodium Azide (% w/v) |
| General Biological Buffers | 0.5 - 1.0%[7] | 0.02 - 0.1%[4] |
| Antibody & Protein Solutions | Not commonly cited, potential for protein interaction. | 0.02 - 0.05%[4] |
| Cosmetics & Pharmaceuticals | Up to 1.0%[7][9][10] | Not used |
| Cell Culture | Not recommended (cytotoxic) | Not recommended (highly cytotoxic)[4] |
Compatibility, Interference, and Safety
A critical consideration is the preservative's potential to interfere with downstream applications and the safety requirements for handling.
Table 3: Compatibility, Safety, and Interference Profile
| Feature | This compound | Sodium Azide |
| Interference with HRP | Generally does not inhibit at recommended concentrations.[4] | Strong inhibitor; must be removed for HRP-based assays.[4][11] |
| Cell-Based Assays | Cytotoxic; not suitable for live-cell applications.[12] | Highly toxic to mammalian cells; must be removed.[4] |
| Cytotoxicity | Toxic, but generally considered less so than sodium azide at effective concentrations.[4][12] | Highly toxic.[2][4][13] |
| Safety Concerns | Skin sensitizer and potential irritant, especially at high concentrations.[4][12][14] | Highly toxic if ingested, inhaled, or absorbed.[2][13] Can form explosive metal azides with lead and copper (e.g., in plumbing).[2][4][13] |
| Disposal | Follow institutional guidelines for chemical waste. | Must be collected as hazardous waste; NEVER pour down the drain.[4] |
Experimental Protocols
Detailed methodologies are essential for the correct preparation and use of these preservatives.
Protocol 1: Preparation of 1 M Sodium Azide Stock Solution (6.5% w/v)
Materials:
-
Sodium Azide (NaN₃) powder (CAS 26628-22-8)
-
Deionized water
-
Appropriate PPE: lab coat, gloves, safety glasses
-
Certified chemical fume hood
-
Magnetic stirrer and stir bar
-
Sterile storage bottle
Procedure:
-
Safety First: Perform all steps within a certified chemical fume hood. Sodium azide is highly toxic.
-
Weighing: Carefully weigh 6.5 g of sodium azide powder.
-
Dissolving: Add the powder to a beaker containing approximately 80 mL of deionized water. Add a magnetic stir bar.
-
Mixing: Place the beaker on a magnetic stirrer and mix until the powder is completely dissolved.
-
Final Volume: Adjust the final volume to 100 mL with deionized water.
-
Storage: Transfer the solution to a clearly labeled, sterile storage bottle. Store at room temperature.
Protocol 2: Removal of Sodium Azide via Dialysis
This protocol is critical for preparing antibody solutions for use in live cell assays or with HRP-conjugated reagents.
Materials:
-
Sample containing sodium azide (e.g., antibody solution)
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.
-
Large beaker (e.g., 2 L)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer
Procedure:
-
Preparation: Prepare at least 1 L of the desired dialysis buffer.
-
Sample Loading: Load the protein sample into the dialysis tubing/cassette according to the manufacturer's instructions.
-
Dialysis: Place the sealed tubing/cassette into the beaker with the dialysis buffer. Ensure the sample is fully submerged.
-
Stirring: Place the beaker on a magnetic stirrer and stir gently at 4°C. The small sodium azide molecules (65 Da) will diffuse out of the sample into the larger volume of buffer.[4]
-
Buffer Changes: Change the dialysis buffer after 2-3 hours. Repeat the buffer change at least two more times over 24 hours to ensure complete removal.
-
Sample Recovery: Carefully remove the sample from the tubing/cassette. The protein solution is now azide-free.
Protocol 3: Preservative Efficacy Test (Challenge Test) Workflow
This workflow outlines a general procedure to compare the effectiveness of different preservatives in a specific buffer formulation.
Caption: Workflow for a Preservative Efficacy Test.
Conclusion and Recommendations
Both this compound and sodium azide are effective preservatives, but their applications are distinct.
-
Choose this compound when you need a broad-spectrum preservative for general-purpose buffers and reagents, and when there is no concern for downstream applications involving live cells or sensitive enzymes. Its lower toxicity profile makes it a safer handling alternative to sodium azide.[4][10]
-
Choose Sodium Azide for the long-term storage of antibody and protein solutions where its bacteriostatic effect against common contaminants is sufficient.[4][15] It is economical and effective at low concentrations.[4] However, its high toxicity, explosive potential, and interference with HRP and live cells necessitate careful handling, strict disposal protocols, and often, removal before use.[2][4][11]
References
- 1. Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals [jindunchemical.com]
- 2. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 3. Sodium Azide Solution: An In-Depth Scientific Overview - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. echemi.com [echemi.com]
- 7. The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]
- 8. Phenoxyethanol: What It Is, Benefits & Applications [maha.asia]
- 9. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 10. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenoxyethanol: Is It Good For Your Health? [webmd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. safecosmetics.org [safecosmetics.org]
- 15. What is the purpose of adding sodium azide to buffers? Must sodium azide be added to buffers when prepared by the user? : Megazyme [support.megazyme.com]
In-Vitro vs. In-Vivo Correlation of 1-Phenoxyethanol's Antimicrobial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial activity of 1-Phenoxyethanol, focusing on the correlation between in-vitro and in-vivo data. While this compound is widely utilized as a preservative in cosmetics and pharmaceutical products due to its broad-spectrum antimicrobial properties, establishing a direct In-Vitro-In-Vivo Correlation (IVIVC) for its therapeutic antimicrobial efficacy is challenging due to a notable lack of specific in-vivo infection model studies in publicly available literature.
This guide will present the available in-vitro data, detail the experimental methodologies used for its assessment, and discuss the theoretical framework for IVIVC in the context of antimicrobial agents.
In-Vitro Antimicrobial Activity of this compound
The in-vitro antimicrobial activity of this compound has been extensively evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2] The primary metrics used to quantify this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.
A summary of the in-vitro antimicrobial activity of this compound against various microorganisms is presented in the table below.
| Microorganism | Strain | MIC (%) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.32 | - | [3] |
| Pseudomonas aeruginosa | ATCC 9027 | 0.32 | - | [3] |
| Staphylococcus aureus | ATCC 25923 | 0.64 | - | [3] |
| Aspergillus niger | ATCC 16404 | 0.32 | - | [3] |
| Candida albicans | ATCC 10231 | 0.32 | - | [3] |
| Staphylococcus aureus | ATCC 6538 | - | >4000 | [4] |
| Bacillus subtilis | ATCC 6633 | - | >4000 | [4] |
| Micrococcus luteus | ATCC 4698 | - | >4000 | [4] |
| Escherichia coli | ATCC 8739 | - | >4000 | [4] |
| Pseudomonas aeruginosa | ATCC 9027 | - | >4000 | [4] |
| Candida albicans | ATCC 10231 | - | >4000 | [4] |
| Aspergillus brasiliensis | ATCC 16404 | - | >4000 | [4] |
Note: The variability in reported MIC and MBC values can be attributed to differences in testing methodologies, microbial strains, and the composition of the test media.
Experimental Protocols for In-Vitro Antimicrobial Testing
The determination of MIC and MBC values is crucial for assessing the in-vitro antimicrobial potency of a compound. The following are detailed methodologies commonly employed in these assessments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using broth microdilution or agar dilution methods.
Broth Microdilution Method:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC is determined as a subsequent step to the MIC assay.
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
Determination of MBC/MFC: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[4]
In-Vivo Antimicrobial Efficacy and the Challenge of IVIVC
An In-Vitro-In-Vivo Correlation (IVIVC) aims to establish a predictive relationship between in-vitro properties of a drug and its in-vivo performance. For antimicrobial agents, this would ideally mean correlating parameters like MIC with clinical outcomes such as bacterial eradication or patient recovery.
However, establishing a direct IVIVC for this compound's antimicrobial activity is currently hindered by a significant lack of publicly available in-vivo studies designed to evaluate its therapeutic efficacy in treating infections. The majority of in-vivo research on this compound focuses on its use as a preservative in cosmetic formulations and its impact on the skin microbiome, rather than its ability to treat established infections.[5]
One notable exception is a case series that reported the successful topical application of a this compound solution in treating Gram-negative cellulitis in three severely neutropenic patients who were unresponsive to intravenous antibiotics.[6] While this suggests potential in-vivo efficacy, the anecdotal nature of this report and the lack of quantitative data preclude the establishment of a robust IVIVC.
The following diagrams illustrate the conceptual framework of IVIVC and the typical experimental workflows for in-vitro and in-vivo antimicrobial studies.
References
- 1. Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, phenoxyethanol, for use in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro studies on the antibacterial activity of phenoxyethanol in combination with lemon grass oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vivo impact of common cosmetic preservative systems in full formulation on the skin microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenoxyethanol is effective topical therapy of gram-negative cellulitis in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Phenoxyethanol and Benzyl Alcohol in Injectable Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable preservative is a critical step in the development of stable and safe multi-dose injectable drug products. Preservatives are essential for preventing the growth of microorganisms that may be introduced during repeated withdrawals from a vial. Among the most common choices for parenteral formulations are 1-Phenoxyethanol and benzyl alcohol. This guide provides an objective, data-driven comparison of these two preservatives to aid in the selection process for injectable formulations.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a preservative is crucial for formulation development. Below is a comparative summary of key properties for this compound and benzyl alcohol.
| Property | This compound | Benzyl Alcohol |
| Chemical Formula | C₈H₁₀O₂ | C₇H₈O |
| Molecular Weight | 138.16 g/mol [1] | 108.14 g/mol [2] |
| Appearance | Colorless, oily liquid[1] | Clear, colorless, oily liquid[3] |
| Odor | Faint aromatic, rose-like | Faint aromatic[3] |
| Boiling Point | 244.3°C[4] | 205.3°C[2] |
| Melting Point | 9.1°C[4] | -15°C[5] |
| Water Solubility | 25 g/L at 20°C, pH 7[4] | Approx. 40 g/L[5] |
| log P (Octanol/Water) | 1.2 at 23°C, pH 7[4] | 1.1 |
| pKa | Not applicable | ~15.4 |
| Typical Concentration | 0.5% - 1.0% | Up to 2.0% v/v[3] |
Antimicrobial Efficacy
The primary function of a preservative is to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) is a key measure of a preservative's antimicrobial potency.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for this compound and benzyl alcohol against common microorganisms. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions.
| Microorganism | This compound MIC (µg/mL) | Benzyl Alcohol MIC (µg/mL) |
| Staphylococcus aureus | 8500[6] | 25[3] |
| Escherichia coli | 3600[6] | 2000[3] |
| Pseudomonas aeruginosa | 3200[6] | 2000[3] |
| Candida albicans | 5400[6] | 2500[3] |
| Aspergillus brasiliensis (niger) | 3300[6] | 5000[3] |
Note: Lower MIC values indicate greater antimicrobial activity.
Stability Profile
The stability of a preservative within the final formulation is critical for ensuring its efficacy throughout the product's shelf life.
This compound:
-
Aqueous solutions of phenoxyethanol are stable and can be sterilized by autoclaving.[7]
-
It is stable in the presence of acids and alkalis.[1]
-
Phenoxyethanol is chemically very stable and stable at temperatures greater than 100°C.[8]
Benzyl Alcohol:
-
Aqueous solutions of benzyl alcohol can be sterilized by filtration or autoclaving, though some oxidation to benzaldehyde may occur during autoclaving.[3]
-
It slowly oxidizes in the air to benzaldehyde and benzoic acid.[2][3]
-
The antimicrobial activity of benzyl alcohol is optimal at a pH below 5 and is significantly reduced at a pH above 8.[3]
Safety and Toxicity
The safety profile of a preservative is of paramount importance, especially for parenteral administration.
This compound:
-
Generally considered safe for use in cosmetics and topical pharmaceutical formulations at concentrations up to 1.0%.[6][9]
-
Adverse systemic effects in animal studies were observed only at exposure levels significantly higher than those experienced by consumers.[10]
-
It is considered a rare sensitizer.[10]
Benzyl Alcohol:
-
Has been associated with a fatal "gasping syndrome" in premature infants.[11] Therefore, it is recommended that parenteral products preserved with benzyl alcohol should not be used in newborn infants if possible.[3]
-
Can cause pain at the injection site, although it also possesses mild local anesthetic properties.[3]
-
The World Health Organization has set an acceptable daily intake of the benzyl/benzoic moiety at up to 5 mg/kg body weight.
Experimental Protocols
Antimicrobial Effectiveness Testing (AET)
The Antimicrobial Effectiveness Test evaluates the performance of the preservative in the final product formulation. The methodologies are outlined in the United States Pharmacopeia (USP) Chapter <51> and the European Pharmacopoeia (Ph. Eur.) Chapter 5.1.3.
Objective: To determine the effectiveness of the antimicrobial preservative system in a pharmaceutical product.
Methodology (Based on USP <51>):
-
Preparation of Inoculum:
-
Cultures of specified microorganisms (Candida albicans, Aspergillus brasiliensis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus) are grown on suitable agar surfaces.[12]
-
The microorganisms are harvested and washed with sterile saline to create a microbial suspension.
-
The suspension is standardized to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[6]
-
-
Inoculation of the Product:
-
The product is divided into five separate containers, one for each test microorganism.[6]
-
Each container is inoculated with the corresponding microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.[12]
-
The volume of the inoculum should not exceed 1% of the total volume of the product.[12]
-
-
Incubation and Sampling:
-
Enumeration of Microorganisms:
-
The number of viable microorganisms in each sample is determined using a plate count method.
-
It is crucial to incorporate a suitable neutralizer to inactivate the preservative and allow for the recovery of viable microorganisms.
-
-
Acceptance Criteria (for parenteral products):
-
Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
-
Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days.
-
In Vitro Hemolysis Assay
This assay is used to assess the potential of an injectable formulation or its components to cause red blood cell lysis (hemolysis), which can be an indicator of injection site irritation.
Objective: To evaluate the hemolytic potential of this compound and benzyl alcohol.
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Fresh whole blood (often human or rabbit) is collected in tubes containing an anticoagulant (e.g., EDTA).[13]
-
The blood is centrifuged to separate the plasma and buffy coat, which are then discarded.
-
The remaining RBCs are washed multiple times with an isotonic phosphate-buffered saline (PBS) solution (pH 7.4).
-
A final RBC suspension (e.g., 2% v/v) is prepared in PBS.
-
-
Incubation with Test Articles:
-
Serial dilutions of this compound and benzyl alcohol are prepared in PBS.
-
The RBC suspension is mixed with the different concentrations of the test articles.
-
A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS) are included.[14]
-
The mixtures are incubated (e.g., for 1 hour at 37°C) with gentle agitation.[15]
-
-
Quantification of Hemolysis:
-
After incubation, the samples are centrifuged to pellet the intact RBCs.
-
The supernatant, containing the released hemoglobin, is carefully collected.
-
The absorbance of the supernatant is measured spectrophotometrically at a wavelength of 540 nm.[14]
-
-
Calculation of Percent Hemolysis:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
-
Interpretation:
Visualizations
Caption: Key Properties of this compound and Benzyl Alcohol.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phexcom.com [phexcom.com]
- 4. researchgate.net [researchgate.net]
- 5. evotec.com [evotec.com]
- 6. microchemlab.com [microchemlab.com]
- 7. phexcom.com [phexcom.com]
- 8. ulprospector.com [ulprospector.com]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. arlok.com [arlok.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro hemolysis: guidance for the pharmaceutical scientist. | Semantic Scholar [semanticscholar.org]
Validating the Lack of Interference of 1-Phenoxyethanol in PCR Amplification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, the purity and integrity of reagents are paramount to achieving reliable and reproducible results. Preservatives are often essential components in reagent formulations to prevent microbial contamination and extend shelf life. However, the very components designed to protect reagents can sometimes interfere with sensitive downstream applications like the Polymerase Chain Reaction (PCR). This guide provides a comparative analysis of 1-Phenoxyethanol, a commonly used preservative, and its potential for interference in PCR amplification, alongside alternative preservatives.
Understanding the Potential for PCR Interference
This compound, a glycol ether and phenol ether, is valued for its broad-spectrum antimicrobial properties. However, its chemical structure raises concerns about its compatibility with PCR. Phenolic compounds, in general, are known PCR inhibitors. Their mechanism of inhibition primarily involves the denaturation of proteins, including the DNA polymerase, which is the crucial enzyme in PCR. They can also interact with DNA, hindering the amplification process. Given that this compound contains a phenol group, its potential to disrupt PCR amplification warrants careful consideration and validation.
Comparative Analysis of Preservatives in PCR
The ideal preservative for PCR reagents should exhibit effective antimicrobial activity without compromising the efficiency and accuracy of the amplification process. Below is a comparative overview of this compound and other common preservatives.
Table 1: Comparison of Preservative Performance in PCR
| Preservative | Chemical Class | Postulated PCR Interference | Known PCR Compatibility | Recommended Concentration for Preservation |
| This compound | Glycol Ether / Phenol Ether | High Potential (due to phenol moiety) | Not well-documented; requires validation | 0.5% - 1.0% |
| Sodium Azide | Inorganic Azide | High (potent inhibitor of many enzymes) | Not Recommended | 0.02% - 0.1% |
| ProClin™ Preservatives | Isothiazolinones | Low (at recommended concentrations) | Widely used in commercial PCR reagents | 0.02% - 0.1% |
| EDTA (as a preservative) | Chelating Agent | High (chelates Mg2+, a critical cofactor for DNA polymerase) | Not Recommended as a sole preservative | Varies, but inhibitory at mM concentrations |
| Glycerol | Polyol | Low (can act as a stabilizer) | Generally compatible; can enhance PCR | 5% - 20% (also a cryoprotectant) |
Experimental Protocols for Validating Preservative Interference
To empirically determine the impact of this compound or any preservative on PCR performance, a series of validation experiments are essential.
Real-Time PCR (qPCR) Assay for Inhibition Assessment
This protocol allows for the quantitative assessment of PCR inhibition by measuring changes in the quantification cycle (Cq) and amplification efficiency.
Materials:
-
DNA template (e.g., human genomic DNA, plasmid DNA)
-
PCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Forward and reverse primers for a target gene
-
Nuclease-free water
-
This compound stock solution (e.g., 10% in nuclease-free water)
-
Alternative preservative stock solutions
-
Real-time PCR instrument
Methodology:
-
Prepare a dilution series of the preservative: Create a range of concentrations of this compound (e.g., 0.01%, 0.1%, 0.5%, 1.0%) and the alternative preservatives in nuclease-free water.
-
Set up qPCR reactions: For each preservative concentration, prepare qPCR reactions containing a constant amount of DNA template, primers, and master mix. Include a "no preservative" control.
-
Perform qPCR: Run the reactions on a real-time PCR instrument using a standard amplification protocol.
-
Data Analysis:
-
Compare the Cq values of the reactions containing the preservative to the control. A significant increase in Cq indicates inhibition.
-
Calculate the PCR efficiency for each concentration using the slope of the standard curve generated from a serial dilution of the DNA template. A decrease in efficiency signifies inhibition.
-
End-Point PCR and Gel Electrophoresis
This qualitative method provides a visual assessment of the impact of the preservative on the final PCR product.
Materials:
-
Same as for qPCR, but a standard thermal cycler is used.
-
Agarose gel
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and imaging equipment
Methodology:
-
Set up PCR reactions: Prepare PCR reactions as described for qPCR with varying concentrations of the preservatives.
-
Perform PCR: Run the reactions in a thermal cycler.
-
Analyze by Gel Electrophoresis:
-
Mix the PCR products with DNA loading dye.
-
Run the samples on an agarose gel alongside a DNA ladder.
-
Visualize the DNA bands under UV light.
-
-
Data Analysis: Compare the intensity of the PCR product bands. A decrease in band intensity or the absence of a band in the presence of the preservative indicates inhibition.
Visualizing Experimental and Logical Workflows
Diagram 1: Experimental Workflow for a PCR Inhibition Study
Caption: Workflow for assessing PCR preservative interference.
Diagram 2: Signaling Pathway of Potential PCR Inhibition by Phenolic Compounds
Caption: Potential mechanism of this compound PCR inhibition.
Conclusion and Recommendations
The chemical nature of this compound, specifically its phenol group, strongly suggests a high potential for interference in PCR amplification through protein denaturation and DNA interaction. While direct comparative studies are not abundant in published literature, the well-documented inhibitory effects of phenolic compounds provide a strong basis for this concern.
For researchers, scientists, and drug development professionals, it is crucial to:
-
Validate all preservatives: Do not assume that a preservative is PCR-compatible without empirical testing.
-
Consider PCR-friendly alternatives: Preservatives such as ProClin™ have a more established track record of compatibility with sensitive molecular assays.
-
Optimize preservative concentrations: If this compound must be used, its concentration should be minimized and rigorously tested to find a balance between antimicrobial efficacy and minimal PCR inhibition.
By following the experimental protocols outlined in this guide, researchers can confidently validate their reagents and ensure the accuracy and reliability of their PCR-based results.
A comparative study on the skin penetration of different 1-Phenoxyethanol formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the skin penetration of various 1-Phenoxyethanol (PE) formulations, drawing upon experimental data from in vitro and in vivo studies. The objective is to offer a clear, data-driven resource for professionals in pharmaceutical and cosmetic research and development. This document summarizes key quantitative data in a structured format, details common experimental protocols for assessing skin penetration, and visualizes the experimental workflow for clarity.
Data Presentation: Quantitative Comparison of this compound Skin Penetration
The following table summarizes the quantitative data on the skin penetration of this compound from various studies. The data highlights the influence of the vehicle, the presence of other substances, and the type of skin on the extent of penetration.
| Formulation/Vehicle | PE Conc. | Skin Type | Duration (h) | Key Findings |
| In Vitro Studies | ||||
| Methanol | Not Specified | Rat | 24 | 64 +/- 4.4% absorbed (static cell, unoccluded); 43 +/- 3.7% absorbed (flow-through cell)[1] |
| Methanol | Not Specified | Human | 6 | 59.3 +/- 7.0% absorbed (flow-through cell, unoccluded)[1] |
| Propylene Glycol (PG) | 1% w/w | Porcine | 24 | Significant PE permeation observed[2][3] |
| Water-PG (WP) | 1% w/w | Porcine | 24 | Higher PE permeation compared to PG alone[2][3] |
| Water-PG with 0.2% w/w Cetylpyridinium Chloride (CPC) | 1% w/w | Porcine | 24 | Highest permeation of PE observed; significantly increased compared to formulations without CPC[1][2][3] |
| Water-PG with 0.2% w/w CPC | 1% w/w | Human | 24 | Highest permeation of PE observed; significantly increased compared to formulations without CPC[1][2][3] |
| Commercial Antiseptic Solution (octenisept®) | 2% | Equine | 28 | Highest permeability among tested animal species |
| Commercial Antiseptic Solution (octenisept®) | 2% | Bovine | 28 | Permeability lower than equine skin[4] |
| Commercial Antiseptic Solution (octenisept®) | 2% | Canine | 28 | Permeability lower than bovine skin[4] |
| Commercial Antiseptic Solution (octenisept®) | 2% | Feline | 28 | Lowest permeability among tested animal species[4] |
| Cleaning Gel (Rinse-off) | 0.2% & 1.0% | Human | 24 | ~36% dermal absorption |
| Body Lotion (Leave-on) | 0.2% & 1.0% | Human | 24 | ~80% dermal absorption[5] |
| In Vivo Studies | ||||
| Ointment (Basic Formulation) | 2.0% | Human | 48 | Dermal resorption rate of about 45%[6][7] |
| Water-PG with and without 0.2% w/w CPC | Not Specified | Human | Not Specified | No significant difference in the area under the curve (AUC) of PE between formulations with and without CPC as measured by Confocal Raman Spectroscopy[8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound skin penetration.
In Vitro Skin Permeation using Franz Diffusion Cells
This is the most common method for assessing the in vitro percutaneous absorption of substances.
-
Apparatus: Vertical glass Franz diffusion cells are typically used.[4][9] These consist of a donor chamber, where the test formulation is applied, and a receptor chamber, filled with a receptor solution, separated by a skin membrane.[9] The receptor chamber is usually jacketed to maintain a constant temperature, typically 32°C to mimic skin surface temperature.[10]
-
Membrane Preparation: Full-thickness or split-thickness skin from human or animal sources (e.g., porcine, rat) is used.[1][2] The skin is thawed (if frozen), and the subcutaneous fat is removed. The skin is then mounted on the Franz cell with the stratum corneum facing the donor chamber.[10]
-
Receptor Solution: The receptor solution should maintain sink conditions, meaning the concentration of the analyte in the receptor fluid should not exceed 10% of its saturation solubility.[11] Phosphate-buffered saline (PBS) is commonly used for hydrophilic compounds.[10] The solution is typically degassed before use to prevent air bubble formation.[10]
-
Dosing: A finite dose of the this compound formulation is applied evenly to the skin surface in the donor chamber.[2][3] The donor chamber may be covered to prevent evaporation.[10]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port for analysis.[4] An equal volume of fresh, pre-warmed receptor solution is added to the receptor chamber to maintain a constant volume.[11]
-
Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4]
-
Data Calculation: The cumulative amount of this compound permeated per unit area of the skin is plotted against time. From this plot, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be calculated.
In Vivo Skin Distribution using Confocal Raman Spectroscopy (CRS)
CRS is a non-invasive technique used to measure the concentration of a substance at different depths within the stratum corneum in real-time.
-
Instrumentation: A confocal Raman spectrometer is used to acquire Raman spectra from the skin. The instrument uses a laser to excite the molecules in the skin, and the scattered light is collected and analyzed.[8]
-
Procedure: A specific area on the volar forearm of a human volunteer is typically selected for the study.[8] The test formulation containing this compound is applied to the delineated area.
-
Data Acquisition: Raman spectra are collected at different depths within the stratum corneum by moving the focal point of the laser.[8] Measurements are typically taken before and at various time points after the application of the formulation.
-
Analysis: The intensity of the characteristic Raman peaks of this compound is used to determine its concentration at each depth. This allows for the generation of a concentration-depth profile of this compound in the stratum corneum.[8]
Stratum Corneum Sampling using Tape Stripping
Tape stripping is a minimally invasive technique to sequentially remove layers of the stratum corneum to determine the amount of a substance that has penetrated into this skin layer.
-
Procedure: After the application of the this compound formulation for a specific duration, adhesive tapes are successively applied to the same area of the skin with firm pressure and then rapidly removed.[12]
-
Sample Collection: Each tape strip removes a layer of corneocytes. A series of tape strips are collected to sample the stratum corneum at different depths.[13]
-
Extraction and Analysis: The this compound is extracted from each tape strip using a suitable solvent. The amount of this compound in the extract is then quantified by an analytical method like HPLC.[14]
-
Data Interpretation: The amount of this compound on each tape strip provides information about its distribution within the stratum corneum.[15]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an in vitro skin penetration study using Franz Diffusion Cells.
Caption: Workflow for In Vitro Skin Penetration Study using Franz Diffusion Cells.
References
- 1. Investigation on skin permeation of 2-phenoxyethanol and its relevance to formulation development for baby wipes - UCL Discovery [discovery.ucl.ac.uk]
- 2. A comparative study of the in vitro permeation of 2-phenoxyethanol in the skin PAMPA model and mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. madbarn.com [madbarn.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. youtube.com [youtube.com]
- 10. alterlab.co.id [alterlab.co.id]
- 11. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-rnr.eu [cancer-rnr.eu]
- 13. Tape stripping method - Alitretinoin versus phototherapy as the first-line treatment in adults with severe chronic hand eczema: the ALPHA RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of 1-Phenoxyethanol with Common Preservative Boosters in Cosmetic Science: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of cosmetic science, ensuring product safety and stability against microbial contamination is paramount. 1-Phenoxyethanol is a widely utilized broad-spectrum preservative, valued for its efficacy and favorable safety profile.[1][2] However, to enhance its antimicrobial activity, reduce its use concentration, and broaden its spectrum of efficacy, formulators often employ it in synergy with other compounds. This guide provides a comparative analysis of the synergistic effects of this compound with three common preservative boosters: Ethylhexylglycerin, Caprylyl Glycol, and Chlorphenesin. The performance of these combinations is evaluated based on available experimental data from preservative efficacy tests (PET), also known as challenge tests.
Synergistic Partners of this compound: An Overview
The efficacy of a preservative system is its ability to inhibit the growth of a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and mold. Synergistic combinations are often sought to achieve this broad-spectrum protection at lower concentrations, which can also help to minimize the potential for skin irritation.[1]
-
Ethylhexylglycerin: A multifunctional ingredient that acts as a surfactant and emollient, it is known to enhance the antimicrobial activity of other preservatives. Its proposed mechanism involves disrupting the cell membrane of microorganisms, thereby allowing for greater penetration and efficacy of the primary preservative.[3][4]
-
Caprylyl Glycol: This 1,2-alkanediol is a humectant and skin conditioning agent that also exhibits antimicrobial properties. Its synergistic action is attributed to its ability to increase the permeability of microbial cell membranes, thus boosting the effectiveness of phenoxyethanol (B1677644).
-
Chlorphenesin: A synthetic compound with antifungal and antibacterial properties, it is often used in combination with other preservatives to provide a wider range of protection.[5][6] Its synergistic effect with phenoxyethanol is based on their complementary antimicrobial spectra.[6]
Data Presentation: Comparative Preservative Efficacy
The following tables summarize the available quantitative data from preservative efficacy tests for this compound in combination with Ethylhexylglycerin, Caprylyl Glycol, and Chlorphenesin. The data is presented as log reduction values at specific time points against common challenge microorganisms.
Note: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions, such as the specific formulation base and initial inoculum levels, may vary between studies.
Table 1: Synergistic Efficacy of this compound with Ethylhexylglycerin
| Microorganism | Preservative System | Inoculum (CFU/g) | Log Reduction - 30 minutes | Log Reduction - 28 days |
| Escherichia coli | 0.675% Phenoxyethanol + 0.075% Ethylhexylglycerin | 105 - 106 | > 5 | Not Reported |
Source:[3]
Table 2: Synergistic Efficacy of this compound with Caprylyl Glycol
| Microorganism | Preservative System | Inoculum (CFU/g) | Log Reduction - 14 days | Log Reduction - 28 days |
| Aspergillus niger | 0.5% Phenoxyethanol + Caprylyl Glycol in a nanoemulsion | 105 | > 2 | > 2 |
| Candida albicans | 0.5% Phenoxyethanol + Caprylyl Glycol in a nanoemulsion | 105 | No change | No change |
Source:[7]
Table 3: Synergistic Efficacy of this compound with Chlorphenesin
| Microorganism | Preservative System | Inoculum (CFU/g) | Efficacy Outcome |
| Staphylococcus aureus | Phenoxyethanol + Chlorphenesin | 106 | Very Effective |
| Pseudomonas aeruginosa | Phenoxyethanol + Chlorphenesin | 106 | Very Effective |
| Escherichia coli | Phenoxyethanol + Chlorphenesin | 106 | Very Effective |
| Candida albicans | Phenoxyethanol + Chlorphenesin | 105 | Very Effective |
| Aspergillus brasiliensis | Phenoxyethanol + Chlorphenesin | 105 | Very Effective* |
Source:[8] *Note: The term "Very Effective" is used as reported in the source, which indicates that the combination met the criteria for adequate preservation, though specific log reduction values were not provided in a tabular format.
Experimental Protocols: Preservative Efficacy Testing (Challenge Test)
The data presented in this guide is typically generated through standardized preservative efficacy testing methods. The two most widely recognized protocols are ISO 11930 and USP <51>.
ISO 11930: Evaluation of the Antimicrobial Protection of a Cosmetic Product
This standard is specifically designed for cosmetic products.
-
Preparation of Inoculum: Standardized cultures of Pseudomonas aeruginosa (e.g., ATCC 9027), Staphylococcus aureus (e.g., ATCC 6538), Candida albicans (e.g., ATCC 10231), and Aspergillus brasiliensis (e.g., ATCC 16404) are prepared to a specific concentration (typically 108 CFU/mL for bacteria and 107 CFU/mL for fungi).
-
Inoculation: A known quantity of the cosmetic product is inoculated with a suspension of one of the test microorganisms to achieve an initial concentration of 105 to 106 CFU/g or mL for bacteria and 104 to 105 CFU/g or mL for fungi.
-
Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for 28 days.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product. The number of viable microorganisms is determined using standard plating and colony counting techniques.
-
Evaluation: The log reduction in the microbial count from the initial inoculum is calculated at each time point. The preservative system is considered effective if the log reduction meets the criteria outlined in the standard.
USP <51>: Antimicrobial Effectiveness Testing
This method is widely used for pharmaceutical and personal care products.
-
Preparation of Inoculum: Similar to ISO 11930, standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared.
-
Inoculation: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration between 1 x 105 and 1 x 106 CFU/mL.
-
Incubation: The inoculated containers are held at 20-25°C for 28 days.
-
Sampling and Enumeration: At intervals of 7, 14, and 28 days, the number of viable microorganisms is determined.
-
Evaluation: The log reduction from the initial count is calculated. The acceptance criteria vary depending on the product category (e.g., topical, oral, ophthalmic). For topical products, bacteria should show at least a 2-log reduction from the initial count by day 14, and no increase from the day 14 count at day 28. Yeast and mold should show no increase from the initial count at days 7, 14, and 28.[9]
Mandatory Visualization
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of these preservative boosters with this compound is primarily attributed to their ability to disrupt the microbial cell membrane, thereby facilitating the entry and action of phenoxyethanol.
Caption: Proposed mechanism of synergy for preservative boosters.
Experimental Workflow for Preservative Efficacy Testing
The following diagram illustrates the general workflow for a preservative efficacy test (challenge test).
Caption: General workflow of a preservative efficacy test.
Conclusion
The synergistic use of this compound with boosters like Ethylhexylglycerin, Caprylyl Glycol, and Chlorphenesin presents a viable strategy for enhancing the microbial protection of cosmetic formulations. The available data, although not always directly comparable, indicates that these combinations can lead to improved antimicrobial efficacy. Ethylhexylglycerin and Caprylyl Glycol appear to function by disrupting the microbial cell membrane, thereby increasing the effectiveness of phenoxyethanol. Chlorphenesin contributes to a broader spectrum of activity. The selection of a specific synergistic partner will depend on the formulation type, desired level of protection, and regulatory considerations. Further research providing direct comparative data from challenge tests using standardized methodologies would be invaluable for formulators seeking to optimize their preservative systems.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid assessment and prediction of the efficiency of two preservatives against S. aureus in cosmetic products using High Content Screening—Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
Verifying the Broad-Spectrum Efficacy of 1-Phenoxyethanol via Challenge Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial preservatives, 1-Phenoxyethanol has emerged as a widely utilized and globally approved option, particularly favored as an alternative to parabens and formaldehyde-releasers. Its broad-spectrum activity against a range of microorganisms is a key attribute for its use in pharmaceuticals and cosmetics. This guide provides an objective comparison of this compound's performance against other common preservatives, supported by experimental data from challenge testing, to assist researchers and professionals in making informed decisions for product formulation.
Comparative Antimicrobial Efficacy: Challenge Test Data
Preservative efficacy is rigorously evaluated using challenge tests, such as the ISO 11930 standard. This involves intentionally inoculating a product with a high concentration of specific microorganisms to assess the preservative's ability to reduce the microbial population over time. The data is typically presented as a log reduction in colony-forming units (CFU).
While specific challenge test results can vary based on the formulation matrix, the following tables provide a comparative overview of the antimicrobial efficacy of this compound and other common preservatives based on available data.
Table 1: Preservative Efficacy (Log Reduction) Against Bacteria
| Preservative System | Concentration | Test Organism | Day 7 | Day 14 | Day 28 | Acceptance Criteria (ISO 11930, Criteria A) |
| This compound (0.675%) + Ethylhexylglycerin (0.075%) | 0.75% | E. coli | >5 | - | - | ≥ 3 log reduction by day 7 |
| Methylparaben | - | S. aureus | - | ≥ 3 | No Increase | ≥ 3 log reduction by day 7 |
| Methylparaben | - | P. aeruginosa | - | ≥ 3 | No Increase | ≥ 3 log reduction by day 7 |
| Methylparaben | - | E. coli | - | ≥ 3 | No Increase | ≥ 3 log reduction by day 7 |
| Control (No Preservative) | - | P. aeruginosa | - | - | Increase | - |
Note: A ">" symbol indicates a log reduction greater than the specified value. "-" indicates that specific data for that time point was not available in the cited sources. Data for single-agent this compound and DMDM Hydantoin log reduction was not available in the search results.
Table 2: Preservative Efficacy (Log Reduction) Against Fungi (Yeast and Mold)
| Preservative System | Concentration | Test Organism | Day 14 | Day 28 | Acceptance Criteria (ISO 11930, Criteria A) |
| Methylparaben | - | C. albicans | ≥ 2 | No Increase | ≥ 1 log reduction by day 7 (Yeast) |
| Methylparaben | - | A. brasiliensis | ≥ 2 | No Increase | No increase from initial count (Mold) |
Note: Specific log reduction data for this compound and DMDM Hydantoin against fungi was not available in the search results. It is generally reported that this compound's efficacy against molds can be weaker compared to bacteria and yeast, often requiring combination with other preservatives.
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Type | MIC (%) |
| Escherichia coli | Gram-Negative Bacteria | 0.32% |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | 0.32% |
| Staphylococcus aureus | Gram-Positive Bacteria | 0.64% |
| Candida albicans | Yeast | 0.32% |
| Aspergillus niger | Mold | 0.32% |
The MIC is the lowest concentration of a substance that will inhibit the visible growth of a microorganism.[1]
Experimental Protocols
Preservative Efficacy Testing (Challenge Test) - ISO 11930
The ISO 11930 standard is a globally recognized method for assessing the antimicrobial protection of a cosmetic product.
Objective: To determine if a preservative system is effective in preventing the growth of microorganisms that may be introduced during manufacturing or by the consumer.
Methodology:
-
Preparation of Inoculum: Standardized cultures of five specific microorganisms are prepared: Staphylococcus aureus (Gram-positive bacterium), Pseudomonas aeruginosa (Gram-negative bacterium), Escherichia coli (Gram-negative bacterium), Candida albicans (yeast), and Aspergillus brasiliensis (mold).
-
Inoculation: The product is divided into five separate containers, and each is inoculated with one of the test microorganisms to achieve an initial concentration of greater than 1 x 10^5 CFU/g or ml.
-
Incubation: The inoculated products are stored at room temperature for 28 days.
-
Sampling and Enumeration: Samples are taken from each container at specified time intervals (typically 7, 14, and 28 days). The number of surviving microorganisms is determined using standard plate count methods.
-
Evaluation: The log reduction of the microbial count from the initial concentration is calculated for each time point and for each microorganism. The results are then compared against the acceptance criteria outlined in the ISO 11930 standard (Criteria A or B).
Acceptance Criteria (Criteria A):
-
Bacteria: A log reduction of ≥ 3 by day 7, with no increase in count from day 7 to day 28.
-
Yeast (C. albicans): A log reduction of ≥ 1 by day 7, with no increase in count from day 7 to day 28.
-
Mold (A. brasiliensis): No increase from the initial count at day 14 and a log reduction of ≥ 1 by day 28.
Mechanism of Action of this compound
The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. This leads to an increase in membrane permeability, causing the leakage of essential intracellular components, such as potassium ions. This loss of cellular contents and the disruption of the cell's electrochemical gradient ultimately lead to cell death.
Caption: Mechanism of this compound's antimicrobial action.
Experimental Workflow for Challenge Testing
The following diagram illustrates a typical workflow for a preservative efficacy test according to the ISO 11930 standard.
Caption: ISO 11930 Challenge Test Workflow.
Comparison with Other Preservatives
This compound vs. Parabens (e.g., Methylparaben):
-
Efficacy: Both this compound and parabens exhibit broad-spectrum antimicrobial activity. However, some studies suggest that the combination of different parabens (e.g., methylparaben and propylparaben) can offer a wider range of protection.
-
Safety and Public Perception: Parabens have faced public scrutiny due to concerns about their potential for endocrine disruption. In contrast, this compound is often marketed as a safer alternative, although some studies have investigated its potential for skin irritation in sensitive individuals.
-
Formulation: this compound is known for its stability and compatibility with a wide range of cosmetic ingredients.
This compound vs. Formaldehyde-Releasers (e.g., DMDM Hydantoin):
-
Efficacy: Formaldehyde-releasers are highly effective broad-spectrum preservatives.
-
Safety and Public Perception: The primary concern with these preservatives is the release of formaldehyde, a known carcinogen and common skin allergen. This has led to a significant decline in their use in cosmetic and personal care products.
-
Formulation: The performance of formaldehyde-releasers can be pH-dependent.
Conclusion
Challenge testing is an indispensable tool for verifying the efficacy of any preservative system. This compound demonstrates effective broad-spectrum antimicrobial activity, particularly against bacteria and yeast. While its efficacy against molds may be enhanced in combination with other preservatives, its favorable safety profile and formulation compatibility make it a strong candidate for a wide range of pharmaceutical and cosmetic applications. This guide provides a foundational comparison; however, it is crucial for researchers and formulators to conduct specific challenge tests within their unique product matrices to ensure optimal and robust preservation.
References
Safety Operating Guide
Safe Disposal of 1-Phenoxyethanol: A Procedural Guide for Laboratory Professionals
The proper management and disposal of 1-Phenoxyethanol are critical for ensuring laboratory safety and environmental compliance. Due to its classification as a substance harmful if swallowed and a serious eye and skin irritant, this compound must be treated as hazardous chemical waste.[1][2][3] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound or its waste, consult the Safety Data Sheet (SDS) and ensure all appropriate personal protective equipment (PPE) is used.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Wear a lab coat and ensure skin is not exposed.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3][4] If vapors or aerosols are generated, respiratory protection may be required.[3]
Chemical Profile for Disposal
This table summarizes key data for this compound relevant to its safe disposal.
| Property | Data | Citation(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3][4] |
| GHS Pictograms | Warning Signal Word | [1] |
| Incompatible Materials | Strong oxidants, strong acids, strong bases. | [1][5] |
| Recommended Waste Container Material | Glass or high-density polyethylene (HDPE). | [6] |
| Flash Point | 124°C (255°F) | [7] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through collection by a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[6] Never dispose of this compound down the drain or in regular trash.[8][9]
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[6][8]
-
Designate a Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, made of a compatible material like glass or polyethylene.[6][10]
-
Classify the Waste Stream: Collect this compound waste in the non-halogenated organic solvent waste stream.
-
Prevent Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same container.[8]
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
Step 2: Storage in a Satellite Accumulation Area (SAA)
Store waste containers in a designated SAA at or near the point of generation until they are ready for pickup.[10][12]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][9]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[8]
-
Ensure Proper Ventilation: Store the SAA in a well-ventilated area, such as a designated cabinet for chemical waste.[13]
Step 3: Arrange for Final Disposal
-
Monitor Fill Level: Do not overfill containers; leave at least 10% of headspace for expansion.[11]
-
Request Pickup: Once the container is full, follow your institution's specific procedures to request a waste pickup from the EHS office.[8][12]
Emergency Procedures: Spills and Exposure
Accidental spills must be managed immediately and the resulting cleanup materials disposed of as hazardous waste.[9]
-
For Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material like sand, "Oil dry," or vermiculite.[2][7]
-
Collect the absorbent material and contaminated debris into a sealable, properly labeled container for disposal as hazardous waste.[2]
-
Wash the spill area with detergent and water.[7]
-
-
For Large Spills:
-
In Case of Exposure:
-
Eyes: Immediately flush with large amounts of water for at least 15-20 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]
-
Inhalation: Move to fresh air. Seek medical attention if symptoms occur.[4][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
Disposal of Empty this compound Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water or ethanol) three times.[8][11]
-
Collect First Rinseate: The first rinse is considered hazardous waste and must be collected in your designated this compound waste container.[8]
-
Manage Subsequent Rinses: Disposal of the second and third rinses depends on local regulations. The most prudent practice is to collect all rinses as hazardous waste.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[8]
-
Dispose of Container: Once clean and dry, the container can be disposed of in the regular laboratory glassware or plastic waste, as appropriate.[11]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing different forms of this compound waste in the laboratory.
Caption: Workflow for the safe handling and disposal of this compound waste streams.
References
- 1. echemi.com [echemi.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ic.ptb.de [ic.ptb.de]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Phenoxyethanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Phenoxyethanol, a common preservative and solvent. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Chemical Identifier:
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Snug-fitting, providing protection from chemical splashes.[4] A face shield may be necessary for splash-prone activities.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for a wide range of chemicals.[4] For prolonged or high-exposure tasks, neoprene gloves are recommended.[4] Always inspect gloves for integrity before use and replace them regularly. |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron should be worn.[5] For larger quantities or splash risks, chemical-resistant coveralls are advised.[4][5] Clothing should be long-sleeved, and closed-toe shoes are mandatory.[6][7] |
| Respiratory Protection | Respirator | Generally not required in a well-ventilated area due to this compound's low vapor pressure.[2] However, if vapors or aerosols are generated, a respirator with appropriate cartridges is necessary.[4] |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
-
Ensure an eyewash station and safety shower are readily accessible.[5][9]
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Verify that all containers are properly labeled and in good condition.
2. Handling and Use:
-
Don the appropriate PPE as detailed in the table above.
-
When transferring or pouring, do so carefully to avoid splashing.[10]
-
Keep containers tightly closed when not in use to prevent vapor release.[11][12]
-
Avoid contact with skin and eyes.[13] In case of contact, follow the first-aid measures outlined below.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[14]
-
Keep it away from strong oxidizing agents, strong acids, and strong bases.[15]
-
Store in tightly closed containers.[12]
4. First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11][13] Remove contact lenses if present and easy to do.[13] Seek medical attention.[13] |
| Skin Contact | Remove contaminated clothing.[3] Wash skin with plenty of soap and water.[8][13] If irritation persists, seek medical attention.[8] |
| Inhalation | Move the affected person to fresh air.[3][13] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3] |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water.[3][13] Seek immediate medical attention.[13] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Chemical: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[8][13][16] Do not pour it down the drain.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, or labware, should also be disposed of as hazardous waste.[10]
-
Empty Containers: Do not reuse empty containers.[16] They should be triple-rinsed with a suitable solvent and disposed of according to institutional guidelines.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenoxyethanol | Preservative | CAS 122-99-6 | Connect Chemicals [connectchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. trimaco.com [trimaco.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. medline.com [medline.com]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. online-zeepwinkel.be [online-zeepwinkel.be]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. madarcorporation.com [madarcorporation.com]
- 13. echemi.com [echemi.com]
- 14. chemicalbull.com [chemicalbull.com]
- 15. scribd.com [scribd.com]
- 16. d1x27ksjt2jr18.cloudfront.net [d1x27ksjt2jr18.cloudfront.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
